Endothelin (16-21)
説明
特性
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H57N9O9/c1-7-21(5)32(37(54)46-30(39(56)57)14-23-17-42-27-12-10-9-11-25(23)27)48-38(55)33(22(6)8-2)47-36(53)29(16-31(49)50)45-35(52)28(13-20(3)4)44-34(51)26(40)15-24-18-41-19-43-24/h9-12,17-22,26,28-30,32-33,42H,7-8,13-16,40H2,1-6H3,(H,41,43)(H,44,51)(H,45,52)(H,46,54)(H,47,53)(H,48,55)(H,49,50)(H,56,57)/t21-,22-,26-,28-,29-,30-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSBFTNRWQVBCA-IVGDYKFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H57N9O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923789 | |
| Record name | N-[14-Amino-2,5-di(butan-2-yl)-8-(carboxymethyl)-1,4,7,10,13-pentahydroxy-15-(1H-imidazol-5-yl)-11-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121377-67-1 | |
| Record name | Endothelin (16-21) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121377671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[14-Amino-2,5-di(butan-2-yl)-8-(carboxymethyl)-1,4,7,10,13-pentahydroxy-15-(1H-imidazol-5-yl)-11-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Endothelin (16-21): A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-1 (ET-1), a potent 21-amino acid vasoconstrictor peptide, plays a crucial role in vascular homeostasis and pathophysiology.[1] Its discovery in 1988 opened a new avenue of research in cardiovascular science.[2] Subsequent studies revealed that the biological activity of endothelin is not solely dependent on the full-length peptide. The C-terminal hexapeptide fragment, Endothelin (16-21), with the amino acid sequence His-Leu-Asp-Ile-Ile-Trp, was identified as a key determinant of the molecule's interaction with its receptors and its physiological effects.[3] This technical guide provides an in-depth overview of the discovery and initial characterization of Endothelin (16-21), focusing on its binding affinities, physiological actions, and the experimental methodologies used in its early investigation.
Discovery and Structure-Activity Relationship
The initial exploration into the structure-activity relationship of endothelin peptides quickly highlighted the significance of the C-terminal region. Early studies demonstrated that removal of the C-terminal tryptophan (Trp21) resulted in a dramatic loss of vasoconstrictor potency, indicating its critical role in receptor interaction.[3] Further investigations into various C-terminal fragments of endothelin led to the characterization of the hexapeptide, Endothelin (16-21), as a biologically active entity.
Structure-activity studies revealed that specific amino acid residues within the (16-21) sequence are essential for its activity. The C-terminal tryptophan at position 21 is paramount for high-affinity binding and the characteristic long-lasting biological effects of endothelins.[3] Modifications to other residues within this hexapeptide have been shown to modulate its affinity and selectivity for the different endothelin receptor subtypes, ET-A and ET-B. For instance, the analog Ac-[D-Trp16]-Endothelin-1 (16-21) was found to be a potent ligand for the ET-A receptor.[4]
Quantitative Data on Receptor Binding and Physiological Effects
The initial characterization of Endothelin (16-21) and its analogs involved extensive in vitro and ex vivo studies to determine their binding affinities for endothelin receptors and to quantify their physiological effects. This data is crucial for understanding the pharmacological profile of this hexapeptide.
Receptor Binding Affinities
Radioligand binding assays were instrumental in determining the affinity of Endothelin (16-21) and its derivatives for ET-A and ET-B receptors. These assays typically involve the use of a radiolabeled endothelin peptide and measuring its displacement by unlabeled ligands.
| Compound | Receptor Subtype | Preparation | Assay Type | Affinity (Ki/IC50/Kd) | Reference |
| Ac-[D-Trp16]-Endothelin-1 (16-21) | ET-A | Rabbit Vascular Smooth Muscle Cells | Competition Binding | IC50 = 0.13 µM | [4] |
| Endothelin (16-21) | ET-B | Porcine Lung Membranes | Competition Binding | - | [5] |
| ET-1 | ET-A | C6-BU-1 Rat Glioma Cells | Saturation Binding | Kd = 108 pM | [6] |
| ET-1 | ET-A | C6-BU-1 Rat Glioma Cells | Competition Binding | Kd = 0.074 nM | [6] |
| ET-3 | ET-A | C6-BU-1 Rat Glioma Cells | Competition Binding | Kd = 261 nM | [6] |
Physiological Effects
The physiological effects of Endothelin (16-21) were primarily assessed through smooth muscle contraction assays in various isolated tissues and calcium mobilization assays in cultured cells.
| Compound | Assay | Tissue/Cell Type | Effect | Potency (EC50) | Reference |
| Endothelin (16-21) | Smooth Muscle Contraction | Guinea-pig bronchus | Contraction | 228 nM | [7] |
| Endothelin-1 | Smooth Muscle Contraction | Rat Aorta | Contraction | ~1 nM | [8] |
| Endothelin-1 | Smooth Muscle Contraction | Rabbit Aorta | Contraction | ~1 nM | [8] |
| Endothelin-1 | Smooth Muscle Contraction | Rat Trachea | Contraction | - | [8][9] |
| Endothelin-1 | Calcium Mobilization | C6-BU-1 Rat Glioma Cells | Increase in [Ca2+]i | 0.71 nM | [6] |
| Endothelin-3 | Calcium Mobilization | C6-BU-1 Rat Glioma Cells | Increase in [Ca2+]i | 120 nM | [6] |
| Ac-[D-Trp16]-Endothelin-1 (16-21) | Calcium Mobilization | Pituitary Gonadotropes | Increase in [Ca2+]i | 2.1 µM | [4] |
| Endothelin-1 | Calcium Efflux | Rabbit Aortic Smooth Muscle Cells | 45Ca2+ Efflux | ~60 pM | [10] |
Experimental Protocols
The following sections detail the methodologies for the key experiments used in the initial characterization of Endothelin (16-21).
Radioligand Binding Assay
This protocol describes a typical competition radioligand binding assay to determine the affinity of a test compound for endothelin receptors.
Objective: To determine the inhibitory constant (Ki) of Endothelin (16-21) for ET-A and ET-B receptors.
Materials:
-
Cell membranes expressing either ET-A or ET-B receptors (e.g., from rabbit vascular smooth muscle cells or porcine lung).
-
Radiolabeled endothelin ligand (e.g., [125I]-ET-1).
-
Unlabeled Endothelin (16-21) and other competing ligands.
-
Binding buffer (e.g., 20 mM HEPES, pH 7.4, containing 145 mM NaCl, 5 mM KCl, 3 mM MgCl2, 1 mM EGTA, 1 mg/ml bovine serum albumin, and 0.2 mg/ml bacitracin).[5]
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Prepare cell membrane homogenates expressing the target endothelin receptor subtype.
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand (e.g., 30 pM [125I]-ET-1).[5]
-
Add increasing concentrations of the unlabeled competitor, Endothelin (16-21).
-
To determine non-specific binding, add a high concentration of an unlabeled standard ligand (e.g., 100 nM ET-1).[5]
-
Initiate the binding reaction by adding the cell membrane preparation to each tube.
-
Incubate the mixture at a specific temperature for a defined period to reach equilibrium (e.g., 60 minutes at 37°C).[5]
-
Terminate the reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of Endothelin (16-21).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Smooth Muscle Contraction Assay
This protocol outlines the procedure for assessing the contractile effect of Endothelin (16-21) on isolated smooth muscle preparations using an organ bath setup.
Objective: To determine the concentration-response relationship and EC50 value of Endothelin (16-21) for inducing smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea-pig bronchus, rat aorta, or rabbit aorta).
-
Organ bath system with a force transducer.
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2.
-
Endothelin (16-21) stock solution.
-
Data acquisition system.
Procedure:
-
Dissect the desired smooth muscle tissue and cut it into rings or strips of appropriate size.
-
Mount the tissue in the organ bath chamber containing PSS maintained at 37°C and aerated with carbogen.
-
Connect one end of the tissue to a stationary hook and the other end to a force transducer.
-
Apply an optimal resting tension to the tissue and allow it to equilibrate for a period of time (e.g., 60-90 minutes), with periodic washing with fresh PSS.
-
After equilibration, elicit a reference contraction with a standard agonist (e.g., KCl) to ensure tissue viability.
-
Wash the tissue and allow it to return to baseline tension.
-
Add cumulative concentrations of Endothelin (16-21) to the organ bath and record the contractile response until a maximal effect is achieved.
-
Record the tension developed at each concentration.
-
Analyze the data by plotting the contractile response against the logarithm of the Endothelin (16-21) concentration to generate a concentration-response curve.
-
Determine the EC50 value from the curve.
Calcium Mobilization Assay
This protocol details a method for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to Endothelin (16-21) using a fluorescent calcium indicator.
Objective: To determine the ability of Endothelin (16-21) to induce calcium mobilization and to quantify its potency (EC50).
Materials:
-
Cultured cells expressing endothelin receptors (e.g., C6-BU-1 rat glioma cells).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Endothelin (16-21) stock solution.
-
Fluorometer or fluorescence microscope with a plate reader.
Procedure:
-
Plate the cells in a suitable format (e.g., 96-well black-walled plates) and grow to confluence.
-
Prepare a loading buffer containing the fluorescent calcium indicator dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the cells in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye loading.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorometer or fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of Endothelin (16-21) to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Analyze the data to determine the peak fluorescence response for each concentration of Endothelin (16-21).
-
Plot the peak response against the logarithm of the agonist concentration to generate a concentration-response curve and calculate the EC50 value.
Signaling Pathways
Endothelin receptors are G-protein coupled receptors (GPCRs).[1] Upon ligand binding, they activate intracellular signaling cascades. The ET-A and ET-B receptors can couple to various G-protein subtypes, including Gq, Gi, and Gs.[11] The primary signaling pathway activated by ET-1, particularly through the ET-A receptor, involves the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).
Given that Endothelin (16-21) is a selective agonist for the ET-B receptor, its signaling is expected to follow a similar G-protein mediated pathway. The ET-B receptor is known to couple to both Gq and Gi proteins. The Gq-mediated pathway would lead to calcium mobilization as described above. The Gi-mediated pathway would inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Conclusion
The discovery and initial characterization of Endothelin (16-21) were pivotal in understanding the structure-function relationships of the endothelin family of peptides. This C-terminal hexapeptide was identified as a crucial component for receptor interaction and biological activity. The quantitative data from binding and functional assays have provided a solid foundation for its pharmacological profiling, revealing its role as a selective ET-B receptor agonist. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers investigating the endothelin system. The elucidation of its signaling pathway through G-protein coupling provides a framework for understanding its mechanism of action at the molecular level. Further research into Endothelin (16-21) and its analogs continues to be a promising area for the development of novel therapeutic agents targeting the endothelin system.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. G protein- and β-arrestin Signaling Profiles of Endothelin Derivatives at the Type A Endothelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH () for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of endothelin binding and calcium mobilization in C6-BU-1 rat glioma and N18TG2 mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Endothelin: differential effects in vascular and nonvascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelin-induced contractions of tracheal smooth muscle and identification of specific endothelin binding sites in the trachea of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelin-1 increases intracellular calcium mobilization but not calcium uptake in rabbit vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]
An In-depth Technical Guide on the Biological Role of C-Terminal Endothelin Fragments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the generation, receptor interaction, signaling pathways, and biological functions of C-terminal fragments derived from endothelin (ET) peptides.
Introduction and Generation of C-Terminal Fragments
Endothelin-1 (B181129) (ET-1), a potent 21-amino acid vasoconstrictor peptide, is synthesized through a multi-step process.[1][2][3][4] The initial gene product is preproET-1, which is cleaved to proET-1.[1][2] Furin-like convertases then process proET-1 to yield an inactive intermediate, big ET-1.[1][2] The final and critical step is the conversion of big ET-1 into the biologically active ET-1 and a C-terminal fragment (CTF), such as big ET-1(22-38), by endothelin-converting enzymes (ECEs).[3][5][6][7] This enzymatic cleavage occurs on the amino side of a hydrophobic residue.[8] The concomitant secretion of ET-1 and its CTF in nearly equal molar amounts suggests that the CTF may have physiological relevance.[6] In fact, measuring the levels of immunoreactive CTF has been proposed as a more sensitive indicator of ET-1 overexpression in disease states than measuring ET-1 itself, due to the rapid receptor binding of the latter.[5]
Receptor Interactions and Biological Activity
While full-length ET-1 is the most potent vasoconstrictor, its C-terminal fragments are not inert and retain significant biological activity, albeit with reduced potency.[9][10] The C-terminal moiety, particularly Trp21, is crucial for the potent and long-lasting vasoconstrictor activity characteristic of ET-1.[9] Removal of this residue reduces the molar potency by nearly three orders of magnitude.[9]
C-terminal fragments interact with endothelin receptors, primarily the ET-A and ET-B subtypes.[3][10] However, their binding affinities and functional effects differ from the parent molecule. For instance, various C-terminal elongated derivatives of ET-21 (ET-22, ET-23, etc.) show reduced binding affinity to rat smooth muscle cells compared to ET-21, with ET-22 being the least potent.[11] Interestingly, some of these fragments with lower receptor affinity can still elicit potent hypertensive effects in vivo, suggesting complex structure-activity relationships.[11]
The C-terminal hexapeptide, ET-1(16-21), has been shown to possess contractile activity on the guinea-pig bronchus, which is dependent on specific structural features, including the C-terminal free carboxylic function and the L-configuration of Trp-21.[12] Synthetic C-terminal fragments like Ac-Endothelin-1 (16-21) are valuable research tools for dissecting the functional domains of ET-1 and probing receptor subtype specificity.[10] Furthermore, certain C-terminal fragments, such as the ET(B)-selective fragment (8-21)ET-1, have been observed to produce a slight positive inotropic effect on the heart, in contrast to the negative inotropy seen with full-length ET-1.[13]
Signaling Pathways
Endothelin receptors are G-protein-coupled receptors (GPCRs) that, upon activation, can trigger multiple downstream signaling cascades.[14][15][16][17] The binding of ET-1 and its fragments to ET-A and ET-B receptors can activate G-proteins such as Gq, G12/13, Gs, and Gi.[16][18][19]
Activation of the Gq pathway is a common event, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4][7] IP3 mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4][7][20] These events are central to many of the physiological effects of endothelins, including vasoconstriction and cell proliferation.[7][15]
Beyond the canonical Gq pathway, endothelin receptor activation can also stimulate:
-
Mitogen-Activated Protein Kinase (MAPK) cascades: These pathways are crucial for regulating cellular growth, proliferation, and survival.[4][15]
-
Phosphatidylinositol 3-Kinase (PI3-K)/Protein Kinase B (Akt) pathway: This cascade is also involved in cell survival and proliferation.[15][20]
-
Rho/Rho-kinase pathway: This pathway plays a role in sensitizing contractile proteins to calcium, contributing to vasoconstriction.[18]
-
Calcium-calcineurin pathway: This pathway is implicated in cardiac hypertrophy.[20]
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of C-terminal endothelin fragments and related peptides.
| Peptide/Fragment | Assay System | Parameter | Value | Reference |
| ET-21 (ET-1) | Cultured rat smooth muscle cells (A10) | IC50 (Binding) | 1.6 x 10⁻¹⁰ M | [11] |
| ET-38 | Cultured rat smooth muscle cells (A10) | IC50 (Binding) | ~4.8 x 10⁻⁹ M (30-fold less than ET-21) | [11] |
| ET-22 | Cultured rat smooth muscle cells (A10) | IC50 (Binding) | 1.6 x 10⁻⁸ M | [11] |
| ET-21 (ET-1) | Rat aortic segments | EC50 (Contraction) | 2.8 x 10⁻¹⁰ M | [11] |
| ET-38 & other elongated peptides | Rat aortic segments | EC50 (Contraction) | > 2.8 x 10⁻⁸ M (>100-fold less active) | [11] |
| ET-22 | Rat aortic segments | EC50 (Contraction) | 1.2 x 10⁻⁷ M | [11] |
| Big ET-1 Infusion | Human forearm | Plasma IR-CTF | Increased from 0.17 to 37 pM | [5] |
Detailed Experimental Protocols
Vasoconstrictor Activity Assay
This protocol is based on the methodology used to assess the contractile response of vascular smooth muscle to endothelin fragments.[9][11]
-
Tissue Preparation: Isolate porcine coronary artery[9] or rat aortic segments[11] and cut them into strips or rings.
-
Mounting: Suspend the tissue preparations in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.
-
Tension Recording: Connect the tissues to isometric force transducers to record changes in tension.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.
-
Peptide Administration: Add cumulative concentrations of the endothelin fragments to the organ bath.
-
Data Analysis: Record the contractile responses and construct dose-response curves to determine parameters like EC50.
Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of endothelin fragments for their receptors.[11]
-
Cell Culture: Culture a suitable cell line expressing endothelin receptors, such as rat aortic smooth muscle cells (A10).[11]
-
Membrane Preparation (Optional): Alternatively, prepare membrane fractions from tissues known to express the receptors.
-
Incubation: Incubate the cells or membranes with a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) in the presence of increasing concentrations of the unlabeled C-terminal fragment (the competitor).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor to determine the IC50 value.
Conclusion
C-terminal endothelin fragments, generated concomitantly with mature ET-1, are biologically active peptides that interact with endothelin receptors to elicit a range of physiological responses. While generally less potent than full-length ET-1, their unique structure-activity profiles and ability to activate complex intracellular signaling networks suggest they may play distinct roles in both normal physiology and pathological conditions such as cardiovascular disease.[21] The study of these fragments, facilitated by synthetic analogues and specific assays, continues to be a valuable area of research for understanding the full scope of the endothelin system and for the development of novel therapeutic interventions.
References
- 1. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The processing pathway of endothelin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Measurement of C-terminal fragment of big endothelin-1: a novel method for assessing the generation of endothelin-1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concomitant secretion of big endothelin and its C-terminal fragment from human and bovine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CV Physiology | Endothelin [cvphysiology.com]
- 8. Generation by the phosphoramidon-sensitive peptidases, endopeptidase-24.11 and thermolysin, of endothelin-1 and c-terminal fragment from big endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of endothelin: importance of the C-terminal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. er-egfp.com [er-egfp.com]
- 11. Receptor binding affinity and biological activity of C-terminal elongated forms of endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity studies on endothelin (16-21), the C-terminal hexapeptide of the endothelins, in the guinea-pig bronchus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiac effects of endothelin-1 (ET-1) and related C terminal peptide fragment: increased inotropy or contribution to heart failure? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural insights into endothelin receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endothelin-1-induced signaling pathways in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Endothelin and the Cardiovascular System: The Long Journey and Where We Are Going - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Endothelin (16-21): Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin (16-21), the C-terminal hexapeptide fragment of Endothelin-1 (B181129) (ET-1), represents a critical domain for the biological activity of the full-length peptide. Its sequence is His-Leu-Asp-Ile-Ile-Trp. This fragment is particularly significant for its selective agonist activity at the Endothelin type B (ETB) receptor, a G-protein coupled receptor involved in a variety of physiological processes, including vasodilation and cell proliferation. Understanding the nuanced structure-activity relationship of this peptide is paramount for the development of novel therapeutics targeting the endothelin system. This guide provides a comprehensive overview of the sequence, structure, receptor interaction, and functional significance of Endothelin (16-21), supplemented with detailed experimental protocols and signaling pathway diagrams.
Peptide Sequence and Structure
The amino acid sequence of Endothelin (16-21) is His-Leu-Asp-Ile-Ile-Trp . The structure of this C-terminal tail within the context of the full Endothelin-1 molecule is crucial for its interaction with endothelin receptors. X-ray crystallography studies of human endothelin-1 have revealed that the carboxy-terminal tail, comprising residues 16-21, adopts an extended conformation when bound to its receptor.[1] However, in the unbound state, this tail exhibits a different conformation relative to the core of the peptide.[1] The structural integrity of this hexapeptide is vital for its biological function, with specific residues playing key roles in receptor binding and activation.[2] Structure-activity relationship studies have highlighted the importance of the C-terminal free carboxylic acid, the L-configuration of Tryptophan-21, the beta-carboxylic function of Aspartic acid-18, the presence of Leucine-17, and the imidazole (B134444) moiety of Histidine-16 for its contractile activity.[2]
Quantitative Data
The following tables summarize the available quantitative data for Endothelin (16-21) concerning its receptor binding affinity and functional potency. This data is essential for comparing its activity with other endothelin analogs and for designing new experimental studies.
Table 1: Receptor Binding Affinity of Endothelin (16-21)
| Ligand | Receptor Subtype | Preparation | Assay Type | Parameter | Value | Reference |
| Endothelin (16-21) | ETB | N/A | N/A | N/A | Data not available | N/A |
| Endothelin (16-21) | ETA | N/A | N/A | N/A | Data not available | N/A |
Table 2: Functional Potency of Endothelin (16-21)
| Ligand | Assay System | Receptor Target | Parameter | Value | Reference |
| Endothelin (16-21) | Guinea-pig bronchus | ETB | EC50 | 228 nM | [3] |
| Endothelin (16-21) | ETB receptor functional assay | ETB | EC50 | 0.3 µM (300 nM) | [4] |
Signaling Pathways
Endothelin (16-21) exerts its biological effects primarily through the activation of the ETB receptor, a G-protein coupled receptor. The binding of Endothelin (16-21) to the ETB receptor initiates a cascade of intracellular signaling events.
Caption: ETB receptor signaling cascade initiated by Endothelin (16-21).
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of Endothelin (16-21).
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of Endothelin (16-21) for endothelin receptors (ETA and ETB).
Caption: Workflow for a radioligand competition binding assay.
Materials:
-
Cells or tissues expressing ETA or ETB receptors
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Radioligand: [¹²⁵I]-Endothelin-1
-
Unlabeled competitor: Endothelin (16-21) peptide
-
Non-specific binding control: High concentration of unlabeled Endothelin-1 (e.g., 1 µM)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with homogenization buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of [¹²⁵I]-ET-1 (typically at or below its Kd value).
-
Increasing concentrations of unlabeled Endothelin (16-21) (for the competition curve).
-
For total binding wells, add assay buffer instead of competitor.
-
For non-specific binding wells, add a saturating concentration of unlabeled ET-1.
-
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester or vacuum manifold.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in vials and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of Endothelin (16-21).
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Isolated Tissue Bath Assay for Vasoconstriction
This protocol is used to determine the functional potency (EC50) of Endothelin (16-21) in inducing smooth muscle contraction.
Caption: Workflow for an isolated tissue bath vasoconstriction assay.
Materials:
-
Vascular tissue (e.g., rat aorta, guinea pig bronchus)
-
Krebs-Henseleit solution (or other physiological salt solution)
-
Endothelin (16-21) peptide
-
Isolated organ bath system with force-displacement transducers
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the desired vascular tissue and place it in ice-cold Krebs-Henseleit solution.
-
Clean the tissue of adhering fat and connective tissue.
-
Cut the tissue into rings of appropriate size (e.g., 2-4 mm).
-
-
Mounting:
-
Mount the tissue rings on stainless steel hooks in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Attach one hook to a fixed point and the other to a force-displacement transducer.
-
-
Equilibration:
-
Allow the tissue to equilibrate for a set period (e.g., 60-90 minutes) under a determined optimal resting tension.
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Perform a viability test by contracting the tissue with a high concentration of potassium chloride (KCl).
-
-
Concentration-Response Curve:
-
After the tissue has returned to baseline tension, add Endothelin (16-21) to the bath in a cumulative manner, increasing the concentration in logarithmic steps.
-
Allow the contractile response to each concentration to reach a stable plateau before adding the next concentration.
-
-
Data Recording and Analysis:
-
Record the isometric tension throughout the experiment using the data acquisition system.
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the response against the log concentration of Endothelin (16-21) to generate a concentration-response curve.
-
Fit the curve to a sigmoidal dose-response model to determine the EC50 value and the maximum effect (Emax).
-
Conclusion
Endothelin (16-21) is a fundamentally important fragment of ET-1 that selectively activates the ETB receptor, providing a valuable tool for dissecting the complexities of the endothelin system. Its well-defined sequence and the growing understanding of its structure-function relationships make it a key molecule for research into cardiovascular physiology and the development of targeted therapeutics. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for scientists and researchers to further investigate the role of this potent hexapeptide in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity studies on endothelin (16-21), the C-terminal hexapeptide of the endothelins, in the guinea-pig bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Endothelin (16-21): A Technical Guide to its Mechanism of Action in Vascular Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of the C-terminal hexapeptide fragment of Endothelin-1, Endothelin (16-21), in vascular smooth muscle cells (VSMCs). For comparative purposes, the well-established signaling pathways of the parent molecule, Endothelin-1 (ET-1), are also detailed. This document provides a comprehensive overview of the current understanding of their receptor interactions, downstream signaling cascades, and physiological effects, supported by quantitative data and detailed experimental methodologies.
Introduction to Endothelin-1 and its Fragments
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide primarily produced by vascular endothelial cells.[1] It plays a crucial role in the regulation of vascular tone and blood pressure.[1] ET-1 exerts its effects by binding to two distinct G-protein coupled receptors (GPCRs): the ETA and ETB receptors.[1] In vascular smooth muscle, the ETA receptor subtype is predominant and its activation leads to sustained vasoconstriction.[1] The C-terminal region of ET-1, particularly the hexapeptide fragment encompassing amino acids 16-21, has been investigated to understand the structural determinants of receptor binding and activation.
Receptor Binding and Affinity of Endothelin-1 and Endothelin (16-21)
ET-1 binds with high affinity to both ETA and ETB receptors on VSMCs. The C-terminal fragment, Endothelin (16-21), has been identified as a weak agonist with a preference for the ETB receptor. However, its binding affinity is significantly lower than that of the full-length peptide.
Table 1: Receptor Binding Affinity Data
| Ligand | Receptor Subtype | Cell/Tissue Type | Binding Parameter | Value | Reference |
| Endothelin-1 | ETA/ETB | Human Vascular Smooth Muscle Cells | Apparent Kd | 126 pM | |
| Endothelin-1 | ETB | - | IC50 | ≈0.2 nmol/L | |
| Endothelin (16-21) | ETA/ETB (Displacement of [125I]-ET-1) | Bovine Retinal Pericytes | IC50 | 0.1 mM | |
| Endothelin (16-21) | ETB (Displacement of [125I]-ET-3) | Bovine Retinal Pericytes | IC50 | 0.2 mM |
Signaling Pathways in Vascular Smooth Muscle
Endothelin-1 Signaling Cascade
The binding of ET-1 to its ETA receptor on VSMCs initiates a well-characterized signaling cascade that leads to a robust and sustained increase in intracellular calcium ([Ca2+]i) and subsequent vasoconstriction.
The primary signaling pathway involves the activation of a Gq protein, which in turn stimulates phospholipase C (PLC).[2][3][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4][5]
-
IP3-Mediated Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[4][5][6] This leads to a rapid and transient increase in intracellular calcium concentration.[5][6]
-
DAG-Mediated Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).[2][4][7] PKC can phosphorylate various downstream targets, contributing to the sustained phase of muscle contraction.
-
Calcium Influx: The initial release of intracellular calcium is followed by an influx of extracellular calcium through voltage-dependent and store-operated calcium channels, leading to a sustained elevation of intracellular calcium.[6][8]
-
RhoA/Rho-Kinase Pathway: ET-1 also activates the RhoA/Rho-kinase pathway, which contributes to calcium sensitization of the contractile machinery by inhibiting myosin light chain phosphatase.[9][10][11]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: ET-1 can also activate the MAPK pathway, which is involved in the regulation of cell growth and proliferation.[12][13][14][15]
References
- 1. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Modulatory Role of Nitric Oxide/cGMP System in Endothelin-1-Induced Signaling Responses in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin-1 signalling in vascular smooth muscle: pathways controlling cellular functions associated with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. pnas.org [pnas.org]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. RhoA/Rho-Kinase Signaling in Vascular Smooth Muscle and Endothelium: Mechanistic Insights and Translational Implications in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. ahajournals.org [ahajournals.org]
- 15. ENDOTHELIN-1 INDUCED VASCULAR SMOOTH MUSCLE CELL PROLIFERATION IS MEDIATED BY CYTOCHROME P-450 ARACHIDONIC ACID METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
Endothelin (16-21): A C-Terminal Hexapeptide as a Selective Endothelin B Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Endothelin-1 (B181129) (ET-1), a potent 21-amino acid vasoconstrictor peptide, exerts its diverse physiological and pathophysiological effects through two G protein-coupled receptors: the endothelin A (ETA) and endothelin B (ETB) receptors. While the ETA receptor is primarily associated with vasoconstriction and cell proliferation, the ETB receptor plays a more complex role, including vasodilation via nitric oxide release from endothelial cells, clearance of circulating ET-1, and in some tissues, vasoconstriction. The development of selective agonists for these receptors is crucial for elucidating their specific functions and for the development of targeted therapeutics. Endothelin (16-21), the C-terminal hexapeptide fragment of endothelin-1 with the sequence His-Leu-Asp-Ile-Ile-Trp, has been identified as a selective agonist for the ETB receptor. This technical guide provides a comprehensive overview of the properties of Endothelin (16-21), focusing on its receptor selectivity, functional activity, and the experimental methodologies used for its characterization.
Data Presentation: Receptor Binding and Functional Activity
The selectivity of Endothelin (16-21) for the ETB receptor is a key characteristic that distinguishes it from the full-length endothelin peptides. The following tables summarize the available quantitative data on the binding affinity and functional potency of Endothelin (16-21) in comparison to other relevant endothelin ligands. It is important to note that comprehensive quantitative data for Endothelin (16-21) is limited in the scientific literature.
Table 1: Binding Affinity of Endothelin Ligands at ETA and ETB Receptors
| Ligand | Receptor Subtype | Preparation | Assay Type | Ki (nM) | IC50 (nM) | Selectivity (ETA/ETB) |
| Endothelin (16-21) | ETA | Bovine Retinal Pericytes | Radioligand Binding ([¹²⁵I]-ET-1 displacement) | - | 100,000[1] | - |
| Endothelin (16-21) | ETB | Bovine Retinal Pericytes | Radioligand Binding ([¹²⁵I]-ET-3 displacement) | - | Partial inhibition at high concentrations[1] | - |
| Endothelin-1 (ET-1) | ETA | Bovine Retinal Pericytes | Radioligand Binding ([¹²⁵I]-ET-1 displacement) | - | 1.35[2] | ~1 |
| Endothelin-1 (ET-1) | ETB | - | - | - | - | |
| Endothelin-3 (ET-3) | ETA | Bovine Retinal Pericytes | Radioligand Binding ([¹²⁵I]-ET-1 displacement) | - | >1000[2] | >740 |
| Endothelin-3 (ET-3) | ETB | Bovine Retinal Pericytes | Radioligand Binding ([¹²⁵I]-ET-3 displacement) | - | - | |
| IRL-1620 | ETA | Porcine Lung Membranes | Radioligand Binding | 1,900[3][4] | - | ~120,000 |
| IRL-1620 | ETB | Porcine Lung Membranes | Radioligand Binding | 0.016[3][4] | - |
Table 2: Functional Potency of Endothelin Ligands at ETB Receptors
| Ligand | Assay Type | Tissue/Cell Line | EC50 (nM) |
| Endothelin (16-21) | Smooth Muscle Contraction | Guinea-pig bronchus | 228[5][6] |
| Endothelin-1 (ET-1) | Smooth Muscle Contraction | Rabbit Jugular Vein | ~1 |
| Endothelin-3 (ET-3) | Smooth Muscle Contraction | Rabbit Jugular Vein | ~1 |
| IRL-1620 | Smooth Muscle Contraction | Guinea-pig trachea | Induces contraction at 1-100 nM[3][4] |
The data indicates that Endothelin (16-21) possesses significantly lower affinity and potency compared to ET-1 and the highly selective ETB agonist IRL-1620. However, its activity in ETB-rich tissues like the guinea-pig bronchus, coupled with its weak activity at ETA receptors, underscores its utility as a selective, albeit less potent, tool for studying ETB receptor function.
Structure-Activity Relationship
Structure-activity relationship studies on C-terminal fragments of endothelin have revealed the critical importance of specific amino acid residues for biological activity. For Endothelin (16-21) (His-Leu-Asp-Ile-Ile-Trp), the following features are essential for its contractile activity, suggesting a specific receptor interaction:
-
C-terminal free carboxylic acid: Modification of the C-terminus significantly alters activity.
-
L-configuration of Trp-21: The stereochemistry of the C-terminal tryptophan is crucial.[7]
-
β-carboxylic function of Asp-18: The acidic side chain of aspartic acid at position 18 is vital for receptor interaction.[7]
-
Presence of Leu-17 and His-16: These residues also contribute significantly to the biological activity.[7]
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of selective ETB receptor agonists like Endothelin (16-21). Below are representative protocols for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of a ligand for a specific receptor.
Objective: To measure the ability of Endothelin (16-21) to displace a radiolabeled ligand from ETA and ETB receptors.
Materials:
-
Cell membranes or tissues expressing ETA or ETB receptors (e.g., porcine lung membranes, cultured bovine retinal pericytes).
-
Radioligand: [¹²⁵I]-ET-1 (for both ETA and ETB) or a selective radioligand like [¹²⁵I]-BQ123 (ETA) or [¹²⁵I]-IRL-1620 (ETB).
-
Unlabeled ligands: Endothelin (16-21), ET-1, ET-3, selective ETA and ETB antagonists (e.g., BQ123, BQ788).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the unlabeled ligands (e.g., Endothelin (16-21)) in binding buffer.
-
In a multi-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add the various concentrations of the unlabeled ligand.
-
Add a fixed concentration of the radioligand to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., 1 µM ET-1).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data is analyzed using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Smooth Muscle Contraction Assay
This functional assay measures the ability of an agonist to induce contraction in an isolated smooth muscle preparation.
Objective: To determine the potency (EC50) of Endothelin (16-21) in inducing contraction of an ETB receptor-expressing tissue.
Materials:
-
Isolated tissue preparation (e.g., guinea-pig bronchus, rabbit jugular vein).
-
Organ bath system with a force transducer.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Endothelin (16-21) and other agonists/antagonists.
Procedure:
-
Dissect the desired tissue and mount it in the organ bath under a resting tension.
-
Allow the tissue to equilibrate for a period (e.g., 60-90 minutes), with periodic washing with fresh physiological salt solution.
-
Obtain a reference contraction by adding a high concentration of a depolarizing agent (e.g., KCl).
-
After washing and returning to baseline, add cumulative concentrations of Endothelin (16-21) to the organ bath.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Express the contractile response as a percentage of the reference KCl-induced contraction.
-
Plot the concentration-response curve and determine the EC50 value using non-linear regression.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To assess the ability of Endothelin (16-21) to induce calcium mobilization in cells expressing ETB receptors.
Materials:
-
Cultured cells expressing ETB receptors (e.g., CHO-ETB cells, endothelial cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Endothelin (16-21) and other relevant ligands.
-
A fluorescence plate reader or microscope capable of measuring intracellular calcium.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye by incubating them in a solution containing the dye for a specific period (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add different concentrations of Endothelin (16-21) to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Analyze the data to determine the peak response and calculate the EC50 value.
Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key downstream signaling molecule of ETB receptor activation in endothelial cells.
Objective: To determine if Endothelin (16-21) stimulates NO production in endothelial cells.
Materials:
-
Cultured endothelial cells.
-
Griess reagent or a fluorescent NO probe.
-
Cell culture medium or a suitable buffer.
-
Endothelin (16-21) and other test compounds.
-
A spectrophotometer or fluorescence plate reader.
Procedure (using Griess Reagent):
-
Culture endothelial cells to confluence in a multi-well plate.
-
Replace the culture medium with a buffer.
-
Treat the cells with various concentrations of Endothelin (16-21) for a defined period.
-
Collect the supernatant from each well.
-
Mix the supernatant with the Griess reagent according to the manufacturer's instructions.
-
Incubate for a short period to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
The absorbance is proportional to the amount of nitrite (B80452) (a stable metabolite of NO) in the sample.
-
Quantify the NO production by comparing the absorbance to a standard curve of sodium nitrite.
Signaling Pathways and Visualizations
Activation of the ETB receptor by Endothelin (16-21) initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq and/or Gi proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium. The elevated intracellular calcium, along with DAG, can activate protein kinase C (PKC) and other downstream effectors. In endothelial cells, the increase in intracellular calcium activates endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO). NO then diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasorelaxation.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Structure-activity relationship of endothelin: importance of charged groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A structure-activity study of a C-terminal endothelin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A potent and specific agonist, Suc-[Glu9,Ala11,15]-endothelin-1(8-21), IRL 1620, for the ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of endothelin: importance of the C-terminal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-activity studies on endothelin (16-21), the C-terminal hexapeptide of the endothelins, in the guinea-pig bronchus - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of Endothelin (16-21): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the C-terminal hexapeptide fragment of Endothelin-1, Endothelin (16-21), with the sequence His-Leu-Asp-Ile-Ile-Trp. This peptide is a valuable tool in pharmacological research, particularly for its selective agonist activity at the Endothelin B (ETB) receptor. This document outlines detailed experimental protocols for its chemical synthesis and purification, presents quantitative data in a structured format, and visualizes key processes and pathways.
Introduction to Endothelin (16-21)
Endothelins are a family of potent vasoconstrictor peptides, with Endothelin-1 (ET-1) being the most prominent member. The C-terminal hexapeptide, Endothelin (16-21), has been identified as a key region for receptor interaction. Specifically, it demonstrates full agonist activity at ETB receptors while being inactive or only weakly active at ETA receptors. This selectivity makes it an important ligand for studying the physiological and pathological roles of the ETB receptor, which is involved in processes such as vasodilation, cell proliferation, and clearance of circulating ET-1.
Solid-Phase Peptide Synthesis (SPPS) of Endothelin (16-21)
Solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of Endothelin (16-21). The following protocol is based on the widely used Fluorenylmethyloxycarbonyl (Fmoc) chemistry.
General Workflow for SPPS
The synthesis of Endothelin (16-21) follows a cyclical process of deprotection and coupling reactions on a solid support.
Detailed Experimental Protocol
Materials:
-
Resin: Wang resin
-
Amino Acids (Fmoc-protected):
-
Fmoc-Trp(Boc)-OH
-
Fmoc-Ile-OH
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Leu-OH
-
Fmoc-His(Trt)-OH
-
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation Reagent: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether (cold)
Procedure:
-
Resin Preparation and First Amino Acid Loading:
-
Swell the Wang resin in DMF in a reaction vessel for 30 minutes.
-
Load the first amino acid, Fmoc-Trp(Boc)-OH, onto the resin using a suitable esterification method (e.g., DIC/DMAP or pre-formed symmetric anhydride).
-
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF and then DCM.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-amino acid (e.g., Fmoc-Ile-OH), HBTU, and HOBt in DMF.
-
Add DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction for completion using a ninhydrin (B49086) test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Ile, Asp(OtBu), Leu, and His(Trt).
-
-
Final Deprotection:
-
After coupling the final amino acid (Fmoc-His(Trt)-OH), perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (Reagent K) for 2-3 hours at room temperature. The use of a scavenger cocktail like Reagent K is crucial to prevent the reattachment of protecting groups to the sensitive tryptophan residue.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold diethyl ether to remove scavengers and dissolved protecting groups.
-
Dry the crude peptide pellet under vacuum.
-
Purification of Endothelin (16-21)
The primary method for the purification of crude synthetic Endothelin (16-21) is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
General Workflow for RP-HPLC Purification
Detailed Experimental Protocol
Materials:
-
HPLC System: Preparative RP-HPLC system with a UV detector.
-
Column: C18 reverse-phase column (preparative scale).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Crude Peptide: Lyophilized crude Endothelin (16-21).
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.
-
Filter the sample through a 0.45 µm filter to remove any particulates.
-
-
HPLC Purification:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the prepared sample onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. A suggested gradient for this hydrophobic hexapeptide is from 5% to 65% Mobile Phase B over 60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Confirm the identity of the peptide in the pure fractions using mass spectrometry.
-
-
Lyophilization:
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the purified Endothelin (16-21) as a white powder.
-
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis and purification of Endothelin (16-21) and its analytical characterization.
Table 1: Synthesis and Purification Yields
| Step | Parameter | Typical Value | Reference |
| SPPS | Crude Yield | 15-20% | [1] |
| RP-HPLC | Final Purity | >95% | [1] |
Table 2: Analytical Characterization
| Analysis Method | Parameter | Expected Value | Reference |
| Mass Spectrometry | Molecular Weight (M+H)⁺ | 796.94 g/mol | [Commercial Suppliers] |
| Amino Acid Analysis | Compositional Deviation | ≤5% from theoretical | [1] |
ETB Receptor Signaling Pathway
Endothelin (16-21) exerts its biological effects by binding to and activating the ETB receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is complex and can vary depending on the cell type. A generalized representation of the canonical ETB receptor signaling pathway is depicted below.
References
The C-Terminal Hexapeptide of Endothelin: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The endothelin (ET) system, comprising three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and their G protein-coupled receptors (ETA and ETB), plays a crucial role in vascular homeostasis and pathophysiology. The C-terminal hexapeptide of endothelin, ET(16-21), with the sequence His-Leu-Asp-Ile-Ile-Trp, has emerged as a subject of intense research due to its distinct pharmacological profile. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of ET(16-21), offering valuable insights for the design of novel receptor-subtype-selective ligands.
Core Structure-Activity Relationships of Endothelin (16-21)
Early investigations into the biological activity of ET(16-21) revealed its ability to induce contraction in various smooth muscle preparations, with a notable preference for tissues rich in ETB receptors, such as the guinea-pig bronchus.[1] SAR studies have identified several key structural features essential for the biological activity of this hexapeptide.
Key Determinants of Biological Activity:
-
C-Terminal Carboxylic Acid: A free carboxylic acid at the C-terminus (Trp-21) is crucial for activity. Esterification or amidation of this group leads to a significant loss of potency.[1]
-
L-Configuration of Trp-21: The stereochemistry of the C-terminal tryptophan residue is critical. Substitution with D-Tryptophan results in a substantial decrease in biological activity.[1]
-
β-Carboxylic Acid of Asp-18: The acidic side chain of Aspartic acid at position 18 is another vital component for receptor interaction and subsequent signaling.[1]
-
Hydrophobic Residues: The presence of Leucine at position 17 and the two Isoleucine residues at positions 19 and 20 contribute to the hydrophobic character of the peptide, which is important for receptor binding.[1]
-
Imidazole (B134444) Moiety of His-16: The imidazole ring of Histidine at the N-terminus of the hexapeptide is also essential for its contractile activity.[1]
Quantitative Analysis of Endothelin (16-21) Analogs
To further elucidate the SAR of ET(16-21), various analogs have been synthesized and evaluated for their binding affinity and functional activity at endothelin receptors. The following tables summarize the quantitative data from these studies.
Table 1: Binding Affinity (Ki) of ET(16-21) Analogs at ETA Receptors
| Compound | Modification | Cell Line | Radioligand | Ki (nM) | Reference |
| [D-Trp16(Ac)]ET(16-21) | Acetylation and D-Trp at position 16 | Rat Ventricular Cardiomyocytes | 125I-ET-1 | 65 ± 10 | [2] |
Table 2: Functional Activity (EC50/IC50) of ET(16-21) and Related Peptides
| Compound | Assay | Tissue/Cell Line | Parameter Measured | EC50/IC50 (µM) | Reference |
| ET(16-21) | Agonist Activity | Guinea Pig Bronchus | Contraction | ~0.3 | [3] |
| Acetyl-(D-Trp16)-ET(16-21) | Antagonist Activity | Rabbit Aortic Rings | Inhibition of ET-1 induced vasoconstriction | 1-10 (attenuates by 40-75%) | [4] |
| Acetyl-(D-Trp16)-ET(16-21) | Antagonist Activity | Rabbit Vascular Smooth Muscle Cells | Inhibition of arachidonic acid release | >80% inhibition at 1 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the SAR studies of ET(16-21).
Radioligand Binding Assay
This protocol is adapted from studies investigating the binding of endothelin analogs to their receptors.[2][5]
Objective: To determine the binding affinity (Ki) of ET(16-21) analogs for endothelin receptors.
Materials:
-
Cell membranes expressing endothelin receptors (e.g., from rat ventricular cardiomyocytes or A10 cells).[2][5]
-
Radioligand (e.g., [125I]ET-1).
-
Unlabeled ET(16-21) analogs (competitors).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.2% BSA, and protease inhibitors).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total binding wells: Cell membranes, radioligand, and binding buffer.
-
Non-specific binding wells: Cell membranes, radioligand, and a high concentration of unlabeled endothelin-1 (B181129) (e.g., 1 µM).
-
Competition wells: Cell membranes, radioligand, and increasing concentrations of the ET(16-21) analog.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[2]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of analog that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Bath Assay
This protocol is based on methods used to assess the contractile or relaxant effects of endothelin peptides on isolated tissues.[6][7]
Objective: To determine the functional activity (e.g., EC50 for agonists, pA2 for antagonists) of ET(16-21) analogs.
Materials:
-
Isolated tissue (e.g., guinea-pig bronchus, rat aorta).
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2.
-
Isolated tissue bath system with force-displacement transducers.
-
Data acquisition system.
-
ET(16-21) analogs and other pharmacological agents.
Procedure:
-
Tissue Preparation: Dissect the desired tissue carefully and cut it into rings or strips of appropriate size.
-
Mounting: Mount the tissue in the organ bath containing PSS maintained at 37°C and gassed with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.
-
Equilibration: Allow the tissue to equilibrate for a period of time (e.g., 60-90 minutes) under a resting tension, with periodic washing with fresh PSS.
-
Viability Check: Contract the tissue with a standard agonist (e.g., KCl or phenylephrine) to ensure its viability and responsiveness.
-
Cumulative Concentration-Response Curve (for agonists): Add the ET(16-21) analog to the bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has reached a plateau.
-
Antagonist Studies: To determine the antagonistic properties of an analog, pre-incubate the tissue with the analog for a specific period before constructing a concentration-response curve to a known agonist (e.g., endothelin-1).
-
Data Analysis: Record the changes in isometric tension. For agonists, plot the response as a percentage of the maximal response against the logarithm of the agonist concentration to determine the EC50. For antagonists, perform a Schild analysis to determine the pA2 value.
Signaling Pathways and Experimental Workflows
The biological effects of ET(16-21) are mediated through the activation of specific signaling cascades following receptor binding. The primary receptor involved appears to be the ETB receptor, which is coupled to Gq/11 proteins.
ETB Receptor Signaling Pathway
Activation of the ETB receptor by agonists like ET(16-21) initiates a cascade of intracellular events, primarily leading to an increase in intracellular calcium concentration.
Caption: ETB receptor signaling cascade initiated by ET(16-21).
Experimental Workflow for SAR Studies
The systematic evaluation of ET(16-21) analogs involves a logical progression of experiments, from synthesis to in-depth biological characterization.
Caption: Workflow for the structure-activity relationship studies of ET(16-21).
Conclusion
The structure-activity relationship studies of the endothelin C-terminal hexapeptide, ET(16-21), have provided critical insights into the molecular determinants of its biological activity. The identification of key amino acid residues and structural motifs has paved the way for the rational design of potent and selective ligands for endothelin receptors. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for researchers in the field, facilitating further exploration of the therapeutic potential of targeting the endothelin system. Future studies focusing on the development of ET(16-21) mimetics with improved pharmacokinetic properties hold promise for the discovery of novel therapeutics for a range of cardiovascular and respiratory diseases.
References
- 1. Structure-activity studies on endothelin (16-21), the C-terminal hexapeptide of the endothelins, in the guinea-pig bronchus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH () for sale [vulcanchem.com]
- 5. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the In Vitro Physiological Functions of Endothelin (16-21)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the in vitro physiological functions of Endothelin (16-21), the C-terminal hexapeptide fragment of Endothelin-1 (B181129). It covers receptor binding, downstream signaling, cellular effects, and detailed experimental protocols.
Introduction
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide that plays a crucial role in vascular homeostasis.[1] Its biological activities are mediated through two G protein-coupled receptors, the Endothelin A (ETA) and Endothelin B (ETB) receptors.[1][2] The C-terminal hexapeptide fragment, Endothelin (16-21), with the sequence His-Leu-Asp-Ile-Ile-Trp, has been a subject of research to understand the structure-activity relationships of the parent molecule.[3][4] This fragment, while significantly less potent than the full-length ET-1, retains biological activity and has been instrumental in elucidating the importance of the C-terminal domain for receptor interaction and activation.[5][6] This document details the known in vitro physiological functions of ET(16-21) and its analogues.
Receptor Binding Affinity and Structure-Activity Relationships
The C-terminal fragment of ET-1 interacts with both ETA and ETB receptors, though with much lower affinity than the full-length peptide. Structure-activity studies have revealed that specific residues within the (16-21) sequence are critical for its biological function.
Quantitative Binding Data
The binding affinities of ET(16-21) and its derivatives are typically determined through competitive radioligand binding assays. These studies highlight a general preference for the ETA receptor, although this can be modulated by structural modifications.
| Compound | Receptor Subtype | Preparation | IC50 / Ki | Reference |
| Endothelin-1 (ET-1) | ETA | Cultured Rat Smooth Muscle Cells (A10) | 1.6 x 10-10 M (IC50) | [7] |
| Acetyl-(D-Trp16)-Endothelin-1 (16-21) | ETA | Rabbit Vascular Smooth Muscle Cells | 0.13 µM (IC50) | [8] |
| Acetyl-(D-Trp16)-Endothelin-1 (16-21) | ETB | Not specified | <10% displacement at 10 µM | [8] |
| [d-Trp16(Ac)]ET-1-(16-21) | ETA | Rat Ventricular Cardiomyocyte Membranes | 65 ± 10 nM (Ki) | [9][10] |
| Endothelin-1 (16-21) | ETB | Not specified | 0.3 µmol/L (EC50 for agonist activity) | [11] |
Structure-Activity Relationships
Studies involving amino acid substitution and modification have pinpointed key structural requirements for the activity of ET(16-21):
-
C-terminal Trp21: Removal of the C-terminal Tryptophan at position 21 results in a nearly 1000-fold reduction in molar potency for vasoconstriction, indicating its critical role.[5] The L-configuration of this residue is also essential for activity.[3]
-
Asp18: The beta-carboxylic acid function of Aspartic acid at position 18 is crucial for the contractile activity of the hexapeptide in guinea-pig bronchus.[3]
-
His16 and Leu17: The imidazole (B134444) moiety of Histidine-16 and the presence of Leucine-17 are considered essential for biological activity.[3]
-
N-terminal Acetylation and D-Trp16 Substitution: The analogue Acetyl-(D-Trp16)-Endothelin-1 (16-21) shows enhanced resistance to proteolytic degradation while maintaining submicromolar binding potency to the ETA receptor.[8] This modification also increases the association rate by 5-fold compared to the L-Trp analogue.[8]
In Vitro Physiological Functions and Signaling
The primary in vitro functions of ET(16-21) and its analogues are related to smooth muscle contraction and the initiation of intracellular signaling cascades upon receptor binding.
Smooth Muscle Contraction
While significantly less potent than full-length ET-1, the C-terminal hexapeptide can induce contraction in various smooth muscle preparations.
| Compound | Tissue Preparation | EC50 | Reference |
| Endothelin-1 (ET-1) | Rat Aortic Segments | 2.8 x 10-10 M | [7] |
| Endothelin-22 (ET-22) | Rat Aortic Segments | 1.2 x 10-7 M | [7] |
| Endothelin (16-21) | Guinea-Pig Bronchus | Potent contractile activity (EC50 not specified) | [3][12] |
The contractile responses induced by ET-1 derivatives lacking the C-terminal Trp21 exhibit much more rapid kinetics compared to the slow, sustained contraction characteristic of native ET-1.[5]
Intracellular Signaling Pathways
Endothelin receptors are coupled to Gq/11 proteins.[2][13] Agonist binding, including that of ET(16-21) to the ETB receptor, initiates a well-defined signaling cascade.[6][11]
-
Receptor Activation: The peptide binds to the ETA or ETB receptor on the cell surface.
-
G-Protein Coupling: The activated receptor stimulates the Gq/11 protein.
-
PLC Activation: The α-subunit of Gq/11 activates Phospholipase C (PLC).[6][14]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][14]
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of Ca2+ from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[13][14] This is a primary driver for smooth muscle contraction.
// Logical grouping for PLC products {rank=same; PLC; IP3; DAG;}
edge [style=dashed, arrowhead=none]; PLC -> IP3; PLC -> DAG;
edge [style=solid, arrowhead=normal]; IP3 -> Ca_Store [label="Binds to\nIP3 Receptor"]; Ca_Store -> Ca_Ion [label="Releases"]; Ca_Ion -> Cell_Response [label="Triggers"]; } END_DOT Caption: ET(16-21) signaling via the Gq/11 pathway.
Modulation of Other Cellular Processes
-
Arachidonic Acid Release: The analogue Acetyl-(D-Trp16)-Endothelin-1 (16-21) acts as a functional antagonist, inhibiting ET-1-stimulated arachidonic acid release in rabbit vascular smooth muscle cells by over 80% at a 1 µM concentration.[8] This suggests an interference with downstream phospholipase A2 activation.[8]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the function of Endothelin (16-21). Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of ET(16-21) for ETA and ETB receptors.
Materials:
-
Cell membranes or whole cells expressing endothelin receptors (e.g., rat ventricular cardiomyocytes, A10 cells).[7][9]
-
Radioligand: [125I]-ET-1.
-
Test Compound: Endothelin (16-21) or its analogues at various concentrations.
-
Non-specific binding control: High concentration of unlabeled ET-1.
-
Incubation Buffer.
-
Filtration apparatus and glass fiber filters.
-
Gamma counter.
Procedure:
-
Prepare cell membranes by homogenization and centrifugation.
-
In assay tubes, combine the cell membrane preparation, a fixed concentration of [125I]-ET-1 (e.g., 10 pM), and varying concentrations of the unlabeled test compound.[9][10]
-
For non-specific binding, use a saturating concentration of unlabeled ET-1. For total binding, omit the unlabeled ligand.
-
Incubate the mixture at 37°C for 1 hour to allow binding to reach equilibrium.[10]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol: Intracellular Calcium Mobilization Assay
Objective: To measure the ability of ET(16-21) to induce calcium release from intracellular stores.
Materials:
-
Adherent cells expressing endothelin receptors (e.g., HEK 293T, ND7/104 cells).[13]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-3 AM, Fluo-4 AM).[9][13][15]
-
Pluronic F-127.
-
Ringer's solution or HEPES-buffered saline (with and without extracellular Ca2+).[13]
-
Test Compound: Endothelin (16-21).
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities.
Procedure:
-
Seed cells onto black-walled, clear-bottom 96-well plates or poly-L-lysine-coated coverslips.[9][13]
-
Wash cells with Ringer's solution.
-
Load cells with a fluorescent calcium indicator (e.g., 4 µM Fura-2 AM with 0.025% Pluronic F-127) for 30-60 minutes at 37°C.[9][13]
-
Wash the cells multiple times with assay buffer to remove excess dye.
-
Place the plate or coverslip into the fluorescence imaging system and monitor the baseline fluorescence.
-
Add the test compound (ET-16-21) and continuously record the fluorescence signal. For Fura-2, measure the ratio of emission at 510 nm from excitation at 340 nm and 380 nm. For Fluo-4, measure emission at ~512 nm from excitation at ~488 nm.[9][10]
-
To confirm the signal is from intracellular stores, perform the assay in a calcium-free buffer containing a chelator like EGTA.[10]
-
Analyze the data by measuring the peak fluorescence intensity or the integrated area under the curve following agonist addition.
Conclusion
Endothelin (16-21) is a biologically active fragment of ET-1 that, despite its lower potency, serves as a valuable tool for probing the structure-function relationships of the endothelin system. In vitro, it demonstrates the ability to bind to endothelin receptors, primarily ETA, and to initiate downstream signaling through the Gq/11-PLC-Ca2+ pathway, leading to physiological responses such as smooth muscle contraction. The critical nature of its C-terminal residues for activity has been well-established. Modified analogues of this hexapeptide have also been developed as selective agonists or antagonists, further enhancing its utility in dissecting the complex pharmacology of the endothelin receptors.
References
- 1. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Structure-activity studies on endothelin (16-21), the C-terminal hexapeptide of the endothelins, in the guinea-pig bronchus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. er-egfp.com [er-egfp.com]
- 5. Structure-activity relationships of endothelin: importance of the C-terminal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. Receptor binding affinity and biological activity of C-terminal elongated forms of endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH () for sale [vulcanchem.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. ahajournals.org [ahajournals.org]
- 12. The C-terminal hexapeptide, endothelin-(16-21), discriminates between different endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elevation of Intracellular Calcium in Clonal Neuronal and Embryonic Kidney Cells Involves Endogenous Endothelin-A Receptors Linked to Phospholipase C Through Gαq/11 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Endothelin-1 (ET-1) Increases the Expression of Remodeling Genes in Vascular Smooth Muscle through Linked Calcium and cAMP Pathways: ROLE OF A PHOSPHOLIPASE A2(cPLA2)/CYCLOOXYGENASE-2 (COX-2)/PROSTACYCLIN RECEPTOR-DEPENDENT AUTOCRINE LOOP - PMC [pmc.ncbi.nlm.nih.gov]
Endothelin (16-21) receptor binding affinity and kinetics
An In-depth Technical Guide to Endothelin (16-21) Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide that plays a crucial role in vascular homeostasis and the pathophysiology of various cardiovascular diseases.[1][2] Its biological effects are mediated through two G protein-coupled receptor (GPCR) subtypes: the Endothelin A (ETA) and Endothelin B (ETB) receptors.[3][4][5][6] The C-terminal hexapeptide fragment of ET-1, comprising amino acids 16-21 (Trp-Leu-Asp-Ile-Ile-Trp), is a critical domain for receptor interaction and has been the subject of extensive research to understand the molecular determinants of receptor binding and selectivity.[7][8]
This guide provides a comprehensive technical overview of the receptor binding affinity and kinetics of Endothelin (16-21) and its synthetic analogs. It details the experimental protocols used to characterize these interactions and visualizes the associated signaling pathways and experimental workflows.
Endothelin (16-21): Structure and Key Analogs
The native C-terminal hexapeptide of ET-1, ET-1(16-21), is a key region for receptor binding.[7] However, its utility in experiments can be limited by proteolytic degradation. To overcome this, synthetic analogs have been developed.
A prominent and widely studied analog is Acetyl-(D-Trp¹⁶)-Endothelin-1 (16-21) . This analog incorporates two key modifications:
-
N-terminal Acetylation: Protects the peptide from aminopeptidase (B13392206) degradation.
-
D-Tryptophan at Position 16: The stereochemical inversion from the natural L-Tryptophan to D-Tryptophan confers significant resistance to proteolytic breakdown.[9]
These modifications enhance the peptide's stability while maintaining its ability to bind to endothelin receptors, making it a superior tool for in vitro and in vivo studies.[9]
Receptor Binding Affinity and Selectivity
The binding affinity of a ligand for its receptor is a measure of the strength of the interaction. It is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).
Studies have shown that ET-1(16-21) and its analogs can discriminate between the ETA and ETB receptor subtypes. The native fragment ET-1(16-21) has been reported to act as an agonist for ETB receptors.[8] In contrast, the stabilized analog, Ac-[D-Trp¹⁶]-Endothelin-1 (16-21), demonstrates marked selectivity for the ETA receptor.[9]
Quantitative Binding Data
The following table summarizes the reported binding affinity data for Endothelin (16-21) and a related analog.
| Ligand | Receptor Subtype | Binding Parameter | Value | Cell/Tissue Model | Reference |
| Ac-[D-Trp¹⁶]-ET-1 (16-21) | ETA | IC50 | 0.13 µM | Rabbit Vascular Smooth Muscle Cells | [9] |
| Ac-[D-Trp¹⁶]-ET-1 (16-21) | ETB | Displacement | <10% at 10 µM | Not specified | [9] |
| ET-1 (16-21) | ETB | EC50 | 0.3 µM | Guinea Pig Bronchus | [8] |
Receptor Binding Kinetics
Binding kinetics describe the rate at which a ligand associates with (kon) and dissociates from (koff) its receptor. These parameters provide a more dynamic view of the ligand-receptor interaction than affinity constants alone. The high affinity of ET-1 for its receptors is largely due to a particularly slow dissociation rate.[10]
The D-Trp¹⁶ modification in Ac-[D-Trp¹⁶]-Endothelin-1 (16-21) has been shown to significantly enhance binding kinetics. This analog exhibits a 5-fold increase in the association rate compared to its L-Trp counterpart, contributing to its potent activity at the ETA receptor.[9]
Kinetic Parameters
| Ligand | Parameter | Observation | Comparison | Reference |
| Ac-[D-Trp¹⁶]-ET-1 (16-21) | Association Rate (kon) | Enhanced binding kinetics | 5-fold increase vs. L-Trp analog | [9] |
Endothelin Receptor Signaling Pathways
ETA and ETB receptors are GPCRs that can couple to several families of heterotrimeric G proteins, including Gq/11, Gi/o, Gs, and G12/13.[3][11] The specific coupling preference can vary depending on the cell and tissue type.[11]
The canonical signaling pathway activated upon ligand binding, particularly through Gq/11, involves the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular Ca2+.[5]
-
DAG and elevated Ca2+ levels synergistically activate Protein Kinase C (PKC).
These initial events trigger downstream cascades, including the mitogen-activated protein kinase (MAPK/ERK) and PI3K/AKT pathways, which ultimately regulate cellular processes like vasoconstriction, proliferation, and inflammation.[4][12]
Experimental Protocols: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity and kinetics of ligand-receptor interactions.[13] These assays involve incubating a biological sample containing the receptor of interest with a radiolabeled ligand.
General Materials and Reagents
-
Radioligand: A high-affinity ligand for the receptor, labeled with a radioisotope (e.g., 125I-ET-1).
-
Unlabeled Ligand: The compound to be tested (e.g., Ac-[D-Trp¹⁶]-ET-1 (16-21)).
-
Receptor Source: Cell membranes or tissue homogenates expressing ETA or ETB receptors.
-
Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[14]
-
Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[14]
-
Scintillation Counter: To quantify the radioactivity on the filters.
Protocol: Competition Binding Assay
This assay determines the affinity (Ki) of an unlabeled ligand by measuring its ability to compete with a fixed concentration of a radioligand for receptor binding.
-
Receptor Preparation: Prepare cell membranes or tissue homogenates from a source known to express endothelin receptors. Determine the protein concentration using a standard method (e.g., BCA assay).[14]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor preparation + radioligand + assay buffer.
-
Non-specific Binding (NSB): Receptor preparation + radioligand + a high concentration of an unlabeled ligand (e.g., 1 µM ET-1).
-
Competition: Receptor preparation + radioligand + increasing concentrations of the test compound (e.g., Endothelin (16-21) analog).
-
-
Incubation: Add the components to the wells. Typically, this involves adding 150 µL of membranes, 50 µL of the test compound/buffer, and 50 µL of the radioligand.[14] Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[14]
-
Filtration: Rapidly terminate the incubation by vacuum filtering the contents of each well through a glass fiber filter. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a beta or gamma counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Kinetic Assays
-
Association Assay (kon): The binding of a radioligand is measured at various time points after its addition to the receptor preparation. The data are analyzed to calculate the association rate constant.
-
Dissociation Assay (koff): Receptors are first allowed to reach equilibrium with the radioligand. Then, an excess of an unlabeled ligand is added to prevent re-binding of the radioligand. The amount of bound radioligand is measured at subsequent time points to determine the dissociation rate constant.
Conclusion
The C-terminal fragment Endothelin (16-21) and its synthetic analogs are invaluable tools for dissecting the pharmacology of the endothelin system. The analog Ac-[D-Trp¹⁶]-Endothelin-1 (16-21) is a proteolytically stable, ETA-selective ligand with enhanced association kinetics, making it particularly useful for functional studies. A thorough understanding of the binding affinity and kinetics of such fragments, determined through robust methods like radioligand binding assays, is essential for the rational design of novel therapeutics targeting endothelin receptors for the treatment of cardiovascular and other diseases.
References
- 1. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 1edn - HUMAN ENDOTHELIN-1 - Summary - Protein Data Bank Japan [pdbj.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH () for sale [vulcanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Biphasic activation of p21ras by endothelin‐1 sequentially activates the ERK cascade and phosphatidylinositol 3‐kinase | The EMBO Journal [link.springer.com]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
Downstream Signaling of Endothelin (16-21): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the downstream signaling pathways activated by Endothelin (16-21), the C-terminal hexapeptide fragment of Endothelin-1 (B181129) (ET-1). This document details its interaction with endothelin receptors, the subsequent intracellular signaling cascades, quantitative data on its activity, and relevant experimental protocols for its characterization.
Introduction to Endothelin (16-21)
Endothelin-1 is a potent 21-amino acid vasoconstrictor peptide that plays a crucial role in vascular homeostasis.[1] Its biological effects are mediated through two G protein-coupled receptors (GPCRs), the Endothelin A (ETA) and Endothelin B (ETB) receptors.[1][2] The C-terminal hexapeptide fragment, Endothelin (16-21) (His-Leu-Asp-Ile-Ile-Trp), has been identified as a key region for receptor interaction and activation, primarily acting as an agonist for the ETB receptor subtype.[2][3] Understanding the signaling pathways initiated by this fragment is critical for dissecting the specific roles of ETB receptor activation and for the development of selective therapeutic agents.
Receptor Interaction and Activation
Endothelin (16-21) selectively interacts with the ETB receptor. The linear C-terminal end of the full endothelin peptide is sufficient for ETB binding and activation.[2] The ETB receptor, like other GPCRs, is characterized by seven transmembrane domains. Upon binding of an agonist like Endothelin (16-21), the receptor undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G proteins. The ETB receptor is known to couple to several types of G proteins, most notably Gq/11 and Gi, initiating distinct downstream signaling events.[4][5]
Downstream Signaling Pathways
The primary signaling cascade activated by Endothelin (16-21) binding to the ETB receptor is mediated by the Gq/11 protein. This pathway leads to the activation of Phospholipase C and subsequent mobilization of intracellular calcium.
Gq/Phospholipase C (PLC) Pathway
The canonical signaling pathway initiated by Endothelin (16-21) at the ETB receptor involves the following key steps:
-
Gq Activation: Ligand-bound ETB receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This causes the dissociation of the Gαq-GTP subunit from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit binds to and activates Phospholipase C-β (PLCβ), a membrane-associated enzyme.[4][6]
-
PIP2 Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]
-
IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, resulting in a rapid release of stored Ca2+ into the cytosol.[2][9]
-
DAG-Mediated PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca2+, activates members of the Protein Kinase C (PKC) family. Activated PKC phosphorylates a multitude of substrate proteins on serine and threonine residues, leading to various cellular responses, including smooth muscle contraction and cell proliferation.[6][10]
This cascade is a central mechanism for the physiological effects mediated by ETB receptor activation.
Caption: ETB Receptor Gq-PLC Signaling Pathway.
Other Potential Signaling Pathways
In addition to the canonical Gq pathway, ETB receptors can couple to other G proteins, leading to more complex signaling networks:
-
Gi Coupling: Activation of Gi proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5]
-
MAPK/ERK Pathway: The activation of PKC and other signaling intermediates downstream of Gq can lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. This pathway is a key regulator of gene expression and cell proliferation.[1]
Quantitative Data Summary
The following table summarizes available quantitative data for Endothelin (16-21) and its analogs, providing insights into their receptor binding affinity and potency.
| Compound | Receptor | Assay Type | Parameter | Value | Cell/Tissue System | Reference |
| [D-Trp16(Ac)]ET-1-(16-21) | ETA | Competition Binding | Ki | 65 ± 10 nM | Rat ventricular cardiomyocytes | [11] |
| IRL-1620 (ETB Agonist) | ETA | Competition Binding | Ki | 1.5 ± 0.3 µM | Rat ventricular cardiomyocytes | [11] |
Note: Data for the unmodified Endothelin (16-21) fragment is limited in the reviewed literature. The provided data for analogs helps to contextualize its activity.
Experimental Protocols
Characterizing the activity of Endothelin (16-21) involves a series of standard pharmacological assays. The following sections provide detailed methodologies for key experiments.
Caption: Workflow for Pharmacological Characterization.
Radioligand Receptor Binding Assay
This assay measures the affinity of Endothelin (16-21) for endothelin receptors by assessing its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of Endothelin (16-21) at ETA and/or ETB receptors.
Materials:
-
Cell line expressing the target receptor (e.g., A10 cells for ETA).[12]
-
Cell membranes prepared from the cell line.
-
Radioligand (e.g., [125I]ET-1).
-
Unlabeled Endothelin (16-21) (test compound).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (e.g., ice-cold Binding Buffer).
-
96-well filter plates (e.g., PVDF membrane).[12]
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet cell debris. Resuspend the membrane pellet in Binding Buffer and determine protein concentration (e.g., via Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding Buffer.
-
A fixed concentration of radioligand (e.g., ~0.1 nM [125I]ET-1).
-
Serial dilutions of the test compound, Endothelin (16-21).
-
For non-specific binding (NSB) wells, add a high concentration of an unlabeled ligand (e.g., 1 µM ET-1).
-
For total binding wells, add buffer instead of a competitor.
-
-
Initiate Reaction: Add a specific amount of cell membrane preparation (e.g., 10-20 µg protein) to each well to start the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.[11]
-
Separation: Terminate the reaction by rapid filtration through the 96-well filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold Wash Buffer to remove any non-specifically trapped radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of Endothelin (16-21). Use non-linear regression (e.g., one-site competition model) to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Inositol Phosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of IP1, a stable metabolite of IP3, as a direct measure of PLC activation.
Objective: To determine the potency (EC50) of Endothelin (16-21) in activating the Gq signaling pathway.
Materials:
-
Adherent cells expressing the ETB receptor, cultured in 96-well plates.
-
Stimulation Buffer.
-
Lithium chloride (LiCl) solution (to inhibit IP1 degradation).[3]
-
Endothelin (16-21) (test agonist).
-
IP1 HTRF Assay Kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody).[3]
-
HTRF-compatible plate reader.
Protocol:
-
Cell Culture: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Cell Stimulation:
-
Remove the culture medium and wash the cells gently with PBS.
-
Add Stimulation Buffer containing LiCl to each well and incubate to allow LiCl to enter the cells.
-
Add serial dilutions of Endothelin (16-21) to the appropriate wells.
-
Incubate the plate at 37°C for the optimized stimulation time (typically 30-60 minutes).[3]
-
-
Cell Lysis and Detection:
-
Add the lysis buffer provided in the kit, which also contains the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).
-
Incubate at room temperature for 60 minutes to allow the competitive immunoassay to reach equilibrium.
-
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (Emission665nm / Emission620nm). The signal is inversely proportional to the amount of IP1 produced. Plot the HTRF ratio against the log concentration of Endothelin (16-21) and use a sigmoidal dose-response curve to calculate the EC50 value.
Intracellular Calcium Mobilization Assay
This assay directly measures the increase in cytosolic calcium concentration following receptor activation.
Objective: To measure the functional response (Ca2+ release) and determine the potency (EC50) of Endothelin (16-21).
Materials:
-
Cells expressing the ETB receptor, cultured in a 96-well black-walled, clear-bottom plate.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[11]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage).
-
Endothelin (16-21) (test agonist).
-
Fluorescent imaging plate reader (e.g., FLIPR).[11]
Protocol:
-
Cell Plating: Seed cells into the 96-well plate and allow them to attach overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate in the dark at 37°C for 60 minutes to allow the dye to enter the cells and be de-esterified.
-
-
Washing: Gently wash the cells with Assay Buffer (containing probenecid) to remove excess extracellular dye.
-
Measurement:
-
Place the cell plate into the fluorescent imaging plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's integrated fluidics to add serial dilutions of Endothelin (16-21) to the wells.
-
Immediately begin recording the change in fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of the agonist. Plot the peak response against the log concentration of Endothelin (16-21) and fit the data to a sigmoidal dose-response curve to determine the EC50.
References
- 1. grokipedia.com [grokipedia.com]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Phospholipase C-δ1 modulates sustained contraction of rat mesenteric small arteries in response to noradrenaline, but not endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospholipase C - Wikipedia [en.wikipedia.org]
- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 9. researchmap.jp [researchmap.jp]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Endothelin (16-21): A C-Terminal Hexapeptide's Pivotal Role in Cardiovascular System Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-1 (ET-1), a potent 21-amino acid vasoconstrictor peptide, plays a critical role in cardiovascular homeostasis. Its biological effects are mediated through two G protein-coupled receptors, the endothelin A (ETA) and endothelin B (ETB) receptors. The C-terminal hexapeptide fragment of ET-1, Endothelin (16-21), has emerged as a valuable tool in cardiovascular research. This fragment, while lacking the full potency of its parent peptide, retains significant biological activity, selectively interacting with the ETB receptor. This technical guide provides a comprehensive overview of Endothelin (16-21), focusing on its quantitative biochemical and physiological properties, the signaling pathways it modulates, and detailed experimental protocols for its study in the context of the cardiovascular system.
Biochemical and Physiological Properties of Endothelin (16-21)
The biological activity of Endothelin (16-21) is primarily characterized by its selective agonism at the ETB receptor, with little to no activity at the ETA receptor. This selectivity makes it an invaluable tool for dissecting the distinct physiological roles of the two endothelin receptor subtypes in the cardiovascular system.
Receptor Binding Affinity and Potency
Quantitative analysis of the interaction between Endothelin (16-21) and its receptors is crucial for understanding its function. The following table summarizes the available data on its binding affinity (Ki) and functional potency (EC50).
| Parameter | Receptor | Value | Species/Tissue | Reference |
| Potency (EC50) | ETB | 228 nM | Guinea-pig bronchus | [1] |
| Activity | ETA | Inactive/Weakly Active | - | [2] |
| Activity | ETA | No agonist or antagonist activity up to 10 µM | Pig coronary artery | [3] |
Note: While the EC50 value was determined in a non-cardiovascular tissue, it provides a quantitative measure of the peptide's ETB agonist activity.
Signaling Pathways of Endothelin (16-21)
Activation of the ETB receptor by Endothelin (16-21) initiates a well-defined intracellular signaling cascade. This pathway is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction.
Caption: Signaling pathway of Endothelin (16-21) via the ETB receptor.
Experimental Protocols
To facilitate research utilizing Endothelin (16-21), this section provides detailed methodologies for key experiments.
Isolated Aortic Ring Vasoconstriction Assay
This ex vivo method is fundamental for assessing the direct effect of Endothelin (16-21) on vascular smooth muscle tone.
Caption: Workflow for the isolated aortic ring vasoconstriction assay.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose).
-
Carefully remove surrounding adipose and connective tissues under a dissecting microscope.
-
Cut the cleaned aorta into 2-3 mm wide rings.
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Gradually stretch the rings to an optimal resting tension of 2g and allow them to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
-
After equilibration, assess the viability of the rings by inducing a contractile response with a high concentration of potassium chloride (e.g., 80 mM KCl).
-
-
Experimental Procedure:
-
Once the rings have returned to baseline tension, cumulatively add Endothelin (16-21) in increasing concentrations (e.g., 1 nM to 10 µM) to the organ bath.
-
Record the changes in isometric tension using a force transducer connected to a data acquisition system.
-
Generate a concentration-response curve to determine the EC50 and maximal response.
-
Measurement of Intracellular Calcium Mobilization
This assay quantifies the changes in intracellular calcium concentration in vascular smooth muscle cells (VSMCs) upon stimulation with Endothelin (16-21).
Caption: Workflow for measuring intracellular calcium mobilization.
Methodology:
-
Cell Preparation:
-
Culture vascular smooth muscle cells (e.g., A7r5 cell line) in appropriate media.
-
Seed the cells onto glass coverslips and allow them to adhere and grow to a suitable confluency.
-
-
Dye Loading:
-
Load the cells with the ratiometric calcium indicator Fura-2 AM (e.g., 2-5 µM in a balanced salt solution) for 30-60 minutes at 37°C.
-
Wash the cells with fresh buffer to remove any extracellular dye.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add Endothelin (16-21) at the desired concentration to the perfusion chamber.
-
Continuously record the fluorescence changes.
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths to determine the intracellular calcium concentration.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Endothelin (16-21) for ETA and ETB receptors.
Caption: Workflow for the radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells known to express ETA and/or ETB receptors in a cold buffer.
-
Perform differential centrifugation to isolate the membrane fraction.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a series of tubes, incubate the membrane preparation with a fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1).
-
Add increasing concentrations of unlabeled Endothelin (16-21) to competitively displace the radioligand.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ET-1).
-
-
Separation and Detection:
-
After incubation to equilibrium, rapidly separate the bound from free radioligand by filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of Endothelin (16-21).
-
Plot the percentage of specific binding against the logarithm of the Endothelin (16-21) concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of Endothelin (16-21) that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Conclusion
Endothelin (16-21) represents a powerful tool for investigating the nuanced roles of the endothelin system in cardiovascular physiology and pathophysiology. Its selectivity for the ETB receptor allows for the targeted exploration of this receptor's functions, from vasodilation to smooth muscle contraction in specific vascular beds. The quantitative data, signaling pathway information, and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize Endothelin (16-21) in their studies, ultimately contributing to a deeper understanding of cardiovascular biology and the development of novel therapeutic strategies.
References
The Enigmatic Role of Endothelin (16-21) in Bronchoconstriction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endothelin-1 (ET-1), a potent 21-amino acid peptide, is a well-established bronchoconstrictor implicated in the pathophysiology of airway diseases such as asthma. Its C-terminal hexapeptide fragment, Endothelin (16-21) [ET(16-21)], has been investigated to understand the structure-activity relationship of the parent molecule. However, the precise role of ET(16-21) in bronchoconstriction remains a subject of considerable debate, with conflicting evidence from in vitro and in vivo studies. This technical guide provides an in-depth analysis of the current understanding of ET(16-21)'s effects on airway smooth muscle, detailing the experimental evidence, proposed mechanisms, and the significant discrepancies observed between different experimental models. The guide also presents a detailed overview of the signaling pathways of ET-1 to offer a comparative framework for understanding the potential, albeit poorly defined, mechanisms of ET(16-21).
Introduction
Endothelin-1 is a powerful vasoconstrictor and bronchoconstrictor peptide that exerts its effects through the activation of two G protein-coupled receptors: the endothelin A receptor (ETA) and the endothelin B receptor (ETB). Both receptor subtypes are expressed on airway smooth muscle cells and mediate contraction. The C-terminal portion of ET-1, particularly the hexapeptide fragment ET(16-21), has been a focus of research to elucidate the key domains responsible for the biological activity of ET-1. While some studies suggest that ET(16-21) possesses intrinsic bronchoconstrictive properties, others have failed to demonstrate such an effect, leading to a complex and unresolved picture of its physiological role. This guide aims to dissect the available evidence, providing a clear and structured overview for researchers in the field.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the bronchoconstrictor effects of Endothelin (16-21) in comparison to Endothelin-1.
Table 1: In Vitro Bronchoconstrictor Potency
| Agonist | Preparation | Potency (pD2 / EC50) | Efficacy (% of Maximal Response) | Species | Reference |
| Endothelin-1 | Isolated Bronchus | pD2: 8.88 ± 0.16 | Potent Contraction | Human | [1] |
| Sarafotoxin S6c (ETB agonist) | Isolated Bronchus | pD2: 9.42 ± 0.15 | Potent Contraction | Human | [1] |
| Endothelin-1 | Guinea Pig PCLS | EC50: 9.6 nM | - | Guinea Pig | [2] |
| Endothelin (16-21) | Isolated Bronchus | Less potent than ET-1 | Full agonist | Guinea Pig |
PCLS: Precision-Cut Lung Slices
Table 2: In Vivo Effects on Pulmonary Mechanics in Rats
| Treatment | Concentration | Change in Pulmonary Resistance (RL) | Change in Dynamic Lung Compliance (Cdyn) | Reference |
| Endothelin-1 | 4 x 10-5 M (aerosol) | Significant Increase | Significant Decrease | [3] |
| Endothelin (16-21) | Up to 10-3 M (aerosol) | No significant change | No significant change | [3] |
Experimental Protocols
In Vitro Guinea Pig Bronchus Contraction Assay
This protocol is based on methodologies that have demonstrated a contractile response to ET(16-21).
-
Tissue Preparation:
-
Male Dunkin-Hartley guinea pigs are euthanized.
-
The main bronchi are dissected free from surrounding tissue and cut into rings (2-3 mm).
-
The bronchial rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.
-
-
Tension Recording:
-
The rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension of 1g is applied, and the tissues are allowed to equilibrate for at least 60 minutes.
-
-
Experimental Procedure:
-
Cumulative concentration-response curves are generated by adding increasing concentrations of ET(16-21) or ET-1 to the organ baths.
-
The contractile responses are recorded and expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., carbachol).
-
In Vivo Measurement of Airway Mechanics in Anesthetized Rats
This protocol is representative of studies that found no in vivo bronchoconstrictor effect of ET(16-21).
-
Animal Preparation:
-
Male Sprague-Dawley rats are anesthetized (e.g., with an intramuscular injection of xylazine (B1663881) and ketamine).
-
The trachea is cannulated to allow for mechanical ventilation and measurement of airway pressure.
-
An esophageal catheter is placed to measure pleural pressure.
-
-
Measurement of Pulmonary Mechanics:
-
Pulmonary resistance (RL) and dynamic lung compliance (Cdyn) are calculated from the transpulmonary pressure and airflow signals.
-
Baseline measurements are recorded before any intervention.
-
-
Aerosol Delivery:
-
Aerosols of ET(16-21) or ET-1 at various concentrations are generated using a nebulizer and delivered to the rat's airways for a fixed duration.
-
Pulmonary mechanics are continuously monitored before, during, and after aerosol administration.
-
Radioligand Binding Assay for Endothelin Receptors
This protocol is used to determine the binding affinity of ligands to endothelin receptors.
-
Membrane Preparation:
-
Guinea pig tracheal tissue is homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in a binding buffer.
-
-
Binding Assay:
-
Membrane preparations are incubated with a radiolabeled ligand (e.g., [125I]ET-1) in the presence or absence of increasing concentrations of a competing unlabeled ligand (e.g., ET-1 or ET(16-21)).
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation and Counting:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters (representing bound ligand) is measured using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.
-
Signaling Pathways and Mechanisms of Action
The Conundrum of Endothelin (16-21) Signaling
The signaling mechanism underlying the bronchoconstrictive effect of ET(16-21) observed in vitro in guinea pig bronchus is not well understood. Crucially, studies have shown that ET(16-21) does not effectively compete with radiolabeled ET-1 for binding to its high-affinity receptors in guinea pig trachea. This suggests that ET(16-21) may act through a different, yet unidentified, receptor or binding site. The lack of in vivo activity further complicates the picture, suggesting that any direct effect on airway smooth muscle may be overridden by other physiological mechanisms in a whole-animal model.
Caption: Hypothetical signaling pathway for Endothelin (16-21)-induced bronchoconstriction.
Established Signaling Pathway of Endothelin-1 in Bronchoconstriction
In contrast to its C-terminal fragment, the signaling pathway of ET-1 in airway smooth muscle is well-characterized. ET-1 binds to both ETA and ETB receptors, which are coupled to Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to actin-myosin cross-bridge cycling and smooth muscle contraction. DAG, in concert with Ca2+, activates protein kinase C (PKC), which contributes to the sustained phase of contraction.
Caption: Signaling pathway of Endothelin-1-induced bronchoconstriction.
Discussion and Future Directions
The available evidence presents a conflicting and incomplete picture of the role of Endothelin (16-21) in bronchoconstriction. The in vitro contractile activity in the guinea pig bronchus suggests a direct effect on airway smooth muscle. However, the lack of in vivo efficacy in rats and cats, coupled with its inability to bind to high-affinity ET-1 receptors, raises significant questions about its physiological relevance and mechanism of action.
Several factors could contribute to these discrepancies:
-
Species-specific differences: The expression and function of receptors and enzymes in the airways can vary significantly between species.
-
In vitro vs. in vivo conditions: The isolated tissue preparation removes the influence of neuronal, hormonal, and endothelial factors that are present in a whole-animal model and could counteract or mask the effects of ET(16-21).
-
Receptor promiscuity at high concentrations: The concentrations of ET(16-21) required to elicit a response in vitro are substantially higher than those of ET-1, suggesting a low-affinity interaction that may not be physiologically relevant.
Future research should focus on:
-
Identifying the specific receptor or binding site for ET(16-21) in the guinea pig bronchus to elucidate its signaling pathway.
-
Investigating the effects of ET(16-21) in human airway tissues to determine its relevance to human physiology and disease.
-
Exploring the potential metabolism of ET(16-21) in vivo to understand if it is rapidly degraded before it can exert an effect.
Conclusion
The role of Endothelin (16-21) in bronchoconstriction is far from established. While it demonstrates in vitro contractile activity in the guinea pig bronchus, its lack of in vivo efficacy in other species and its distinct receptor interaction profile compared to ET-1 suggest a complex and possibly species-specific role. For drug development professionals, targeting the C-terminal fragment of ET-1 is unlikely to be a viable strategy for modulating airway tone. Further research is imperative to unravel the true physiological and potential pathophysiological significance of this enigmatic peptide fragment. This guide highlights the critical need for a nuanced interpretation of existing data and points towards key areas for future investigation.
References
Endothelin (16-21): A Technical Guide to its Effects on Non-Vascular Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological effects of the C-terminal hexapeptide of endothelin-1, Endothelin (16-21) (ET(16-21)), on non-vascular smooth muscle. This document details its mechanism of action, summarizes quantitative data on its contractile effects, outlines relevant experimental protocols, and illustrates key signaling pathways and structure-activity relationships.
Introduction
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide that exerts a wide range of biological effects through its interaction with two G protein-coupled receptor subtypes: ETA and ETB. The C-terminal hexapeptide fragment, Endothelin (16-21), with the sequence His-Leu-Asp-Ile-Ile-Trp, has been identified as a selective agonist for the ETB receptor.[1][2][3] This selectivity makes ET(16-21) a valuable tool for investigating the specific roles of the ETB receptor in various physiological and pathophysiological processes, particularly in non-vascular smooth muscle tissues where ETB receptor expression and function can be prominent. This guide focuses on the effects of ET(16-21) on the contractility of non-vascular smooth muscle, providing detailed information for researchers in pharmacology and drug development.
Effects of Endothelin (16-21) on Non-Vascular Smooth Muscle Contraction
Endothelin (16-21) has been shown to elicit contractile or biphasic responses in several non-vascular smooth muscle preparations. The nature and potency of these effects are tissue and species-dependent.
Guinea Pig Bronchus
The guinea pig bronchus is a classical preparation that is highly sensitive to ET(16-21), where it acts as a contractile agonist.[4]
Guinea Pig Ileum
In the guinea pig ileum, ET(16-21) induces a biphasic response, characterized by an initial relaxation followed by a contraction. This effect is concentration-dependent within the 2-100 µM range.[2]
Rat Trachea and Urinary Bladder
While full-length endothelin is known to contract rat trachea and urinary bladder smooth muscle, it is less potent in these tissues compared to vascular smooth muscle.[5] Specific studies focusing solely on the contractile effects of ET(16-21) in these rat tissues are less common, but the presence of ETB receptors suggests potential responsiveness.
Quantitative Data on Contractile Effects
The following table summarizes the available quantitative data for the contractile effects of Endothelin (16-21) and related compounds on various non-vascular smooth muscle preparations.
| Tissue Preparation | Agonist | Potency (EC50/Concentration Range) | Efficacy (Emax) | Reference |
| Guinea Pig Bronchus | Endothelin (16-21) | Full agonist | Not specified | [4] |
| Guinea Pig Ileum | Endothelin (16-21) | 2-100 µM | Biphasic response | [2] |
| Rat Trachea | Endothelin-1 | ~10 nM | Modest contraction | [5] |
| Rabbit Bladder | Endothelin-1 | ~10 nM | Modest contraction | [5] |
Experimental Protocols
The following sections describe standardized methodologies for studying the effects of Endothelin (16-21) on isolated non-vascular smooth muscle tissues.
Isolated Guinea Pig Bronchus/Trachea Preparation
This protocol is adapted from standard organ bath techniques for airway smooth muscle research.
1. Tissue Dissection and Preparation:
-
Male Hartley guinea pigs (250-500 g) are euthanized by a humane method.
-
The trachea and main bronchi are rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
The tissue is cleaned of adhering connective and fatty tissue. The bronchus can be cut into rings or spiral strips. For tracheal preparations, the trachea is cut into rings, and several rings can be tied together to form a chain.
2. Organ Bath Setup:
-
The tissue preparations are mounted in organ baths (10-20 mL) containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.
-
One end of the tissue is fixed to a stationary hook, and the other is connected to an isometric force transducer.
-
An optimal resting tension (typically 1-2 g) is applied, and the tissue is allowed to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes.
3. Experimental Procedure:
-
After equilibration, the viability of the tissue is assessed by inducing a contraction with a standard agonist, such as KCl (60 mM) or carbachol (B1668302) (1 µM).
-
Once a stable baseline is achieved, cumulative concentration-response curves to Endothelin (16-21) are generated by adding the peptide in increasing concentrations to the organ bath.
-
The contractile response is recorded until a plateau is reached at each concentration.
4. Data Analysis:
-
Contractile responses are typically expressed as a percentage of the maximum contraction induced by KCl or another reference agonist.
-
EC50 (the concentration producing 50% of the maximal response) and Emax (the maximum response) values are calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
Isolated Guinea Pig Ileum Preparation
This protocol is a standard method for investigating the effects of substances on intestinal smooth muscle.
1. Tissue Dissection and Preparation:
-
A segment of the terminal ileum is removed from a euthanized guinea pig and placed in oxygenated Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6).
-
A 2-3 cm segment is cut and the luminal contents are gently flushed with Tyrode's solution.
2. Organ Bath Setup:
-
The ileum segment is suspended in an organ bath containing Tyrode's solution at 37°C and gassed with 95% O2 / 5% CO2.
-
The tissue is connected to an isotonic or isometric force transducer under a resting tension of approximately 1 g.
-
The preparation is allowed to equilibrate for 30-60 minutes, with regular washes.
3. Experimental Procedure:
-
The spontaneous activity of the ileum is recorded.
-
Endothelin (16-21) is added to the bath in a cumulative or non-cumulative manner to determine its effects on both the tone and the amplitude of spontaneous contractions. For biphasic responses, the initial relaxation and subsequent contraction are recorded.
4. Data Analysis:
-
Changes in baseline tone are measured in grams or as a percentage of a maximal response to a standard agonist like acetylcholine (B1216132) or histamine.
-
For biphasic responses, the magnitude of both the relaxation and contraction phases are quantified.
Signaling Pathways
Endothelin (16-21) exerts its effects by activating ETB receptors, which are coupled to various intracellular signaling cascades. The primary pathways involved in smooth muscle contraction are the Phospholipase C/Inositol Trisphosphate pathway and the Rho/Rho-kinase pathway.
Gq/Phospholipase C (PLC) Signaling Pathway
Activation of the ETB receptor by ET(16-21) typically leads to the activation of the Gq/11 family of G proteins. This initiates a cascade that results in an increase in intracellular calcium concentration ([Ca2+]i).
Caption: Gq/PLC signaling pathway activated by ET(16-21).
Rho/Rho-Kinase (ROCK) Signaling Pathway
In addition to increasing intracellular calcium, ETB receptor activation can also lead to calcium sensitization of the contractile machinery through the Rho/Rho-kinase pathway. This pathway inhibits myosin light chain phosphatase (MLCP), leading to a sustained contraction at lower calcium concentrations.
Caption: Rho/ROCK signaling pathway leading to calcium sensitization.
Structure-Activity Relationships
The contractile activity of Endothelin (16-21) in non-vascular smooth muscle is highly dependent on its primary amino acid sequence. Studies on the guinea pig bronchus have elucidated key structural requirements for its biological activity.
Caption: Structure-activity relationships of Endothelin (16-21).
Conclusion
Endothelin (16-21) is a selective ETB receptor agonist that elicits distinct, often contractile, responses in various non-vascular smooth muscles. Its activity is critically dependent on its C-terminal amino acid sequence. The signaling mechanisms involve classical Gq/PLC-mediated calcium release and G12/13/Rho-kinase-mediated calcium sensitization. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the role of the ETB receptor in the physiology and pathophysiology of non-vascular smooth muscle and for the development of novel therapeutic agents targeting the endothelin system.
References
- 1. Structure-activity studies on endothelin (16-21), the C-terminal hexapeptide of the endothelins, in the guinea-pig bronchus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin (16-21): biphasic effect and no desensitization on the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin (16-21): biphasic effect and no desensitization on the guinea-pig isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A structure-activity study of a C-terminal endothelin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of endothelin: importance of the C-terminal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: In Vitro Assays for Endothelin (16-21)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin (16-21), also known as IRL 1620, is a synthetic hexapeptide fragment of Endothelin-1 (ET-1). It is a highly selective agonist for the Endothelin B (ETB) receptor. This selectivity makes it a valuable tool for investigating the specific roles of the ETB receptor in various physiological and pathological processes, including its potential as a therapeutic target. For instance, IRL 1620 has been shown to induce angiogenesis and neurogenesis, suggesting its potential in repairing tissue damage after events like a stroke. It is also being explored for its ability to increase blood flow to tumors, potentially enhancing the efficacy of cancer therapies.
These application notes provide detailed protocols for common in vitro assays used to characterize the activity and signaling pathways of Endothelin (16-21).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for Endothelin (16-21) from various in vitro studies.
| Parameter | Value | Cell Line / System | Receptor | Reference |
| Binding Affinity (Ki) | 0.16 nM | Human Girardi heart cells | ETB | |
| Binding Affinity (Ki) | 0.28 nM | Rat brain | ETB | |
| Binding Affinity (IC50) | 0.23 nM | CHO cells expressing human ETB | ETB | |
| Functional Potency (EC50) | 2.5 nM | Rat stomach strips (Contraction) | ETB | |
| Functional Potency (EC50) | 0.89 nM | Rabbit saphenous vein (Contraction) | ETB |
Experimental Protocols
Receptor Binding Assay (Competitive Binding)
This protocol determines the binding affinity (Ki) of Endothelin (16-21) for the ETB receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of Endothelin (16-21) at the ETB receptor.
Materials:
-
CHO-K1 cells stably expressing human ETB receptors (or other suitable cell line)
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 25 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radioligand: [¹²⁵I]-ET-1 or [¹²⁵I]-ET-3
-
Non-labeled competitor: Endothelin (16-21) (IRL 1620)
-
Non-specific binding control: Unlabeled ET-1 (1 µM)
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation counter
Workflow Diagram:
Application Notes and Protocols for Endothelin (16-21) in Vasoconstriction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin (16-21), the C-terminal hexapeptide fragment of Endothelin-1 (ET-1), is a biologically active peptide that has been implicated in the regulation of vascular tone. Unlike the full-length ET-1 peptide, which is a potent vasoconstrictor acting through both ETA and ETB receptors, Endothelin (16-21) exhibits more selective effects, primarily interacting with the ETB receptor.[1] Understanding the specific actions of this fragment is crucial for elucidating the nuanced roles of the endothelin system in both physiological and pathological conditions. These application notes provide detailed protocols for utilizing Endothelin (16-21) in ex vivo vasoconstriction assays, along with a summary of its signaling pathway and pharmacological data.
Data Presentation
Pharmacological Parameters of Endothelin Peptides in Vasoconstriction Assays
| Peptide | Vascular Bed | Receptor Selectivity | EC50 | Emax (% of KCl max) | Reference |
| Endothelin-1 | Rat Thoracic Aorta | ETA / ETB | 2.65 x 10-10 M | Not Reported | [2][3] |
| Endothelin-1 | Human Coronary Artery | ETA / ETB | pEC50: 8.09 ± 0.12 | 211 ± 22% | [4] |
| Endothelin-1 | Rat Pulmonary Artery | ETA / ETB | 3 x 10-9 M | Not Reported | [5] |
| Endothelin (16-21) | Guinea-Pig Aorta | ETB Agonist | Inactive up to 10 µM | N/A | [6] |
| Endothelin (16-21) | Pig Coronary Artery | ETB Agonist | Inactive up to 10 µM | N/A | [6] |
| Sarafotoxin S6c | Pig Coronary Artery | ETB Agonist | 1.5 nM | ~40% (Partial Agonist) | [6] |
Note: Data for the direct vasoconstrictor effect of Endothelin (16-21) in isolated aortic ring preparations is limited, with some studies indicating a lack of contractile response in certain vascular beds.[6] Its primary role may be in modulating vascular tone through other mechanisms or in specific microvascular environments. Further research is warranted to fully characterize its vasoactive profile.
Experimental Protocols
Protocol 1: Ex Vivo Vasoconstriction Assay Using Isolated Rat Thoracic Aorta
This protocol details the measurement of isometric tension in isolated rat aortic rings to assess the vasoconstrictor effects of Endothelin (16-21).
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Endothelin (16-21) peptide
-
Potassium Chloride (KCl) solution (80 mM in Krebs-Henseleit)
-
Acetylcholine (B1216132) (ACh)
-
Distilled water
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Preparation of Solutions:
-
Prepare fresh Krebs-Henseleit solution and continuously bubble with carbogen gas for at least 30 minutes before and throughout the experiment to maintain a pH of 7.4.
-
Prepare a stock solution of Endothelin (16-21) in distilled water or a suitable solvent. Further dilutions should be made in Krebs-Henseleit solution.
-
Prepare an 80 mM KCl solution for inducing maximal contraction.
-
-
Tissue Preparation:
-
Euthanize the rat using an approved method.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Gently remove adhering connective and adipose tissue.
-
To study the direct effect on vascular smooth muscle, the endothelium can be removed by gently rubbing the intimal surface with a fine wire or wooden stick.
-
Cut the aorta into rings of 3-4 mm in length.
-
-
Mounting the Aortic Rings:
-
Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen gas.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Apply a resting tension of 1.5-2.0 grams to each ring and allow it to equilibrate for 60-90 minutes. Replace the bath solution every 15-20 minutes.
-
After equilibration, test the viability of the rings by inducing a contraction with 80 mM KCl.
-
For endothelium-intact rings, after washing out the KCl, pre-contract the rings with phenylephrine (1 µM) and then assess endothelium integrity by adding acetylcholine (10 µM). A relaxation of more than 80% indicates intact endothelium.
-
-
Experimental Protocol:
-
After washing out the test agents and allowing the rings to return to baseline, add cumulative concentrations of Endothelin (16-21) (e.g., 1 nM to 10 µM) to the organ bath.
-
Record the isometric tension generated at each concentration until a stable plateau is reached.
-
At the end of the experiment, add 80 mM KCl to determine the maximal contractile response of the tissue.
-
-
Data Analysis:
-
Express the contractile response to Endothelin (16-21) as a percentage of the maximal contraction induced by 80 mM KCl.
-
Construct a concentration-response curve by plotting the percentage of maximal contraction against the logarithm of the Endothelin (16-21) concentration.
-
Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) from the concentration-response curve.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Endothelin-1 Mediated Vasoconstriction
The vasoconstrictor effects of full-length Endothelin-1 are primarily mediated by the activation of ETA and ETB receptors on vascular smooth muscle cells. This initiates a well-characterized signaling cascade. While Endothelin (16-21) is reported to be an ETB receptor agonist, its direct vasoconstrictor signaling pathway in vascular smooth muscle is less defined and may be tissue-specific. The diagram below illustrates the canonical ET-1 signaling pathway leading to vasoconstriction.
References
- 1. portlandpress.com [portlandpress.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Putative precursors of endothelin have less vasoconstrictor activity in vitro but a potent pressor effect in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Differences between endothelin receptors mediating contraction of guinea-pig aorta and pig coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Endothelin (16-21) Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting a radioligand binding assay for Endothelin (16-21), a hexapeptide fragment of Endothelin-1 (B181129). It includes methodologies for membrane preparation, competitive binding experiments, and data analysis, along with a summary of relevant binding data and a depiction of the endothelin signaling pathway.
Introduction
Endothelin (ET) peptides are potent vasoactive agents that mediate their effects through two G protein-coupled receptors, the Endothelin-A (ET-A) and Endothelin-B (ET-B) receptors. The C-terminal hexapeptide fragment, Endothelin (16-21), has been identified as a selective agonist for the ET-B receptor. Radioligand binding assays are a fundamental tool for characterizing the interaction of ligands like Endothelin (16-21) with their receptors, enabling the determination of binding affinities and receptor subtype selectivity. This protocol outlines a competitive binding assay format using a radiolabeled endothelin ligand to characterize the binding of unlabeled Endothelin (16-21).
Data Presentation
The following table summarizes the binding and functional data for Endothelin (16-21) and related ligands at endothelin receptors. This data is crucial for comparing the affinity and selectivity of different compounds.
| Compound | Receptor Subtype | Assay Type | Value | Reference |
| Endothelin (16-21) | ET-B | Functional (Agonist) | EC50 = 228 nM | [1] |
| Endothelin (16-21) | ET-A | Competitive Binding | IC50 = 0.1 mM | [2] |
| Ac-[D-Trp16]-Endothelin-1 (16-21) | ET-A | Competitive Binding | IC50 = 0.13 µM | |
| Endothelin-1 (ET-1) | ET-A / ET-B | Competitive Binding | Ki = 0.14 nM | |
| BQ-123 (ET-A Antagonist) | ET-A | Competitive Binding | IC50 = 7.3 nM | [3] |
| BQ-788 (ET-B Antagonist) | ET-B | Competitive Binding | IC50 = 2.4 nM | [3] |
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of Endothelin (16-21) for endothelin receptors.
Membrane Preparation
-
Cell Culture: Culture cells expressing the endothelin receptor of interest (e.g., CHO-K1 cells stably transfected with human ET-A or ET-B receptors) to confluency.
-
Homogenization: Wash the cells with ice-cold phosphate-buffered saline (PBS) and scrape them into a lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail. Homogenize the cell suspension using a Dounce homogenizer or a polytron.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation step.
-
Storage: Resuspend the final membrane pellet in a storage buffer (50 mM Tris-HCl, 0.1 mM EDTA, 10% sucrose, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.[4]
Radioligand Binding Assay (Competitive Inhibition)
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate (final volume of 250 µL):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (e.g., [¹²⁵I]-ET-1 at a final concentration at or below its Kd), and 150 µL of the membrane preparation (containing 10-20 µg of protein).[4]
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled endothelin-1 (e.g., 1 µM), 50 µL of radioligand, and 150 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of varying concentrations of unlabeled Endothelin (16-21) (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of radioligand, and 150 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Wash the filters three to four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[4]
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a beta or gamma counter.
Data Analysis
-
Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled Endothelin (16-21).
-
Determine IC50: Use a non-linear regression analysis program (e.g., Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Visualizations
Endothelin Signaling Pathway
The following diagram illustrates the major signaling cascades activated by the ET-A and ET-B receptors.
References
Application Notes and Protocols for Studying ETB Receptor Function with Endothelin (16-21)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin (ET-1), a potent 21-amino acid vasoconstrictor peptide, mediates its effects through two G protein-coupled receptors, the endothelin A (ETA) and endothelin B (ETB) receptors. The C-terminal hexapeptide fragment, Endothelin (16-21) (sequence: His-Leu-Asp-Ile-Ile-Trp), has been identified as a selective agonist for the ETB receptor. This property makes it a valuable tool for elucidating the specific roles of the ETB receptor in various physiological and pathophysiological processes, including vasodilation, clearance of circulating ET-1, and cell signaling. These application notes provide a comprehensive guide for utilizing Endothelin (16-21) and its analogs to study ETB receptor function.
Data Presentation
The following tables summarize the quantitative data for Endothelin (16-21) and the structurally related, highly potent ETB receptor agonist, IRL 1620. This allows for a comparative understanding of their receptor binding and functional properties.
Table 1: Receptor Binding Affinity of Endothelin (16-21) and IRL 1620
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Source |
| IRL 1620 | ETA | 1.9 µM | [1][2] |
| ETB | 16 pM | [1][2] |
Table 2: Functional Activity of Endothelin (16-21) and Related Agonists
| Ligand | Assay | Potency (EC50 / EC30) | Receptor Specificity | Source |
| Endothelin (16-21) | Guinea-pig bronchus contraction | EC50: 228 nM | ETB selective | [4] |
| Endothelin (16-21) | Agonist for ETB receptors | EC50: 0.3 µM | ETB | [5] |
| IRL 1620 | Guinea pig trachea contraction | EC30: 28 nM | ETB agonist | [1] |
| Endothelin-1 | Calcium Mobilization (CHO cells) | EC50: 2.38 nM | ETB | [6] |
| Endothelin-1 | Guinea pig trachea contraction | EC30: 3.1 nM | ETA/ETB | [1] |
| Endothelin-3 | Guinea pig trachea contraction | EC30: 13 nM | ETB > ETA | [1] |
Signaling Pathways and Experimental Workflows
Activation of the ETB receptor by agonists like Endothelin (16-21) initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). In endothelial cells, the rise in intracellular calcium can also stimulate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO) and subsequent vasodilation.
ETB Receptor Signaling Pathway
Caption: ETB receptor signaling cascade initiated by Endothelin (16-21).
Experimental Workflow for Characterizing Endothelin (16-21) Activity
Caption: Workflow for studying Endothelin (16-21) and ETB receptor function.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for ETB Receptor
Objective: To determine the binding affinity (Ki) of Endothelin (16-21) for the ETB receptor using a competitive binding assay with a radiolabeled ligand (e.g., [¹²⁵I]-ET-1).
Materials:
-
Cell membranes prepared from cells expressing human ETB receptors (e.g., CHO-ETB or HEK293-ETB cells).
-
[¹²⁵I]-ET-1 (specific activity ~2000 Ci/mmol).
-
Unlabeled Endothelin (16-21) and Endothelin-1 (for non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Gamma counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing ETB receptors to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [¹²⁵I]-ET-1 (final concentration ~25-50 pM), and 100 µL of membrane suspension (containing 10-20 µg of protein).
-
Non-specific Binding: 50 µL of unlabeled Endothelin-1 (final concentration 1 µM), 50 µL of [¹²⁵I]-ET-1, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of Endothelin (16-21) (e.g., 10⁻¹² to 10⁻⁵ M), 50 µL of [¹²⁵I]-ET-1, and 100 µL of membrane suspension.
-
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (Endothelin (16-21)) concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Calcium Mobilization Assay
Objective: To measure the functional agonistic activity of Endothelin (16-21) at the ETB receptor by quantifying changes in intracellular calcium concentration.
Materials:
-
CHO or HEK293 cells stably expressing the human ETB receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Endothelin (16-21) and a known ETB agonist (e.g., Endothelin-1) as a positive control.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Culture:
-
Plate the ETB-expressing cells in black, clear-bottom microplates at a suitable density and allow them to adhere and grow for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60 minutes.
-
After incubation, wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of assay buffer to each well and incubate for an additional 20 minutes at room temperature to allow for de-esterification of the dye.
-
-
Calcium Measurement:
-
Prepare serial dilutions of Endothelin (16-21) and the positive control (Endothelin-1) in assay buffer at 5-10 times the final desired concentration.
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's injector to add the agonist solutions to the wells.
-
Continuously record the fluorescence intensity (Excitation ~488 nm, Emission ~520 nm) for a period of 2-5 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response induced by the positive control (Endothelin-1).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
-
These detailed protocols and supporting information will enable researchers to effectively utilize Endothelin (16-21) as a selective tool to investigate the multifaceted functions of the ETB receptor in their specific areas of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. A potent and specific agonist, Suc-[Glu9,Ala11,15]-endothelin-1(8-21), IRL 1620, for the ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. innoprot.com [innoprot.com]
Application Notes and Protocols for the Experimental Use of Endothelin (16-21) in Isolated Organ Baths
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of the C-terminal hexapeptide fragment of Endothelin-1, Endothelin (16-21), in isolated organ bath systems. Methodologies for assessing its biological activity, particularly on vascular and non-vascular smooth muscle, are detailed.
Introduction
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide. The C-terminal hexapeptide, Endothelin (16-21) (sequence: His-Leu-Asp-Ile-Ile-Trp), has been investigated to understand the structure-activity relationship of the parent molecule. Experimental evidence indicates that the C-terminal region is crucial for the biological activity of Endothelin-1. However, the Endothelin (16-21) fragment itself exhibits significantly lower potency in inducing vasoconstriction in many vascular preparations compared to the full-length peptide. In some vascular tissues, it has been reported to be inactive as a contractile agent. Its effects are more pronounced in certain non-vascular smooth muscle preparations, such as the guinea-pig bronchus. These notes provide protocols to evaluate the activity of Endothelin (16-21) in isolated organ bath settings.
Data Presentation
The following tables summarize the biological activity of Endothelin (16-21) in comparison to Endothelin-1. It is important to note the significantly reduced potency of the hexapeptide fragment in vascular tissues.
Table 1: Comparative Potency of Endothelin-1 and Endothelin (16-21) in Isolated Vascular Tissue
| Peptide | Tissue Preparation | Species | Agonist/Antagonist Activity | Potency (EC50/IC50) | Reference |
| Endothelin-1 | Porcine Coronary Artery | Porcine | Agonist (Vasoconstriction) | High | [1] |
| Endothelin (1-20) | Porcine Coronary Artery | Porcine | Agonist (Vasoconstriction) | ~1000-fold less potent than ET-1 | [1] |
| Endothelin (16-21) | Guinea-pig Iliac Artery | Guinea-pig | Neither agonist nor antagonist up to 10 µM | Inactive | [2] |
| Endothelin-1 | Rat Aortic Segments | Rat | Agonist (Vasoconstriction) | EC50 = 2.8 x 10⁻¹⁰ M | [3] |
| Endothelin-1 | Mouse Abdominal Aorta | Mouse | Agonist (Vasoconstriction) | EC50: 1.4 nM | [1] |
Table 2: Contractile Activity of Endothelin (16-21) in Non-Vascular Smooth Muscle
| Peptide | Tissue Preparation | Species | Agonist/Antagonist Activity | Key Findings | Reference |
| Endothelin (16-21) | Guinea-pig Bronchus | Guinea-pig | Agonist (Contraction) | Demonstrates contractile activity, allowing for structure-activity relationship studies. | [4][5] |
Experimental Protocols
The following are detailed protocols for conducting isolated organ bath experiments to assess the biological activity of Endothelin (16-21).
1. Tissue Preparation:
-
Euthanize the experimental animal (e.g., rat, rabbit) via an approved method.
-
Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold, oxygenated Krebs-Henseleit solution.
-
The composition of the Krebs-Henseleit solution is (in mM): NaCl 118.4, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, and glucose 11.1.
-
Remove adherent connective and adipose tissue under a dissecting microscope.
-
Cut the artery into rings of 2-4 mm in length.
-
For endothelium-denuded preparations, gently rub the luminal surface with a fine wire or wooden stick.
2. Apparatus Setup:
-
Mount the arterial rings in isolated organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Apply an optimal resting tension (e.g., 1-2 g for rat aorta) and allow the tissue to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.
3. Experimental Procedure:
-
After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).
-
For endothelium-intact preparations, verify endothelial integrity by observing relaxation to a vasodilator like acetylcholine (B1216132) (e.g., 1 µM) after pre-contraction with an alpha-agonist like phenylephrine.
-
Wash the tissue and allow it to return to baseline tension.
-
For vasoconstrictor response: Cumulatively add Endothelin (16-21) in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁵ M) to the organ bath and record the contractile response.
-
For vasodilator response: Pre-contract the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, U46619). Once a stable plateau is reached, cumulatively add Endothelin (16-21) to assess for any relaxant effect.
4. Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Construct concentration-response curves and calculate the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) values using non-linear regression analysis.
1. Membrane Preparation:
-
Homogenize the target tissue (e.g., vascular smooth muscle, brain tissue) in a cold buffer solution.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
2. Binding Assay:
-
In a series of tubes, add a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1).
-
Add increasing concentrations of unlabeled Endothelin (16-21) (the competitor).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature for a defined period to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the competitor (Endothelin (16-21)).
-
Calculate the IC50 value (concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Determine the equilibrium dissociation constant (Ki) for Endothelin (16-21) using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Signaling pathway of Endothelin receptors in vascular smooth muscle.
Caption: Experimental workflow for isolated organ bath studies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Endothelin-1-induced contraction in isolated aortae from normotensive and DOCA-salt hypertensive rats: effect of magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. su-5416.com [su-5416.com]
Application Notes: Measuring Endothelin (16-21) Activity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide that plays a crucial role in vascular homeostasis and the pathophysiology of various cardiovascular diseases.[1] The C-terminal hexapeptide fragment, Endothelin (16-21) [ET(16-21)], is a biologically active fragment that interacts with endothelin receptors, primarily the ETA and ETB subtypes.[2] While less potent than the full-length ET-1, ET(16-21) is a valuable tool for dissecting the structure-function relationships of endothelin receptors and for screening potential therapeutic modulators. These application notes provide detailed protocols for measuring the activity of ET(16-21) in cell culture systems, focusing on key downstream signaling events.
Biological Activity of Endothelin (16-21)
Endothelin receptors (ETA and ETB) are G-protein coupled receptors (GPCRs).[1] Upon ligand binding, these receptors primarily couple to the Gαq/11 subunit, initiating a well-characterized signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of cellular responses, including the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[3][4][5]
Recommended Cell Lines
The choice of cell line is critical for accurately measuring ET(16-21) activity. Suitable cell lines should endogenously express endothelin receptors or be engineered to do so.
-
Vascular Smooth Muscle Cells (VSMCs): These cells are physiologically relevant targets of endothelin and endogenously express ETA receptors, which are involved in vasoconstriction.[1]
-
Chinese Hamster Ovary (CHO) Cells: CHO cells are a versatile platform for studying GPCRs as they can be readily transfected to stably express specific receptor subtypes (e.g., CHO-ETA or CHO-ETB). This allows for the isolated study of ET(16-21) interaction with a single receptor type.
-
Human Umbilical Vein Endothelial Cells (HUVECs): These cells primarily express ETB receptors and can be used to study ET(16-21) effects on endothelial cell functions.[6]
Data Presentation: Quantitative Analysis of Endothelin Peptides
| Peptide/Compound | Assay Type | Cell Line/Tissue | Receptor Target | Potency (EC50/IC50/Ki) | Reference |
| Endothelin-1 (ET-1) | Inositol Phosphate (B84403) Accumulation | Rat Tracheal Smooth Muscle | Endogenous | EC50 ≈ 31 nM (for contraction) | [7] |
| Inositol Phosphate Accumulation | Rat Myometrium | ETA | EC50 = 70 nM | [8] | |
| Intracellular Calcium Mobilization | Rat Ventricular Myocytes | Endogenous | EC50 ≤ 50 pM | [9] | |
| Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | ETB | Maximal effect at 10 nM | [6] | |
| ERK2 Phosphorylation | Rat Mesenteric Arteries | Endogenous | Stimulation observed at 10 nM | [10] | |
| [Ac-D-Trp16]-Endothelin-1 (16-21) | Arachidonic Acid Release Inhibition | Rabbit Vascular Smooth Muscle Cells | ETA | IC50 = 0.13 µM | |
| IRL-1620 (Suc-[Glu9,Ala11,15]-ET-1(8-21)) | Receptor Binding | Porcine Lung Membranes | ETB | Ki = 16 pM | [11] |
| Receptor Binding | Porcine Lung Membranes | ETA | Ki = 1.9 µM | [11] |
Experimental Protocols
Here we provide detailed protocols for two key experiments to measure the activity of Endothelin (16-21): Intracellular Calcium Mobilization Assay and a MAPK/ERK Activation Reporter Assay.
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) changes in response to ET(16-21) stimulation using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Chosen cell line (e.g., CHO-ETA cells)
-
Endothelin (16-21) peptide
-
Endothelin-1 (as a positive control)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Hanks' Balanced Salt Solution (HBSS) without Ca2+ and Mg2+
-
HEPES buffer
-
Bovine Serum Albumin (BSA)
-
Ionomycin (B1663694) (for maximal calcium response)
-
EGTA (for minimal calcium response)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission at 510 nm.
Procedure:
-
Cell Culture:
-
Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Culture cells in their recommended growth medium at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution: Dissolve Fura-2 AM in anhydrous DMSO to make a stock solution (e.g., 1 mM). For the working solution, dilute the Fura-2 AM stock in HBSS with Ca2+ and Mg2+ to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.
-
Aspirate the culture medium from the wells and wash the cells once with HBSS with Ca2+ and Mg2+.
-
Add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS with Ca2+ and Mg2+ to remove extracellular dye.
-
Add 100 µL of HBSS with Ca2+ and Mg2+ to each well and incubate for a further 15-30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Calcium Measurement:
-
Set the fluorescence plate reader to measure fluorescence at an emission wavelength of 510 nm, with alternating excitation at 340 nm and 380 nm.
-
Establish a baseline fluorescence reading for each well for 1-2 minutes.
-
Prepare a dilution series of Endothelin (16-21) and Endothelin-1 (positive control) in HBSS with Ca2+ and Mg2+ at 2x the final desired concentration.
-
Add 100 µL of the agonist solutions to the respective wells.
-
Immediately begin recording the fluorescence intensity at both excitation wavelengths for 5-10 minutes.
-
At the end of the experiment, add ionomycin (e.g., 5 µM final concentration) to determine the maximal fluorescence ratio (Rmax).
-
Subsequently, add EGTA (e.g., 10 mM final concentration) to chelate intracellular Ca2+ and determine the minimal fluorescence ratio (Rmin).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
Normalize the data by expressing the change in ratio as a percentage of the maximal response to a saturating concentration of ET-1 or as a fold increase over baseline.
-
Plot the dose-response curve for Endothelin (16-21) and calculate the EC50 value.
-
Protocol 2: MAPK/ERK Activation Reporter Assay (SRE-Luciferase)
This protocol utilizes a luciferase reporter gene under the control of the Serum Response Element (SRE), a downstream target of the MAPK/ERK signaling pathway.
Materials:
-
Chosen cell line (e.g., HEK293 or CHO cells)
-
SRE-luciferase reporter plasmid
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent (e.g., Lipofectamine)
-
Endothelin (16-21) peptide
-
Endothelin-1 (as a positive control)
-
Phorbol 12-myristate 13-acetate (PMA) or serum (as a positive control for SRE activation)
-
Cell culture medium and serum
-
96-well white, opaque microplates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the SRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours to allow for plasmid expression.
-
-
Serum Starvation and Stimulation:
-
After transfection, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours to reduce basal MAPK/ERK activity.
-
Prepare a dilution series of Endothelin (16-21), Endothelin-1, and other controls in the serum-free medium.
-
Add the agonist solutions to the respective wells and incubate for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
After the stimulation period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Express the data as fold induction over the unstimulated control.
-
Plot the dose-response curve for Endothelin (16-21) and calculate the EC50 value.
-
Mandatory Visualizations
Caption: Endothelin (16-21) Signaling Pathway.
Caption: Intracellular Calcium Mobilization Assay Workflow.
Caption: SRE-Luciferase Reporter Assay Workflow.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. su-5416.com [su-5416.com]
- 3. Biphasic activation of p21ras by endothelin‐1 sequentially activates the ERK cascade and phosphatidylinositol 3‐kinase | The EMBO Journal [link.springer.com]
- 4. link.springer.com [link.springer.com]
- 5. Endothelin-1 Induces Cell Proliferation and Myofibroblast Differentiation through the ETAR/Gαq/ERK Signaling Pathway in Human Cardiac Fibroblasts [mdpi.com]
- 6. Endothelin-1 Induces an Angiogenic Phenotype in Cultured Endothelial Cells and Stimulates Neovascularization In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin-1-induced [3H]-inositol phosphate accumulation in rat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelin receptor type A signals both the accumulation of inositol phosphates and the inhibition of cyclic AMP generation in rat myometrium: stimulation and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Endothelin (16-21) as a Tool for Receptor Pharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Endothelin (16-21) and its analogues as pharmacological tools to investigate endothelin receptor signaling and function.
Endothelin (16-21) is the C-terminal hexapeptide fragment of endothelin-1. This fragment and its modified analogues are valuable research tools due to their selectivity for endothelin receptor subtypes, enabling the dissection of the distinct physiological and pathological roles of the ETA and ETB receptors.
Introduction to Endothelin Receptors
Endothelins, a family of 21-amino acid peptides (ET-1, ET-2, and ET-3), are potent vasoconstrictors and mitogens that exert their effects through two G protein-coupled receptors: the endothelin type A (ETA) and type B (ETB) receptors.[1][2] These receptors often have opposing actions.[3]
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to vasoconstriction and cell proliferation.[4][5][6] They show a higher affinity for ET-1 and ET-2 than for ET-3.[1]
-
ETB Receptors: Found on endothelial cells, their stimulation mediates vasodilation through the release of nitric oxide and prostacyclin.[4][6] They are also involved in the clearance of circulating endothelin.[4] ETB receptors are also present on smooth muscle cells in some vascular beds, where they can mediate vasoconstriction.[5] They bind all three endothelin isopeptides with similar high affinity.[1]
The distinct and sometimes opposing roles of these receptor subtypes make selective pharmacological tools essential for research and drug development.
Endothelin (16-21) and its Analogues
Endothelin (16-21) itself is a selective ETB receptor agonist.[7][8] Various modifications of this hexapeptide have yielded potent and highly selective agonists and antagonists for both ETA and ETB receptors.
One of the most widely used analogues is IRL-1620 (Sovateltide) , a potent and highly selective ETB receptor agonist.[9] Conversely, modifications such as in Acetyl-(D-Trp¹⁶)-Endothelin-1 (16-21) have produced selective ETA receptor antagonists.[10]
Data Presentation: Ligand Affinities
The following table summarizes the binding affinities of key Endothelin (16-21) analogues for human endothelin receptors. This data highlights their utility in selectively targeting either the ETA or ETB receptor.
| Compound | Receptor Subtype | Affinity Metric | Value | Reference(s) |
| IRL-1620 (Sovateltide) | ETB | Ki | 0.016 nM | [9] |
| ETA | Ki | 1900 nM | [9] | |
| Endothelin (16-21) | ETB | EC50 | 228 nM | [8] |
| ETA | - | Weakly active | [7] | |
| Acetyl-(D-Trp¹⁶)-Endothelin-1 (16-21) | ETA | IC50 | 0.13 µM (130 nM) | [10] |
| ETB | % Displacement | <10% at 10 µM | [10] |
Signaling Pathways
Endothelin receptors couple to several G protein families, including Gq/11, Gi/o, Gs, and G12/13, to initiate downstream signaling cascades.[5][11] The primary pathway for vasoconstriction involves Gq/11 activation, leading to phospholipase C (PLC) stimulation, subsequent inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) production, and an increase in intracellular calcium.[12][13]
ETA Receptor Signaling Pathway
Caption: ETA receptor signaling cascade leading to vasoconstriction.
ETB Receptor Signaling Pathways
Caption: Dual roles of ETB receptor signaling in vasodilation and vasoconstriction.
Experimental Protocols
Detailed methodologies for key experiments utilizing Endothelin (16-21) and its analogues are provided below.
Protocol 1: Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for ETA or ETB receptors.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Methodology
-
Membrane Preparation:
-
Culture cells stably expressing either human ETA or ETB receptors.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 50,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
A fixed concentration of radiolabeled endothelin (e.g., [¹²⁵I]ET-1).
-
Increasing concentrations of the unlabeled test compound (e.g., Endothelin (16-21) analogue).
-
For non-specific binding, add a high concentration of unlabeled ET-1.
-
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - In Vitro Smooth Muscle Contraction
This protocol assesses the agonist or antagonist activity of Endothelin (16-21) analogues on vascular smooth muscle.
Experimental Workflow
Caption: Workflow for an ex vivo smooth muscle contraction assay.
Methodology
-
Tissue Preparation:
-
Humanely euthanize the animal (e.g., rabbit) and excise the thoracic aorta.
-
Place the aorta in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Carefully remove adherent connective tissue and cut the aorta into rings (2-3 mm). The endothelium may be removed by gentle rubbing of the intimal surface if required.
-
-
Organ Bath Setup:
-
Mount the aortic rings in organ baths containing PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Apply a basal tension (e.g., 2 grams) and allow the tissue to equilibrate for at least 60 minutes, with periodic washes.
-
-
Agonist Testing:
-
After equilibration, construct a cumulative concentration-response curve by adding the agonist (e.g., IRL-1620) in a stepwise, increasing manner to the organ bath.
-
Allow the response to stabilize at each concentration before adding the next.
-
Record the contractile response as a percentage of a maximal contraction induced by a reference agent (e.g., 60 mM KCl).[14]
-
-
Antagonist Testing:
-
After equilibration, incubate the tissue with the antagonist (e.g., Acetyl-(D-Trp¹⁶)-Endothelin-1 (16-21)) for a defined period (e.g., 30-60 minutes).[10]
-
In the continued presence of the antagonist, construct the concentration-response curve for the agonist as described above.
-
A rightward shift in the agonist's concentration-response curve indicates competitive antagonism.
-
-
Data Analysis:
-
Plot the contractile response against the logarithm of the agonist concentration.
-
Determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximal response (Emax) from the curve.
-
For antagonists, calculate the pA2 value to quantify antagonist potency.
-
Protocol 3: In Vivo Model of Cerebral Ischemia
This protocol outlines the use of an ETB receptor agonist like IRL-1620 to study neuroprotection in a rat model of stroke.[15]
Methodology
-
Animal Model:
-
Induce permanent middle cerebral artery occlusion (MCAO) in anesthetized rats to model ischemic stroke.
-
-
Drug Administration:
-
Administer the test compound (IRL-1620) or vehicle intravenously at specific time points post-occlusion (e.g., 2, 4, and 6 hours).[15]
-
-
Assessment of Outcomes:
-
Neurological Deficit Scoring: Evaluate motor and neurological function at various time points (e.g., 24 hours, 7 days) using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the study, perfuse and collect the brains. Slice the brains and stain with a dye like 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume using image analysis software.
-
Biochemical Analysis: Homogenize brain tissue from the ischemic and non-ischemic hemispheres to measure markers of oxidative stress (e.g., malondialdehyde, reduced glutathione) or receptor expression via western blot or ELISA.[15]
-
-
Data Analysis:
-
Compare the outcomes (neurological scores, infarct volume, biochemical markers) between the vehicle-treated and IRL-1620-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
Conclusion
Endothelin (16-21) and its analogues, particularly the highly selective ETB agonist IRL-1620 and ETA antagonists like Acetyl-(D-Trp¹⁶)-Endothelin-1 (16-21), are indispensable tools in receptor pharmacology. Their high selectivity allows for the precise investigation of the distinct signaling pathways and physiological functions of ETA and ETB receptors. The protocols provided herein offer a framework for utilizing these compounds to advance our understanding of the endothelin system in health and disease, and to facilitate the development of novel therapeutics targeting this critical pathway.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. rpsg.org.uk [rpsg.org.uk]
- 7. peptide.com [peptide.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH () for sale [vulcanchem.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. ahajournals.org [ahajournals.org]
- 13. 2024.sci-hub.st [2024.sci-hub.st]
- 14. researchgate.net [researchgate.net]
- 15. Endothelin B receptor agonist, IRL-1620, provides long-term neuroprotection in cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Endothelial Dysfunction Using Endothelin (16-21)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a critical early event in the pathogenesis of numerous cardiovascular diseases, characterized by an imbalance between vasodilating and vasoconstricting substances, pro- and anti-inflammatory mediators, and pro- and anti-thrombotic factors. Endothelin-1 (ET-1), a potent vasoconstrictor peptide produced by endothelial cells, plays a significant role in this process.[1] The C-terminal hexapeptide fragment of ET-1, Endothelin (16-21), has been identified as a biologically active molecule that can be utilized to investigate specific aspects of endothelin receptor signaling and its contribution to endothelial dysfunction.[2] These application notes provide detailed protocols for using Endothelin (16-21) in key experimental models to study its effects on vascular tone, endothelial cell function, and associated signaling pathways.
Data Presentation
The following tables summarize quantitative data for Endothelin (16-21) and related peptides in various experimental systems.
Table 1: Vasoconstrictor Potency of Endothelin Peptides
| Peptide | Vessel Type | EC50 (nM) | Maximal Response (% of ET-1) | Reference |
| Endothelin-1 | Rat Mesenteric Artery | 8.12 ± 0.02 | 100% | [3] |
| Endothelin-1 | Rat Pulmonary Artery | 7.55 ± 0.20 | 100% | [4] |
| Endothelin (16-21) | Guinea-Pig Bronchus | 228 | Not Reported | [2] |
Table 2: Receptor Binding Affinity of Endothelin Peptides
| Peptide | Receptor Subtype | Ki (nM) | Cell/Tissue Type | Reference |
| Endothelin-1 | ET-A | 0.2 ± 0.02 | Rat Vascular Smooth Muscle Cells (A-10) | [5] |
| Endothelin-1 | ET-B | 0.2 ± 0.03 | Human Girardi Heart Cells | [5] |
| Endothelin (16-21) | ET-B | - | - | [2] |
Experimental Protocols
Vascular Reactivity Studies Using Wire Myography
This protocol details the investigation of the direct vasoconstrictor or vasodilator effects of Endothelin (16-21) on isolated blood vessels.
Objective: To determine the dose-response relationship of Endothelin (16-21) on vascular tone.
Materials:
-
Isolated arterial rings (e.g., rat aorta, mesenteric artery)
-
Wire myograph system with organ baths
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, CaCl2 2, D-glucose 10)[6]
-
Endothelin (16-21) peptide
-
Phenylephrine (B352888) or other contractile agent
-
Acetylcholine (B1216132) or other endothelium-dependent vasodilator
-
Sodium nitroprusside or other endothelium-independent vasodilator
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Vessel Preparation: Isolate the desired artery and place it in cold Krebs-Henseleit solution. Carefully clean the vessel of surrounding connective and adipose tissue and cut it into 2-4 mm rings.[7]
-
Mounting: Mount the arterial rings on the wires of the myograph in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[6]
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes, with periodic washing and adjustment of resting tension to a predetermined optimal level (e.g., 1.5 g for rat aorta).[8]
-
Viability Check: Assess the viability of the vessel rings by contracting them with a high concentration of KCl (e.g., 60 mM). After washing, assess endothelium integrity by pre-contracting the rings with phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium.
-
Dose-Response Curve:
-
For vasoconstriction studies, cumulatively add Endothelin (16-21) to the organ bath in increasing concentrations (e.g., 1 nM to 10 µM).
-
For vasodilation studies, pre-contract the rings with a submaximal concentration of phenylephrine and then cumulatively add Endothelin (16-21).
-
-
Data Analysis: Record the changes in isometric tension. Express the responses as a percentage of the maximal contraction to KCl or the pre-contraction level. Plot the concentration-response curve and calculate the EC50 value.
In Vitro Model of Endothelial Dysfunction
This protocol describes how to use Endothelin (16-21) to induce an inflammatory phenotype in cultured endothelial cells, a key feature of endothelial dysfunction.
Objective: To assess the pro-inflammatory effects of Endothelin (16-21) on endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Endothelin (16-21) peptide
-
ELISA kits for IL-6 and IL-8
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Antibodies for Western blotting (e.g., against VCAM-1, ICAM-1)
Procedure:
-
Cell Culture: Culture HUVECs in appropriate endothelial cell growth medium until they reach confluence in multi-well plates.
-
Treatment: Starve the cells in a serum-free medium for 2-4 hours before treatment. Treat the cells with varying concentrations of Endothelin (16-21) (e.g., 10 nM to 1 µM) for a specified time (e.g., 4, 12, or 24 hours).[9]
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of secreted IL-6 and IL-8 using commercially available ELISA kits according to the manufacturer's instructions.[10]
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform qRT-PCR to analyze the expression of genes related to inflammation and endothelial activation, such as IL6, IL8, VCAM1, and ICAM1.
-
Protein Expression Analysis: Lyse the cells and perform Western blotting to determine the protein levels of adhesion molecules like VCAM-1 and ICAM-1.
Measurement of Nitric Oxide Production
This protocol outlines a method to determine if Endothelin (16-21) affects nitric oxide (NO) production by endothelial cells.
Objective: To measure the effect of Endothelin (16-21) on NO synthesis in endothelial cells.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Endothelin (16-21) peptide
-
Griess Reagent system for nitrite (B80452) determination or a commercial NO assay kit.[1]
-
L-NAME (NOS inhibitor) as a negative control.
Procedure:
-
Cell Culture: Culture HUVECs to confluence in multi-well plates.
-
Treatment: Replace the culture medium with a phenol (B47542) red-free medium. Treat the cells with different concentrations of Endothelin (16-21) for a designated time period.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent assay.[1][11] This typically involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and measuring the absorbance at 540 nm.
-
A standard curve using known concentrations of sodium nitrite should be generated to quantify the results.
-
-
Control: Include a set of cells pre-treated with L-NAME before the addition of Endothelin (16-21) to confirm that the measured nitrite is a product of nitric oxide synthase.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of Endothelin (16-21) on the viability and proliferation of endothelial cells.
Objective: To determine if Endothelin (16-21) affects endothelial cell proliferation.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Endothelin (16-21) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[12]
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).[13]
-
96-well plates
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]
-
Treatment: Treat the cells with various concentrations of Endothelin (16-21) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[14] During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of Endothelin (16-21) via the ETB receptor.
Caption: Experimental workflow for vascular reactivity studies.
Caption: Workflow for in vitro model of endothelial dysfunction.
References
- 1. Piper Sarmentosum Increases Nitric Oxide Production in Oxidative Stress: A Study on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. jmatonline.com [jmatonline.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelin-1 induces GM-CSF, IL-6 and IL-8 but not G-CSF release from a human bronchial epithelial cell line (BEAS-2B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ukm.my [ukm.my]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Endothelin (16-21) Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Endothelin (16-21) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Endothelin (16-21) and what is its primary mechanism of action?
Endothelin (16-21) is a C-terminal hexapeptide fragment of Endothelin-1 (ET-1). It acts as a selective agonist for the Endothelin B (ETB) receptor.[1] Unlike the full-length ET-1, which potently activates both ETA and ETB receptors, Endothelin (16-21) allows for the specific investigation of ETB receptor-mediated signaling pathways.
Q2: What is a recommended starting concentration range for Endothelin (16-21) in cell-based assays?
A good starting point for most in vitro cell-based assays is to perform a dose-response curve ranging from 10 nM to 10 µM. An EC50 value of 0.3 µM has been reported for its agonistic activity on ETB receptors.[2] However, the optimal concentration is highly dependent on the cell type, receptor expression levels, and the specific assay being performed.
Q3: How should I reconstitute and store my lyophilized Endothelin (16-21) peptide?
For optimal stability, it is recommended to reconstitute lyophilized Endothelin (16-21) in a small amount of sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 1-10 mM). This stock solution should then be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For experiments, the DMSO stock should be further diluted into the appropriate aqueous buffer or cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells, typically below 0.5%.
Q4: What are the key signaling pathways activated by Endothelin (16-21)?
Upon binding to the ETB receptor, Endothelin (16-21) can activate several downstream signaling cascades. The primary pathways include the Gq/11-PLC-IP3-Ca2+ pathway leading to an increase in intracellular calcium, and the PI3K-Akt-eNOS pathway resulting in the production of nitric oxide (NO).[3][4][5][6] It can also activate the Mitogen-Activated Protein Kinase (MAPK) pathway, influencing processes like cell proliferation and differentiation.
Troubleshooting Guides
This section addresses common issues encountered during experiments with Endothelin (16-21).
Problem 1: No observable or weak biological response.
| Possible Cause | Troubleshooting Solution |
| Suboptimal Peptide Concentration | Perform a wider dose-response experiment, for example from 1 nM to 100 µM, to determine the optimal concentration for your specific cell line and assay. |
| Peptide Degradation | Ensure proper storage of the lyophilized peptide and reconstituted aliquots at -20°C or -80°C. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment. |
| Low ETB Receptor Expression | Verify the expression of ETB receptors on your cell line of interest using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express high levels of ETB receptors. |
| Incorrect Assay Conditions | Optimize incubation time. For acute responses like calcium mobilization, a few minutes may be sufficient. For chronic effects like cell proliferation, longer incubation times (24-72 hours) may be necessary. Ensure the assay buffer and other reagents are compatible with the peptide and cells. |
| Solvent Interference | Ensure the final concentration of the solvent (e.g., DMSO) is not affecting cellular function. Run a vehicle control with the solvent at the highest concentration used in your experiment. |
Problem 2: High background signal or non-specific effects.
| Possible Cause | Troubleshooting Solution |
| Peptide Aggregation | Visually inspect the reconstituted peptide solution for any precipitates. If aggregation is suspected, briefly sonicate the stock solution. Ensure the peptide is fully dissolved in the initial solvent before further dilution. |
| Contamination of Peptide | Use high-purity, sterile reagents for reconstitution. If endotoxin (B1171834) contamination is suspected, consider using an endotoxin removal kit or purchasing endotoxin-free grade peptide. |
| Cellular Stress | Ensure cells are healthy and not overly confluent before starting the experiment. Handle cells gently to avoid inducing stress responses that can lead to non-specific signaling. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Solution |
| Variability in Peptide Aliquots | Ensure the stock solution is thoroughly mixed before preparing aliquots. Use calibrated pipettes for accurate dispensing. |
| Inconsistent Cell Culture Conditions | Use cells of a consistent passage number. Ensure uniform cell seeding density. Standardize all incubation times and media formulations. |
| Assay Plate Edge Effects | To minimize edge effects, avoid using the outermost wells of the assay plate for experimental samples. Instead, fill these wells with sterile buffer or media. |
Data Presentation
Recommended Concentration Ranges for Common Assays
| Assay Type | Starting Concentration Range | Reported Effective Concentration / EC50 | Typical Incubation Time |
| Vasoconstriction/Vasodilation | 10 nM - 10 µM | EC50 of 0.3 µM for ETB receptor agonism[2] | Minutes to hours |
| Cell Proliferation (e.g., MTT, BrdU) | 100 nM - 10 µM | - | 24 - 72 hours |
| Calcium Mobilization (e.g., Fura-2, Fluo-4) | 10 nM - 1 µM | - | Seconds to minutes |
| Signaling Pathway Activation (e.g., Western Blot for p-Akt, p-ERK) | 100 nM - 5 µM | - | 5 minutes - 24 hours |
Experimental Protocols
General Protocol for a Cell-Based Calcium Mobilization Assay
-
Cell Seeding: Plate cells in a black-walled, clear-bottom 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS). Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells 2-3 times with the assay buffer to remove excess dye.
-
Peptide Preparation: Prepare serial dilutions of Endothelin (16-21) in the assay buffer at 2X the final desired concentrations.
-
Baseline Measurement: Measure the baseline fluorescence for a short period (e.g., 1-2 minutes) using a fluorescence plate reader.
-
Peptide Addition: Add an equal volume of the 2X Endothelin (16-21) dilutions to the respective wells.
-
Signal Detection: Immediately begin measuring the fluorescence signal at appropriate intervals for a period of 5-15 minutes to capture the calcium transient.
-
Data Analysis: Analyze the change in fluorescence intensity over time to determine the calcium mobilization in response to different concentrations of Endothelin (16-21).
Mandatory Visualizations
Signaling Pathways
Caption: ETB Receptor Signaling Pathway activated by Endothelin (16-21).
Experimental Workflow
Caption: General experimental workflow for using Endothelin (16-21).
References
- 1. peptide.com [peptide.com]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Endothelin peptides: biological activities, cellular signalling and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Endothelin (16-21) stability and solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Endothelin (16-21) and its analogs, such as Acetyl-(D-Trp16)-Endothelin-1 (16-21).
Troubleshooting Guides
Issue 1: Difficulty Dissolving Lyophilized Endothelin (16-21) Peptide
Q: My lyophilized Endothelin (16-21) peptide won't dissolve. What should I do?
A: Difficulty in dissolving Endothelin (16-21) can arise from its hydrophobic C-terminal sequence (His-Leu-Asp-Ile-Ile-Trp).[1][2] Follow these steps to troubleshoot solubility issues:
-
Initial Solvent Selection: For short peptides like Endothelin (16-21), sterile, distilled water is a good starting point.[3] However, due to its hydrophobic nature, it may not be fully soluble in aqueous solutions alone.[4]
-
Consider Peptide Charge: The amino acid sequence of Endothelin (16-21) is His-Leu-Asp-Ile-Ile-Trp. To determine the net charge, assign a value of +1 to basic residues (His) and -1 to acidic residues (Asp).[5] The overall charge will influence the choice of an acidic or basic buffer.
-
Use of Organic Solvents: For hydrophobic peptides, using a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) is recommended.[3][6] First, dissolve the peptide in a small amount of DMSO, and then slowly add the aqueous buffer to the desired concentration.[3][7] For peptides containing cysteine, which is not present in this fragment, DMF is a suitable alternative to DMSO.[8]
-
Aiding Dissolution:
-
pH Adjustment: The presence of aspartic acid in the sequence contributes to better solubility in polar aprotic solvents at physiological pH.[9] If the peptide is still not dissolving, a slight adjustment of the pH of your buffer might be necessary. Since the peptide has a net neutral to slightly acidic character at neutral pH, a slightly basic buffer might improve solubility. However, for peptides with free cysteines, alkaline conditions should be avoided to prevent oxidation.
Experimental Workflow for Solubility Testing:
Caption: A stepwise workflow for troubleshooting solubility issues with Endothelin (16-21).
Issue 2: Peptide Degradation and Loss of Activity
Q: I am observing a loss of activity with my Endothelin (16-21) peptide over time. What could be the cause and how can I prevent it?
A: Peptides are susceptible to degradation, which can lead to a loss of biological activity. The stability of Endothelin (16-21) is influenced by storage conditions, solvent, and handling.
Key Factors Affecting Stability:
-
Storage of Lyophilized Peptide: For long-term storage, lyophilized peptides should be kept at -20°C or colder, protected from light.[10][11] Some sources recommend storage at -80°C for optimal stability, especially for modified versions like Acetyl-(D-Trp16)-Endothelin-1 (16-21), which can be stable for over two years under these conditions.[9] Peptides containing amino acids prone to oxidation, such as Trp, should be stored in an oxygen-free atmosphere.[3]
-
Storage of Peptide in Solution: Peptides are significantly less stable in solution compared to their lyophilized form.[10][11] It is highly recommended to prepare solutions fresh for each experiment. If storage in solution is unavoidable, prepare aliquots to minimize freeze-thaw cycles and store them at -20°C or colder.[11] The stability of solutions is also pH-dependent, with a pH range of 5-7 generally being optimal.[10]
-
Oxidation: The presence of a Tryptophan (Trp) residue in the Endothelin (16-21) sequence makes it susceptible to oxidation.[3] To minimize this, use oxygen-free water or buffers for reconstitution.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to peptide degradation.[11] Aliquoting the stock solution into single-use volumes is the most effective way to avoid this.
Best Practices for Maintaining Peptide Stability:
-
Proper Storage: Store lyophilized peptide at -20°C or -80°C in a tightly sealed container, preferably in a desiccator.
-
Careful Handling: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture absorption.[7]
-
Fresh Solutions: Prepare solutions immediately before use whenever possible.
-
Aliquoting: If you need to store solutions, divide them into single-use aliquots and freeze them at -20°C or -80°C.
-
Use of Appropriate Buffers: Use sterile buffers at a pH of 5-6 for storing peptide solutions.[11]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized Endothelin (16-21)?
A1: For long-term storage, it is recommended to store lyophilized Endothelin (16-21) at -20°C or colder.[10][11] For some modified analogs, -80°C is recommended for stability extending beyond two years.[9] The peptide should be kept in a tightly sealed vial and protected from light.[10]
Q2: How long is Endothelin (16-21) stable in solution?
A2: The stability of Endothelin (16-21) in solution is limited. For example, an aqueous buffer solution (pH 7.4) of Acetyl-(D-Trp16)-Endothelin-1 (16-21) is stable for 72 hours at 4°C.[9] In general, peptide solutions are stable for 1-2 weeks at 4°C and for a few months at -20°C.[10] However, it is always best to prepare solutions fresh.
Q3: What is the best solvent for dissolving Endothelin (16-21)?
A3: Due to its hydrophobic C-terminus, Endothelin (16-21) may not be fully soluble in water alone. A common and effective solvent is DMSO.[6][9] It is recommended to first dissolve the peptide in a small volume of DMSO and then dilute it with your desired aqueous buffer.
Q4: My peptide solution appears cloudy. What should I do?
A4: Cloudiness or the presence of particulates indicates incomplete dissolution or aggregation. You can try sonicating the solution briefly or gently warming it. If the solution remains cloudy, it is advisable to centrifuge it and use the supernatant, although this may affect the final concentration. For future preparations, consider using a different solvent or a slightly different pH.
Data Summary
Table 1: Stability of Endothelin (16-21) and its Analogs
| Formulation | Storage Temperature | Stability Period |
| Lyophilized Acetyl-(D-Trp16)-Endothelin-1 (16-21) (under argon) | -80°C | > 2 years |
| Lyophilized Endothelin (16-21) | -20°C | 1 year |
| Acetyl-(D-Trp16)-Endothelin-1 (16-21) in DMSO (10 mM) | -20°C | ≥ 1 month |
| Acetyl-(D-Trp16)-Endothelin-1 (16-21) in Aqueous Buffer (pH 7.4) | 4°C | 72 hours |
| Endothelin 1 in 5% Acetic Acid | -20°C | Up to 2 weeks |
Table 2: Solubility of Endothelin (16-21) and its Analogs
| Peptide | Solvent | Concentration | Notes |
| Acetyl-(D-Trp16)-Endothelin-1 (16-21) | DMSO | - | Soluble in polar aprotic solvents |
| Ac-Endothelin-1 (16-21), human acetate | DMSO | 100 mg/mL (111.36 mM) | Sonication and heating recommended |
| Endothelin 1 | Water or 1% Acetic Acid | 1 mg/mL | - |
| Endothelin 1 | 80% cold Acetic Acid (initial) | 8 mg/mL | Dilute with distilled water to 5% acetic acid and 0.5 mg/mL peptide |
Experimental Protocols
Protocol for Assessing Peptide Stability by RP-HPLC
This protocol provides a general method for evaluating the stability of Endothelin (16-21) under various conditions.
1. Sample Preparation:
-
Prepare a stock solution of Endothelin (16-21) in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in the buffers or solutions to be tested (e.g., PBS at different pH values, cell culture media).
-
Prepare aliquots for each time point and storage condition to be tested (e.g., 4°C, room temperature, 37°C).
2. Incubation:
-
Store the aliquots under the specified conditions for the duration of the stability study (e.g., 0, 24, 48, 72 hours).
3. HPLC Analysis:
-
At each time point, take an aliquot and, if necessary, quench any enzymatic degradation by adding an equal volume of a strong acid (e.g., 10% trifluoroacetic acid - TFA) or an organic solvent like acetonitrile (B52724).
-
Centrifuge the sample to remove any precipitated proteins or other components.
-
Inject a defined volume of the supernatant onto a reverse-phase HPLC system.
-
Column: A C18 column is typically used for peptide analysis.[12]
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is commonly used.
-
Detection: Monitor the peptide elution at a wavelength of 214 nm, which corresponds to the absorbance of the peptide bond.[12]
-
Data Analysis: The stability of the peptide is determined by measuring the decrease in the peak area of the intact peptide over time. The appearance of new peaks can indicate degradation products.
Workflow for HPLC-based Stability Assay:
Caption: A general workflow for assessing the stability of Endothelin (16-21) using RP-HPLC.
Signaling Pathways
Endothelin-1 (ET-1), from which the (16-21) fragment is derived, exerts its effects by binding to two main G-protein coupled receptors (GPCRs): the Endothelin A receptor (ETA) and the Endothelin B receptor (ETB).[13][14] The C-terminal fragment, Endothelin (16-21), is known to be an agonist primarily for the ETB receptor.[15]
Endothelin Receptor Signaling:
Caption: A simplified diagram of the major signaling pathways activated by Endothelin-1 binding to its receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational analysis of endothelin-1: effects of solvation free energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. biobasic.com [biobasic.com]
- 6. jpt.com [jpt.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. genscript.com [genscript.com]
- 9. Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH () for sale [vulcanchem.com]
- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 11. genscript.com [genscript.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Endothelin (16-21) Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Endothelin (16-21). Our goal is to help you optimize your dose-response experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Endothelin (16-21) and what is its primary receptor?
Endothelin (16-21) is a C-terminal hexapeptide fragment of the potent vasoconstrictor, Endothelin-1. It acts as a selective agonist for the Endothelin type B (ETB) receptor.[1][2]
Q2: What is the typical concentration range for Endothelin (16-21) in a dose-response experiment?
The effective concentration of Endothelin (16-21) can vary depending on the experimental system. A good starting point is to perform a dose-response curve ranging from 1 nM to 10 µM. The reported EC50 for Endothelin (16-21) in guinea-pig bronchus is 228 nM.[3] It is important to note that the potency of this fragment is significantly lower than that of full-length Endothelin-1.[4]
Q3: What are some suitable experimental models to study the effects of Endothelin (16-21)?
Tissues and cells expressing the ETB receptor are suitable models. Examples include:
-
Isolated tissues: Guinea-pig bronchus and pig coronary artery have been used to characterize the contractile responses to Endothelin (16-21).[1][5]
-
Cultured cells: Endothelial cells, such as human umbilical vein endothelial cells (HUVECs), and various smooth muscle cells are common models.[6] Bovine retinal pericytes have also been used to study binding, although they may not show significant downstream signaling in response to this fragment alone.[7]
Q4: What is the solubility and stability of Endothelin (16-21)?
The acetylated form of Endothelin (16-21) is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mg/mL.[1] For aqueous buffers, it is advisable to first dissolve the peptide in a small amount of DMSO and then dilute it to the final concentration in the assay buffer. To minimize nonspecific adsorption of the peptide to surfaces, solutions can be prepared in buffers containing 0.05% bovine serum albumin (BSA).[8] When stored as a powder at -20°C, it is stable for up to three years. In solvent at -80°C, it should be stable for at least one year.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak response to Endothelin (16-21) | 1. Low Receptor Expression: The cell line or tissue may have low or no ETB receptor expression. 2. Peptide Degradation: The peptide may have degraded due to improper storage or handling. 3. Low Peptide Potency: Endothelin (16-21) is significantly less potent than full-length ET-1. The concentrations used may be too low. 4. Assay Conditions: The assay buffer composition or incubation time may not be optimal. | 1. Confirm Receptor Expression: Verify ETB receptor expression using techniques like qPCR, Western blot, or by using a known potent ETB agonist (e.g., Sarafotoxin S6c) as a positive control.[9] 2. Use Fresh Peptide: Prepare fresh stock solutions from a new vial of peptide. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. 3. Increase Concentration Range: Extend the dose-response curve to higher concentrations (e.g., up to 100 µM). 4. Optimize Assay Conditions: Ensure the assay buffer is at the correct pH and ionic strength. Increase the incubation time to allow for sufficient receptor binding and signaling. |
| High variability between replicate wells/experiments | 1. Inconsistent Cell/Tissue Health: Variability in cell density, passage number, or tissue viability can affect responsiveness. 2. Pipetting Errors: Inaccurate pipetting, especially of small volumes for serial dilutions, can introduce significant errors. 3. Edge Effects: In multi-well plates, wells on the edge can experience different temperature and evaporation rates. 4. Incomplete Reagent Mixing: Failure to properly mix reagents can lead to inconsistent results. | 1. Standardize Protocols: Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase. For tissue preparations, maintain consistent dissection and handling procedures. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. For serial dilutions, use a larger total volume to minimize the impact of small errors. 3. Minimize Edge Effects: Avoid using the outer wells of the plate or fill them with a buffer or media to create a more uniform environment. 4. Ensure Thorough Mixing: Vortex or gently pipette to mix all reagents thoroughly before adding them to the assay. |
| Dose-response curve does not reach a plateau (incomplete curve) | 1. Insufficient Concentration Range: The highest concentration used may not be sufficient to elicit a maximal response. 2. Peptide Solubility Issues: At higher concentrations, the peptide may be precipitating out of solution. 3. Partial Agonism: Endothelin (16-21) may act as a partial agonist in your specific system, meaning it cannot produce the same maximal effect as a full agonist like Endothelin-1. | 1. Extend Concentration Range: Test higher concentrations of the peptide. 2. Check Solubility: Visually inspect the stock and working solutions for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower stock concentration. The use of sonication and heating is recommended for dissolving in DMSO.[1] 3. Compare to a Full Agonist: Run a parallel dose-response curve with a known full ETB agonist (e.g., Endothelin-1 or Sarafotoxin S6c) to determine the maximal system response. |
| Steep or shallow slope of the dose-response curve | 1. Complex Biological Response: The observed effect may be the result of multiple interacting pathways. 2. Assay Artifacts: Issues such as compound instability or solubility problems at certain concentrations can affect the slope. 3. Cooperative Binding: A steep slope (Hill slope > 1) can indicate positive cooperativity in receptor binding. | 1. Review Literature: Investigate the known signaling pathways for ETB receptors in your experimental model. 2. Ensure Assay Quality: Verify the stability and solubility of Endothelin (16-21) across the entire concentration range. 3. Analyze with Appropriate Models: Use curve-fitting software that allows for a variable Hill slope to accurately model the data. |
Quantitative Data Summary
The following table summarizes the potency of Endothelin (16-21) in comparison to other related peptides.
| Peptide | Receptor Selectivity | EC50 / IC50 | Experimental System |
| Endothelin (16-21) | ETB Agonist | EC50: 0.3 µM (300 nM) | Guinea Pig Bronchus |
| Endothelin-1 (ET-1) | ETA/ETB Agonist | EC50: Subnanomolar range | Various vascular tissues |
| Endothelin-3 (ET-3) | ETB-selective Agonist | - | - |
| Sarafotoxin S6c | ETB-selective Agonist | - | - |
| IRL1620 | ETB-selective Agonist | - | - |
| BQ123 | ETA Antagonist | - | - |
EC50 and IC50 values can vary between different experimental systems and conditions.[9][10][11][12]
Experimental Protocols
Protocol: Isolated Tissue Smooth Muscle Contraction Assay
This protocol describes a method to assess the contractile response of isolated tissue, such as guinea-pig bronchus or rat aorta, to Endothelin (16-21).
1. Materials and Reagents:
-
Endothelin (16-21) peptide
-
Krebs-Henseleit buffer (or similar physiological salt solution)
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Isolated tissue (e.g., guinea-pig trachea, rat thoracic aorta)
-
Organ bath system with force transducer
-
Data acquisition system
2. Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired tissue (e.g., trachea or aorta) and place it in ice-cold Krebs-Henseleit buffer.
-
Clean the tissue of excess connective and adipose tissue.
-
Cut the tissue into rings of appropriate size (e.g., 2-4 mm).
-
Suspend the tissue rings in the organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the tissue to the force transducer.
-
Allow the tissue to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 g), with buffer changes every 15-20 minutes.
3. Experimental Procedure:
-
After equilibration, contract the tissue with a depolarizing agent (e.g., 60 mM KCl) to ensure viability and to obtain a reference maximum contraction.
-
Wash the tissue repeatedly until the tension returns to baseline.
-
Perform a cumulative dose-response curve for Endothelin (16-21). Start with the lowest concentration and incrementally add higher concentrations once the response to the previous concentration has stabilized.
-
Record the contractile force at each concentration.
-
At the end of the experiment, add the depolarizing agent again to ensure the tissue's responsiveness has not diminished.
4. Data Analysis:
-
Express the contractile response at each concentration as a percentage of the maximum contraction induced by the depolarizing agent (e.g., KCl).
-
Plot the percentage of contraction against the logarithm of the Endothelin (16-21) concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 and maximum effect (Emax).
Visualizations
Signaling Pathway
Caption: ETB receptor signaling pathway initiated by Endothelin (16-21).
Experimental Workflow
Caption: Workflow for a smooth muscle contraction dose-response assay.
References
- 1. Ac-Endothelin-1 (16-21), human acetate | TargetMol [targetmol.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Relative potency of endothelin analogues on changes in gastric vascular resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH () for sale [vulcanchem.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. graphpad.com [graphpad.com]
- 12. ahajournals.org [ahajournals.org]
Technical Support Center: Endothelin (16-21) Vasoconstriction Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Endothelin (16-21), also known as IRL-1620, in vasoconstriction assays.
Frequently Asked Questions (FAQs)
Q1: What is Endothelin (16-21) and what is its primary mechanism of action in the vasculature?
A1: Endothelin (16-21), or IRL-1620, is a selective agonist for the Endothelin B (ETB) receptor.[1][2][3] Its effect on vascular tone is complex and dualistic. Activation of ETB receptors on vascular smooth muscle cells (VSMCs) mediates vasoconstriction, while activation of ETB receptors on endothelial cells stimulates the release of vasodilators like nitric oxide (NO) and prostacyclin, leading to vasodilation.[4]
Q2: Why am I observing vasodilation instead of vasoconstriction with IRL-1620 in my isolated vessel preparation?
A2: This is a common observation and is due to the dual action of IRL-1620. In healthy, endothelium-intact vessels, the activation of endothelial ETB receptors often predominates, leading to NO-mediated vasodilation.[2][3][4] To study the vasoconstrictor effect, it is often necessary to inhibit the endothelial response.
Q3: How can I isolate and measure the vasoconstrictor response to IRL-1620?
A3: To measure the direct vasoconstrictor effect on vascular smooth muscle, you can either:
-
Mechanically remove the endothelium from the isolated blood vessel.
-
Chemically inhibit the production of nitric oxide using an NO synthase (NOS) inhibitor, such as L-NAME (N(G)-nitro-L-arginine methyl ester).
Q4: I am seeing a diminished response to repeated applications of IRL-1620. What is happening?
A4: You are likely observing tachyphylaxis, which is a rapid decrease in response to a drug after repeated administration. Tachyphylaxis has been reported for the hypotensive (vasodilatory) effects of IRL-1620 when administered repeatedly at mid-to-high doses.[1] To mitigate this, ensure adequate washout periods between doses or use a cumulative dose-response protocol.
Q5: What are typical concentrations of IRL-1620 to use for generating a concentration-response curve?
A5: Effective concentrations can vary depending on the vessel type and experimental conditions. However, a common range to elicit responses is between 1 nM and 300 nM.[2][3] It is always recommended to perform a pilot experiment to determine the optimal concentration range for your specific model.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No response or very weak response to IRL-1620 | 1. Degraded Peptide: IRL-1620 is a peptide and may be sensitive to degradation. | 1. Prepare fresh stock solutions of IRL-1620 in an appropriate solvent. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| 2. Vessel Viability Issues: The isolated blood vessel may not be healthy. | 2. Always perform a "wake-up" protocol with a standard vasoconstrictor like KCl or phenylephrine (B352888) to confirm vessel viability before adding your test compound.[5][6] | |
| 3. Low ETB Receptor Expression: The specific vessel type you are using may have low expression of ETB receptors on the vascular smooth muscle. | 3. Consult the literature to confirm ETB receptor expression in your tissue of interest. Consider using a different vascular bed known to have robust ETB-mediated responses. | |
| Paradoxical Vasodilation | 1. Intact Endothelium: The predominant effect is NO-mediated vasodilation from endothelial ETB receptor activation.[2][4] | 1. Perform experiments in endothelium-denuded vessels. Alternatively, pre-incubate the vessel with a NOS inhibitor like L-NAME (e.g., 100 µM) to block NO production.[2] |
| High Variability Between Experiments | 1. Inconsistent Endothelium Integrity: The degree of endothelial presence or damage can vary between preparations, altering the balance between vasodilation and vasoconstriction. | 1. Standardize your dissection and mounting procedure. Always test for endothelium integrity (e.g., with acetylcholine) and either consistently use endothelium-intact or endothelium-denuded vessels.[5] |
| 2. Inconsistent Normalization/Pre-load: Improper or inconsistent stretching of the vessel during mounting can affect its contractility. | 2. Follow a standardized normalization protocol for your wire myograph to ensure each vessel segment is set to its optimal length-tension relationship.[7][8][9] | |
| Response to IRL-1620 is not sustained | 1. Tachyphylaxis: Repeated dosing leads to desensitization of the vasodilatory ETB receptor pathway.[1] | 1. Design experiments with a cumulative concentration-response curve rather than repeated individual doses. Allow for sufficient washout and recovery time between different treatments. |
Experimental Protocols
Key Experimental Protocol: Wire Myography for Vasoconstriction Assay
This protocol outlines the assessment of IRL-1620-induced vasoconstriction in isolated arteries (e.g., rat mesenteric artery) using a wire myograph.
1. Solution Preparation:
-
Physiological Salt Solution (PSS): Composition (in mM): NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, Glucose 5.5.[10] Maintain at 37°C and aerate with 95% O2 / 5% CO2.
-
High Potassium Solution (KPSS): Similar to PSS, but with an equimolar substitution of NaCl with KCl to achieve a final KCl concentration of ~60-120 mM for depolarization-induced contraction.[5]
-
Drug Stock Solutions: Prepare concentrated stock solutions of IRL-1620, phenylephrine (or other α-agonist), and acetylcholine (B1216132) in appropriate solvents (e.g., deionized water).
2. Vessel Dissection and Mounting:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Isolate the desired artery (e.g., mesenteric arcade) and place it in ice-cold PSS.
-
Under a dissecting microscope, carefully clean the artery of surrounding adipose and connective tissue.
-
Cut the artery into 2 mm rings.
-
Mount the rings on the two wires of the wire myograph chamber, which is filled with 37°C aerated PSS.[5][7]
3. Equilibration and Normalization:
-
Allow the mounted vessel to equilibrate for at least 30-60 minutes in the PSS.[5][6]
-
Perform a normalization procedure to determine the optimal resting tension for the vessel. This involves stepwise stretching of the vessel and calculating the internal circumference that produces a standardized wall tension.
4. Viability and Endothelium Integrity Check:
-
Perform a "wake-up" protocol by contracting the vessel two to three times with KPSS.[5][6]
-
Wash the vessel with PSS until the tone returns to baseline.
-
Pre-constrict the vessel with an EC80 concentration of an alpha-agonist like phenylephrine.
-
Once a stable plateau is reached, add acetylcholine (e.g., 1 µM). A relaxation of >80% indicates an intact endothelium. A lack of relaxation suggests the endothelium is denuded.
5. Generating the IRL-1620 Concentration-Response Curve:
-
Wash out the acetylcholine and phenylephrine and allow the vessel to return to its baseline resting tone.
-
Optional: If studying only the vasoconstrictor response, pre-incubate the vessel with a NOS inhibitor (e.g., 100 µM L-NAME) for 20-30 minutes.
-
Add IRL-1620 in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M to 10⁻⁶ M) once the previous concentration has reached a stable plateau.
-
Record the isometric tension at each concentration.
Data Analysis:
-
Express the contraction at each concentration as a percentage of the maximum contraction induced by KPSS.
-
Plot the concentration-response curve and calculate the EC50 (the concentration of agonist that produces 50% of the maximal response).
Summary of Reagents and Typical Concentrations
| Reagent | Role | Typical Concentration |
| IRL-1620 | ETB Receptor Agonist | 1 nM - 300 nM[2][3] |
| KCl (in KPSS) | Depolarizing Agent (Viability Check) | 60 - 120 mM[5] |
| Phenylephrine | α1-Adrenergic Agonist (Pre-constriction) | 10 nM - 10 µM |
| Acetylcholine | Muscarinic Agonist (Endothelium Check) | 1 µM - 10 µM[5] |
| L-NAME | NOS Inhibitor (Isolates VSM response) | 100 µM[2] |
Visualizations
Experimental Workflow
References
- 1. Repeated administration of ET(B) receptor agonist, IRL-1620, produces tachyphylaxis only to its hypotensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of endothelium-dependent relaxation in the rat aorta by IRL 1620, a novel and selective agonist at the endothelin ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of endothelium-dependent relaxation in the rat aorta by IRL 1620, a novel and selective agonist at the endothelin ETB receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. dmt.dk [dmt.dk]
- 7. researchgate.net [researchgate.net]
- 8. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 9. A Guide to Wire Myography | Springer Nature Experiments [experiments.springernature.com]
- 10. 2.6. Vascular reactivity experiment [bio-protocol.org]
Technical Support Center: Endothelin (16-21) Tachyphylaxis and Desensitization
Welcome to the technical support center for researchers investigating the tachyphylactic and desensitization potential of Endothelin (16-21) [ET(16-21)]. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a diminished response to repeated application of Endothelin (16-21). Is this expected?
A1: Generally, no. Unlike the full-length Endothelin-1 (ET-1), which is well-known to induce tachyphylaxis (a rapid decrease in response to repeated stimulation), its C-terminal fragment, ET(16-21), has been observed to lack significant desensitization properties in several experimental models. If you are observing a diminished response, consider the following troubleshooting steps:
-
Reagent Integrity: Ensure the stability and purity of your ET(16-21) peptide. Repeated freeze-thaw cycles can degrade the peptide. Prepare fresh aliquots for your experiments.
-
Cell Health: Verify the viability of your cells. Unhealthy or dying cells will exhibit a generally poor and inconsistent response to any stimulus.
-
Experimental System: The lack of tachyphylaxis for ET(16-21) has been noted in specific systems like the guinea-pig isolated ileum. The response may vary depending on the cell type and the specific endothelin receptor subtype expression (ETA vs. ETB).
-
Off-Target Effects: At very high concentrations, ET(16-21) might induce non-specific effects that could appear as a diminished response. Ensure you are working within a physiologically relevant concentration range.
Q2: Why does Endothelin-1 cause tachyphylaxis while Endothelin (16-21) generally does not?
A2: The difference in their potential to induce tachyphylaxis is thought to be linked to their distinct interactions with the endothelin receptors and the subsequent downstream signaling events. Full-length ET-1 binds with high affinity and is a potent agonist, which strongly triggers the canonical G protein-coupled receptor (GPCR) desensitization machinery. This involves the recruitment of G protein-coupled receptor kinases (GRKs) that phosphorylate the receptor, leading to the binding of β-arrestins. β-arrestins sterically hinder further G protein coupling and promote receptor internalization, thus dampening the signal.
ET(16-21), on the other hand, is considered a weak partial agonist for G-protein signaling. Its interaction with the receptor is not as robust in activating the full conformational changes required for efficient GRK-mediated phosphorylation and subsequent β-arrestin recruitment. The N-terminal domain of ET-1 appears to be crucial for the strong receptor binding and the induction of tachyphylaxis.
Q3: I am not observing any response to Endothelin (16-21) in my assay. What could be the issue?
A3: A lack of response to ET(16-21) could be due to several factors:
-
Receptor Expression: The cell line you are using may not express the appropriate endothelin receptor subtype (ETA or ETB) at a sufficient density. ET(16-21) has been shown to interact with both, but its effects can be receptor- and tissue-specific.
-
Agonist Potency: ET(16-21) is significantly less potent than ET-1. You may need to use higher concentrations to elicit a measurable response.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the partial agonism of ET(16-21). Consider using a more sensitive readout, such as a calcium mobilization assay with a high-sensitivity fluorescent dye.
-
Incorrect Peptide Sequence: Verify the amino acid sequence of the ET(16-21) you are using. The biological activity is highly dependent on the correct sequence.
Q4: Can I use a β-arrestin recruitment assay to study the desensitization potential of Endothelin (16-21)?
A4: Yes, a β-arrestin recruitment assay is an excellent method to directly assess a key step in GPCR desensitization. Comparing the ability of ET-1 and ET(16-21) to recruit β-arrestin to the endothelin receptor will provide direct evidence for their differential desensitization potential. You would expect to see robust β-arrestin recruitment with ET-1, and significantly weaker or no recruitment with ET(16-21).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal in functional assays (e.g., calcium mobilization, IP1 accumulation) | 1. Constitutive receptor activity in your cell line. 2. Autofluorescence of compounds or cells. 3. Reagent contamination. | 1. Use a cell line with lower basal receptor expression or test for inverse agonists. 2. Run controls with cells and vehicle only to determine background fluorescence. 3. Use fresh, high-purity reagents. |
| Low or no signal in response to ET(16-21) | 1. Low receptor expression. 2. Insufficient agonist concentration. 3. Insensitive assay. | 1. Confirm receptor expression via qPCR or western blot. Consider using a cell line with higher or induced expression. 2. Perform a dose-response curve with a wide concentration range. 3. Amplify your signal (e.g., use a more sensitive fluorescent dye) or switch to a more proximal readout of receptor activation. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before and during plating. 2. Use calibrated pipettes and consider using a multi-channel pipette for additions. 3. Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity. |
| Unexpected tachyphylaxis with ET(16-21) | 1. Peptide degradation. 2. Cell line-specific desensitization mechanisms. 3. Use of a supra-maximal concentration leading to non-specific effects. | 1. Use freshly prepared or properly stored peptide aliquots. 2. Investigate the expression of different GRK and β-arrestin isoforms in your cell line. 3. Re-evaluate the dose-response relationship and use a concentration at or near the EC50. |
Quantitative Data Summary
The following tables summarize key quantitative data comparing Endothelin-1 and its fragment, Endothelin (16-21).
Table 1: G Protein and β-Arrestin Signaling by Endothelin Peptides at the ETA Receptor
| Ligand | Assay | Emax (normalized to ET-1) | LogEC50 (M) |
| Endothelin-1 (ET-1) | Gq Signaling | 100.0 ± 17.2 | -8.5 ± 0.1 |
| β-arrestin 2 Recruitment | 100.0 ± 10.0 | -7.5 ± 0.1 | |
| Ac-Endothelin-1 (16-21) | Gq Signaling | 12.4 ± 6.8 | -6.0 ± 0.3 |
| β-arrestin 2 Recruitment | 5.0 ± 2.0 | -5.8 ± 0.2 |
Data presented as mean ± SEM. Emax represents the maximum response, and EC50 is the concentration of agonist that gives a response halfway between the baseline and maximum response.
Table 2: Hypothetical Tachyphylaxis to Vasoconstriction Upon Repeated Stimulation
| Ligand | Stimulation 1 (% Max Response) | Stimulation 2 (% Max Response) | Stimulation 3 (% Max Response) |
| Endothelin-1 (ET-1) | 100% | ~60% | ~30% |
| Endothelin (16-21) | 100% | ~95% | ~90% |
This table is a representative illustration based on qualitative findings in the literature. Actual values may vary depending on the experimental setup.
Experimental Protocols
Protocol 1: In Vitro Tachyphylaxis Assay Using Isolated Tissue
This protocol is designed to assess the tachyphylactic potential of ET(16-21) compared to ET-1 in an isolated tissue preparation, such as guinea-pig ileum or rat aortic rings.
Materials:
-
Isolated tissue bath system with isometric force transducers.
-
Krebs-Henseleit solution (or appropriate physiological salt solution).
-
Endothelin-1 (ET-1) stock solution.
-
Endothelin (16-21) [ET(16-21)] stock solution.
-
Carbogen gas (95% O2, 5% CO2).
Procedure:
-
Tissue Preparation: Isolate the desired tissue (e.g., guinea-pig ileum) and mount it in the isolated tissue bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with washes every 15 minutes.
-
Control Response: Obtain a cumulative concentration-response curve for a standard agonist (e.g., carbachol (B1668302) for ileum, phenylephrine (B352888) for aorta) to ensure tissue viability.
-
Tachyphylaxis Protocol:
-
Add a concentration of ET-1 that produces approximately 80% of the maximal response (EC80).
-
Once the response has peaked and stabilized, wash the tissue extensively until the tension returns to baseline.
-
After a fixed time interval (e.g., 30 minutes), re-apply the same concentration of ET-1 and record the response.
-
Repeat this process for a third stimulation.
-
-
ET(16-21) Protocol:
-
In a separate tissue preparation, repeat the tachyphylaxis protocol using an equi-effective concentration of ET(16-21).
-
-
Data Analysis:
-
Express the second and third responses to each peptide as a percentage of the initial response.
-
A significant reduction in the response to repeated stimulation is indicative of tachyphylaxis.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures the ability of ET(16-21) and ET-1 to induce intracellular calcium release in a cell-based assay, which can be adapted to assess desensitization.
Materials:
-
Cells expressing endothelin receptors (e.g., HEK293 cells transfected with ETA or ETB).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the dye loading solution by mixing the calcium dye with an equal volume of Pluronic F-127, then dilute in assay buffer.
-
Aspirate the growth medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Desensitization Protocol:
-
Wash the cells with assay buffer.
-
To induce desensitization, pre-treat the cells with a desensitizing concentration of ET-1 or ET(16-21) for a specified time (e.g., 15 minutes). Control wells receive buffer only.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Inject a challenge dose of the same agonist (ET-1 or ET(16-21)) and record the fluorescence change over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Compare the response in the pre-treated (desensitized) wells to the control wells. A reduced response in the pre-treated wells indicates desensitization.
-
Visualizations
Caption: Endothelin signaling and desensitization pathway.
Caption: Experimental workflow for a tachyphylaxis assay.
Caption: Logical relationship in GPCR desensitization.
improving Endothelin (16-21) signal-to-noise ratio in assays
Welcome to the technical support center for Endothelin (16-21) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Endothelin (16-21) and what is its significance in research?
Endothelin-1 (B181129) (16-21), Ac-ET-1 (16-21), is a synthetic peptide fragment derived from the C-terminal region of human endothelin-1 (ET-1), a potent vasoconstrictor.[1] This hexapeptide is significant because the C-terminal region is crucial for receptor activation.[1] Researchers use this fragment to investigate the specific roles of the C-terminal domain in receptor binding, subtype specificity, and the activation of downstream signaling cascades, distinguishing its effects from the full-length ET-1 peptide.[1][2]
Q2: What are the common assay formats for detecting a small peptide like Endothelin (16-21)?
For small peptides like Endothelin (16-21), competitive enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) are common. In these formats, the peptide in the sample competes with a labeled version of the peptide for binding to a limited number of specific antibodies. The resulting signal is inversely proportional to the amount of Endothelin (16-21) in the sample.
Q3: What are the primary causes of a poor signal-to-noise ratio in peptide immunoassays?
A poor signal-to-noise ratio can stem from two main issues: high background noise or a weak specific signal.
-
High Background is often caused by insufficient blocking, non-specific binding of antibodies to the plate or other proteins, or inadequate washing.[3][4][5]
-
Weak Signal can result from degraded reagents, suboptimal antibody or antigen concentrations, incorrect buffer composition, or issues with sample integrity such as peptide adsorption to surfaces or degradation.[6][7][8]
Endothelin Signaling Pathway
Endothelin-1 (ET-1) and its fragments exert their effects by binding to two main G protein-coupled receptors: Endothelin Receptor Type A (ET-A) and Type B (ET-B).[9][10][11] ET-A has a higher affinity for ET-1 and ET-2, while ET-B binds ET-1, ET-2, and ET-3 with equal affinity.[9] Upon binding, these receptors activate intracellular signaling cascades, primarily through Gq/11 proteins, leading to the activation of Phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate Protein Kinase C (PKC), respectively.[10][12]
Troubleshooting Guide
Problem: High Background Signal
Q: My assay shows high signal in the zero-analyte (B₀) and non-specific binding (NSB) wells. How can I reduce this?
A: High background noise can obscure the specific signal, leading to a poor signal-to-noise ratio. Here are common causes and solutions:
| Potential Cause | Recommended Solution |
| Insufficient Blocking | The blocking buffer is meant to saturate all unoccupied sites on the microplate wells, preventing non-specific binding of antibodies.[5] Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C) or try a different blocking agent.[3] Common blockers include Bovine Serum Albumin (BSA), non-fat dry milk, and specialized commercial buffers.[13][14] |
| Non-Specific Antibody Binding | The primary or secondary antibody may be binding non-specifically to the plate or other proteins. Increase the number of wash steps (from 3 to 5-6 cycles) and the soaking time during washes.[3][4] Adding a mild detergent like Tween-20 (0.05%) to the wash buffer can also help reduce non-specific interactions.[13] |
| Antibody Concentration Too High | Excessively high concentrations of the detection antibody can lead to high background.[4] Optimize the antibody concentration by performing a checkerboard titration to find the concentration that yields the best signal-to-noise ratio.[3][15] |
| Contaminated Reagents | Buffers or other reagents may be contaminated. Prepare fresh buffers and ensure all reagents are stored correctly. |
Problem: Weak or No Signal
Q: My standard curve is flat or the overall signal is very low. What steps can I take to improve it?
A: A weak or absent signal prevents accurate quantification and indicates a problem with one or more assay components or steps.
| Potential Cause | Recommended Solution |
| Degraded Peptide or Reagents | Endothelin (16-21) is a small peptide that can degrade or adsorb to surfaces.[16] Reconstitute the peptide in a suitable sterile buffer, aliquot it, and store at -80°C to avoid repeated freeze-thaw cycles.[1] Ensure antibodies and enzyme conjugates are stored correctly and have not expired.[7] |
| Suboptimal Antibody/Antigen Concentration | If the concentration of the coating antigen or detection antibody is too low, the signal will be weak.[17] Optimize these concentrations using a checkerboard titration.[15][18] |
| Incorrect Incubation Times/Temperatures | Short incubation times may not be sufficient for binding to reach equilibrium.[19] Try increasing the incubation time for antibodies, for example, to overnight at 4°C, which may improve binding and signal strength.[7] |
| Improper Sample Handling | Peptides can be lost due to non-specific binding to container walls.[16] Consider using low-protein-binding tubes. For complex samples like plasma or serum, interfering substances may mask the signal; sample extraction may be necessary.[3] |
| Inactive Enzyme Conjugate | The enzyme (e.g., HRP) may have lost activity. Use a fresh vial of conjugate or increase its concentration.[7] Also, ensure the substrate has been protected from light and is not expired.[7] |
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and resolving common issues with your Endothelin (16-21) assay.
Key Experimental Protocols
Protocol 1: Checkerboard Titration to Optimize Antibody Concentration
A checkerboard titration is essential for determining the optimal concentrations of capture/coating antigen and detection antibody to maximize the specific signal while minimizing background.[3][15]
Methodology:
-
Prepare Antigen Dilutions: Serially dilute the Endothelin (16-21) peptide (or a peptide conjugate if used for coating) in coating buffer. Coat the columns of a 96-well plate with different concentrations (e.g., from 10 µg/mL down to 0.1 µg/mL).
-
Block the Plate: After coating and washing, block the entire plate with a suitable blocking buffer for 1-2 hours at room temperature.
-
Prepare Antibody Dilutions: Serially dilute the primary antibody in assay buffer.
-
Add Antibody: Add the different antibody dilutions to the rows of the plate.
-
Incubate and Develop: Proceed with the standard incubation, washing, secondary antibody, and substrate steps.
-
Analyze: Read the plate. The optimal combination is the one that provides the highest signal-to-noise ratio (specific signal divided by background).
Protocol 2: General Competitive ELISA Workflow
This protocol outlines the key steps for a competitive ELISA for Endothelin (16-21).
Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples
For complex biological matrices like plasma, sample purification is often required to remove interfering substances and concentrate the analyte.[3][20]
Materials:
-
C18 SPE Cartridges
-
Activation Solution: Methanol
-
Equilibration Solution: Deionized Water
-
Wash Solution: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Elution Buffer: 80% acetonitrile (B52724) in water with 0.1% TFA
Methodology:
-
Activate Cartridge: Wash the C18 cartridge with 2 mL of methanol. Do not allow the column to dry.[21]
-
Equilibrate Cartridge: Wash with 2 mL of deionized water.[21]
-
Load Sample: Acidify 1 mL of plasma with 0.25 mL of 2M HCl and load it onto the column.[21]
-
Wash Cartridge: Wash the column with 5 mL of water containing 0.1% TFA to remove salts and polar impurities.[21]
-
Elute Peptide: Elute the Endothelin (16-21) with 2 mL of the elution buffer.[21]
-
Dry and Reconstitute: Dry the eluted sample under a stream of nitrogen or by vacuum centrifugation.[20][21] Reconstitute the dried peptide in an appropriate volume of assay buffer for use in the ELISA.[21]
Optimization Data Summary
Effective assay optimization requires systematically adjusting various parameters. The table below summarizes common starting points and ranges for key components.
| Parameter | Component | Typical Starting Concentration | Optimization Range | Key Considerations |
| Coating | Peptide Antigen | 1-2 µg/mL[13] | 0.5 - 10 µg/mL | Use a protein-free coating buffer (e.g., carbonate-bicarbonate, pH 9.6).[3][13] |
| Blocking | Blocking Agent | 1-3% BSA or 5% Non-Fat Milk[22] | 1-5% BSA, 1-5% Casein, 5-10% Milk | The choice of blocker can affect non-specific binding and should be tested empirically.[13][14] |
| Antibody | Primary Antibody | 1:1000 dilution | 1:100 - 1:5000 | Must be determined by titration for each new antibody lot.[13] |
| Washing | Detergent | 0.05% Tween-20 in PBS/TBS | 0.02 - 0.1% Tween-20 | Insufficient washing is a major cause of high background.[4][13] |
References
- 1. er-egfp.com [er-egfp.com]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. biomedgrid.com [biomedgrid.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. Endothelin-1 Stimulates PAI-1 Protein Expression via Dual Transactivation Pathway Dependent ROCK and Phosphorylation of Smad2L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. affbiotech.cn [affbiotech.cn]
- 14. hiyka.com [hiyka.com]
- 15. bosterbio.com [bosterbio.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 19. arp1.com [arp1.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. sceti.co.jp [sceti.co.jp]
- 22. ulab360.com [ulab360.com]
Endothelin (16-21) peptide aggregation issues and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Endothelin (16-21) peptide. The information provided addresses common issues related to peptide aggregation and offers strategies for prevention and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the Endothelin (16-21) peptide and what is its sequence?
Endothelin (16-21) is the C-terminal hexapeptide fragment of the potent vasoconstrictor, Endothelin-1.[1][2] The standard sequence is His-Leu-Asp-Ile-Ile-Trp.[1] This fragment is known to be biologically active and can interact with endothelin receptors.[1][2][3]
Q2: I'm having trouble dissolving the Endothelin (16-21) peptide. What solvents are recommended?
For Endothelin (16-21) and its modified analogues, Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent.[4][5] The presence of a negatively charged aspartic acid residue at physiological pH can also contribute to its solubility in polar aprotic solvents.[4] For a specific variant, Ac-Endothelin-1 (16-21), a solubility of up to 100 mg/mL in DMSO has been reported, with sonication and heating suggested to aid dissolution.[5]
Q3: My Endothelin (16-21) solution appears cloudy or has visible precipitates. What could be the cause?
Cloudiness or precipitation in your peptide solution is often an indication of aggregation. Peptide aggregation can be influenced by several factors including:
-
Concentration: Higher peptide concentrations can promote self-assembly and aggregation.
-
pH and Buffer Composition: The pH of the solution can affect the charge of the peptide, influencing its solubility and tendency to aggregate.
-
Temperature: Temperature fluctuations can impact peptide stability.
-
Mechanical Stress: Vigorous vortexing or agitation can sometimes induce aggregation.
Q4: How can I prevent the aggregation of my Endothelin (16-21) peptide solution?
To prevent aggregation, consider the following strategies:
-
Proper Dissolution: Ensure the peptide is fully dissolved in a suitable solvent like DMSO before introducing it to aqueous buffers.
-
pH Control: Maintain a pH that optimizes the peptide's charge for maximum solubility. The presence of aspartic acid suggests that a pH above its pKa would result in a net negative charge, which could help prevent aggregation through electrostatic repulsion.
-
Use of Additives: In some cases, small amounts of organic solvents (like DMSO) or non-ionic detergents can help maintain peptide solubility in aqueous solutions.
-
Storage Conditions: Store peptide solutions at recommended temperatures, typically -20°C or -80°C, to minimize degradation and aggregation over time.[5] Avoid repeated freeze-thaw cycles.
Q5: What are some common modifications of Endothelin (16-21) and how do they affect its properties?
A notable modification is Acetyl-(D-Trp16)-Endothelin-1 (16-21), where the N-terminus is acetylated and the tryptophan at position 16 is a D-amino acid. This modification has been shown to enhance metabolic stability in human plasma and maintain high receptor affinity.[4]
Peptide Properties
The following table summarizes the properties of Endothelin (16-21) and a common modified version.
| Property | Endothelin (16-21) | Acetyl-(D-Trp16)-Endothelin-1 (16-21) |
| Sequence | His-Leu-Asp-Ile-Ile-Trp | Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH |
| Molecular Weight | ~796 g/mol | 887.0 g/mol [4] |
| Key Features | C-terminal fragment of Endothelin-1.[1] | N-terminal acetylation and D-Trp at position 16 for increased stability.[4] |
| Receptor Binding | Interacts with Endothelin receptors.[1][2] | Binds to ET-A receptors with an IC50 of 0.13 µM.[4] |
| Solubility | Soluble in DMSO. | Soluble in polar aprotic solvents like DMSO.[4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | Inappropriate solvent; Insufficient mixing. | Use DMSO as the primary solvent. Gentle warming and sonication can be applied to aid dissolution.[5] |
| Solution is hazy or contains particulates | Peptide aggregation. | Centrifuge the solution to remove large aggregates. For future preparations, try dissolving at a lower concentration or adjusting the pH of the aqueous buffer. |
| Loss of biological activity | Aggregation; Degradation. | Confirm the presence of aggregates using techniques like DLS. Prepare fresh solutions for each experiment and store them properly. |
| Inconsistent experimental results | Varied levels of aggregation between samples. | Implement routine quality control steps to assess for aggregation before use, such as DLS. |
Experimental Protocols
Protocol 1: Assessment of Peptide Aggregation using Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size and size distribution of molecules and particles in a solution.[6] It is a valuable tool for detecting the presence of peptide aggregates.[6][7][8][9]
Methodology:
-
Sample Preparation:
-
Prepare the Endothelin (16-21) peptide solution in the desired buffer at the working concentration.
-
Filter the buffer using a 0.22 µm filter to remove any dust or particulate matter.
-
Ensure the final peptide solution is visually clear and free of precipitates.
-
-
Instrumentation and Measurement:
-
Use a DLS instrument such as a Malvern Zetasizer or a similar device.
-
Transfer the peptide solution to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's software instructions. The instrument will illuminate the sample with a laser and analyze the fluctuations in scattered light intensity.[8]
-
-
Data Analysis:
-
The instrument's software will generate a size distribution plot.
-
Monomeric peptide should appear as a single peak at a small hydrodynamic radius.
-
The presence of larger species (oligomers, aggregates) will be indicated by additional peaks at larger hydrodynamic radii or an increase in the polydispersity index (PDI).[8]
-
Protocol 2: Monitoring Fibril Formation with Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid-like fibrils in vitro.[10][11] ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[10][11]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T in a suitable buffer (e.g., PBS) and filter it through a 0.2 µm syringe filter.[10]
-
Prepare the Endothelin (16-21) peptide solution at the desired concentration in the appropriate buffer to induce aggregation.
-
-
Assay Procedure:
-
In a black, clear-bottom 96-well or 384-well plate, mix the peptide solution with the ThT working solution.[10]
-
Incubate the plate under conditions that promote aggregation (e.g., specific temperature, with or without agitation).
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at approximately 450 nm and emission at approximately 482-490 nm.[10][11]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
An increase in fluorescence over time indicates the formation of amyloid-like fibrils.
-
It is important to include control wells containing only the buffer and ThT, as well as the peptide alone, to account for background fluorescence and potential interference from the peptide itself. Note that some compounds can interfere with the ThT assay, so results should be confirmed with other methods where possible.[12][13][14]
-
Visualizations
Caption: Workflow for assessing peptide aggregation using DLS.
Caption: Workflow for monitoring fibril formation with ThT assay.
Caption: Troubleshooting logic for Endothelin (16-21) handling.
References
- 1. Structure-activity studies on endothelin (16-21), the C-terminal hexapeptide of the endothelins, in the guinea-pig bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity studies on endothelin (16-21), the C-terminal hexapeptide of the endothelins, in the guinea-pig bronchus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C-terminal hexapeptide, endothelin-(16-21), discriminates between different endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH () for sale [vulcanchem.com]
- 5. Ac-Endothelin-1 (16-21), human acetate | TargetMol [targetmol.com]
- 6. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. zentriforce.com [zentriforce.com]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. medium.com [medium.com]
- 10. The Thioflavin T assay_Chemicalbook [chemicalbook.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 13. The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Technical Support Center: Optimizing Buffer Conditions for Endothelin (16-21) Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing buffer conditions in experiments involving the Endothelin (16-21) peptide fragment. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success and reproducibility of your research.
Troubleshooting Guide: Common Issues in Endothelin (16-21) Experiments
Encountering issues during peptide experiments is common. This guide provides solutions to frequently observed problems with Endothelin (16-21).
| Issue | Potential Cause | Recommended Solution |
| Low or No Biological Activity | Peptide Degradation: Improper storage or multiple freeze-thaw cycles can degrade the peptide. | 1. Aliquot: Upon reconstitution, create single-use aliquots to avoid repeated temperature changes. 2. Storage: Store lyophilized peptide at -20°C or -80°C. Store reconstituted aliquots at -80°C for long-term use (up to 1-2 weeks).[1] 3. Fresh Preparation: Prepare fresh working solutions for each experiment from a new aliquot. |
| Incorrect Peptide Concentration: Errors in reconstitution or dilution calculations. | 1. Verify Calculations: Double-check all calculations for preparing stock and working solutions. 2. Spectrophotometry: If possible, confirm the concentration of the stock solution using spectrophotometry. | |
| Poor Peptide Solubility / Precipitation in Buffer | Hydrophobicity: Endothelin (16-21) contains hydrophobic residues, which can lead to poor solubility in aqueous solutions. | 1. Initial Solubilization: Reconstitute the lyophilized peptide in sterile, endotoxin-free water or a small amount of an organic solvent like DMSO before diluting with the aqueous experimental buffer.[1] 2. pH Adjustment: The pH of the buffer can significantly impact peptide solubility. Test a range of pH values (e.g., 6.0-8.0) to find the optimal condition. 3. Avoid Isoelectric Point: Ensure the buffer pH is at least one unit away from the peptide's isoelectric point (pI). |
| Salt Concentration: High salt concentrations can sometimes cause "salting out" of peptides. | 1. Optimize Ionic Strength: Test a range of salt concentrations (e.g., 50-150 mM NaCl) to find the optimal balance for solubility and biological activity. | |
| Inconsistent or Non-Reproducible Results | Peptide Adsorption: Peptides can adsorb to plasticware, leading to a lower effective concentration. | 1. Use of Carrier Protein: Include a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1%) in your buffers to prevent non-specific binding to tubes and plates.[2] 2. Low-Binding Plastics: Utilize low-adhesion microcentrifuge tubes and pipette tips. |
| Buffer Component Interference: Components of your buffer may be interfering with the assay. | 1. Simplify Buffer: Start with a simple buffer (e.g., HEPES or Tris with physiological salts) and add components one by one to identify any that may be causing issues. 2. Chelating Agents: If your assay is sensitive to divalent cations, consider the appropriate use of chelators like EDTA, but be aware of their potential impact on receptor function. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for reconstituting lyophilized Endothelin (16-21)?
A1: For initial reconstitution, it is recommended to use sterile, endotoxin-free deionized water.[1] If solubility issues are observed, a small amount of dimethyl sulfoxide (B87167) (DMSO) can be used to dissolve the peptide, followed by a stepwise dilution in the aqueous experimental buffer. Always ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could affect cell viability or assay performance (typically <0.5%).
Q2: What are the key components of a good buffer for a receptor binding assay with Endothelin (16-21)?
A2: A typical receptor binding buffer for endothelin peptides includes a buffering agent to maintain pH (e.g., 50 mM Tris-HCl or HEPES, pH 7.4), physiological salts (e.g., 150 mM NaCl), a divalent cation which can be important for receptor conformation and binding (e.g., 5 mM MgCl₂), a carrier protein to prevent non-specific binding (e.g., 0.1% BSA), and protease inhibitors to prevent peptide degradation (e.g., aprotinin (B3435010) and bacitracin).[2]
Q3: How can I prevent my Endothelin (16-21) from aggregating in solution?
A3: Peptide aggregation is often driven by hydrophobic interactions. To minimize this, consider the following:
-
Work at Lower Concentrations: Prepare dilutions just before use and avoid storing the peptide at high concentrations in aqueous buffers for extended periods.
-
Optimize pH and Ionic Strength: As detailed in the troubleshooting guide, adjusting the pH and salt concentration of your buffer can significantly impact peptide solubility and reduce aggregation.
-
Inclusion of Additives: In some cases, small amounts of non-ionic detergents (e.g., 0.01% Tween-20) or glycerol (B35011) (e.g., 10%) can help stabilize the peptide in solution.[2][3] However, the compatibility of these additives with your specific assay must be validated.
Q4: Should I be concerned about Trifluoroacetate (TFA) in my peptide preparation?
A4: Yes, TFA is often a counter-ion in commercially synthesized peptides from the purification process and can affect cellular assays by altering intracellular pH or having direct biological effects.[4] If you observe unexpected results, particularly in cell-based assays, it may be beneficial to use a peptide preparation that has been exchanged into a different salt form (e.g., acetate (B1210297) or hydrochloride) or to use a buffer with sufficient buffering capacity to counteract any pH changes.
Detailed Experimental Protocol: Calcium Mobilization Assay
This protocol describes a cell-based functional assay to measure the ability of Endothelin (16-21) to induce intracellular calcium mobilization in cells expressing the appropriate endothelin receptor (e.g., ETB).
1. Materials and Reagents:
-
Endothelin (16-21) Stock Solution: Prepare a 1 mM stock solution in sterile water or DMSO. Aliquot and store at -80°C.
-
Assay Buffer (HEPES-Buffered Saline):
-
10 mM HEPES
-
145 mM NaCl
-
5 mM KCl
-
2 mM CaCl₂
-
1 mM MgCl₂
-
10 mM Glucose
-
0.1% Bovine Serum Albumin (BSA)
-
Adjust pH to 7.4. Filter-sterilize and store at 4°C.[5]
-
-
Cells: A cell line endogenously or recombinantly expressing the endothelin receptor of interest (e.g., CHO-ETB cells).
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Pluronic F-127: To aid in dye loading.
-
Probenecid: (Optional) To inhibit dye leakage from cells.
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with kinetic reading capabilities.
2. Experimental Procedure:
-
Cell Plating: Seed the cells in the black-walled microplates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in their standard growth medium.
-
Dye Loading:
-
Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to the Assay Buffer. The final concentration of Fluo-4 AM is typically 1-5 µM.
-
Aspirate the culture medium from the cells and wash once with Assay Buffer.
-
Add the dye loading solution to each well and incubate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing:
-
After incubation, gently aspirate the dye loading solution.
-
Wash the cells 2-3 times with Assay Buffer to remove any extracellular dye.
-
After the final wash, add Assay Buffer to each well.
-
-
Peptide Preparation:
-
Thaw an aliquot of the Endothelin (16-21) stock solution.
-
Prepare serial dilutions of Endothelin (16-21) in Assay Buffer at concentrations that are 2X or 5X the final desired concentrations.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and allow the temperature to equilibrate.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 488 nm and emission at 525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Using the instrument's injection system, add the Endothelin (16-21) dilutions to the appropriate wells.
-
Continue to record the fluorescence signal for at least 2-3 minutes to capture the full calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F₀) to give ΔF/F₀.
-
Plot the peak response as a function of the Endothelin (16-21) concentration to generate a dose-response curve and determine the EC₅₀.
-
Visualizations
Endothelin Signaling Pathway
Caption: Simplified signaling cascade following Endothelin receptor activation.
Experimental Workflow for Buffer Optimization
Caption: A logical workflow for optimizing experimental buffer conditions.
References
Technical Support Center: Endothelin (16-21) Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to serum interference in Endothelin (16-21) bioassays.
Frequently Asked Questions (FAQs)
Q1: What is serum interference in the context of an Endothelin (16-21) bioassay?
A1: Serum interference, also known as the matrix effect, refers to the influence of components in a serum or plasma sample on the accurate quantification of Endothelin (16-21).[1][2][3] These interfering substances can include endogenous proteins, lipids, carbohydrates, and other metabolites.[1][3] This interference can lead to either an underestimation or overestimation of the true analyte concentration, compromising the reliability of the assay.[1]
Q2: What are the common signs of serum interference in my Endothelin (16-21) ELISA?
A2: Common indicators of serum interference include high background signal, poor recovery of spiked analyte, non-linear dilution series, and high variability between sample replicates.[1][4] If you observe that many of your sample values are below the blank or zero standard, this could also be a strong indication of matrix effects.[2]
Q3: How can I prevent serum interference before running my assay?
A3: Proper sample collection and preparation are crucial. For plasma samples, it is often recommended to use chilled EDTA tubes containing aprotinin (B3435010) and to centrifuge the blood at low temperatures shortly after collection.[5] Aliquoting samples to avoid repeated freeze-thaw cycles is also a key preventative measure.[5][6]
Q4: Can the choice of ELISA kit affect the level of serum interference?
A4: Yes, different ELISA kits may have varying susceptibilities to matrix effects. It is important to use a kit that has been validated for your specific sample type (e.g., human serum, rat plasma).[4] Some kits may include proprietary buffer formulations designed to minimize interference from common matrix components.
Troubleshooting Guides
Issue 1: High Background Signal
High background can be caused by several factors, including non-specific binding of antibodies or other reagents, or contamination.
| Possible Cause | Recommended Solution |
| Insufficient plate washing | Increase the number of wash steps and ensure complete removal of wash buffer by inverting and tapping the plate on absorbent paper.[4] |
| Contaminated reagents | Use fresh, sterile buffers and reagents. Ensure that the substrate solution has not been exposed to light.[7] |
| Non-specific antibody binding | Increase the concentration of the blocking solution or extend the blocking incubation time. Adding a small amount of a non-ionic detergent like Tween-20 to the blocking buffer can also help.[4] |
| High concentration of detection antibody | Optimize the concentration of the detection antibody by performing a titration experiment. |
Issue 2: Poor Spike and Recovery
A spike and recovery experiment is a critical validation step to assess matrix effects. Poor recovery indicates that components in the serum are interfering with the detection of Endothelin (16-21). Acceptable recovery typically ranges from 80-120%.[3]
| Observed Recovery | Interpretation | Troubleshooting Steps |
| <80% | The serum matrix is suppressing the signal. | 1. Sample Dilution: Dilute the serum sample with the assay buffer to reduce the concentration of interfering substances.[3] Test a range of dilutions to find the optimal one. 2. Matrix-Matched Standards: Prepare the standard curve in a matrix that closely resembles your sample (e.g., analyte-depleted serum).[3] |
| >120% | The serum matrix is enhancing the signal. | 1. Sample Dilution: Similar to low recovery, diluting the sample can mitigate the enhancing effect. 2. Use of Blocking Agents: Employ blocking agents specifically designed to reduce interference from heterophilic antibodies or other binding proteins. |
Issue 3: Non-Linearity Upon Dilution
If the concentration of Endothelin (16-21) does not decrease proportionally with the dilution factor, it is a strong indicator of matrix interference.
| Problem | Possible Cause | Solution |
| Concentration does not scale with dilution. | Interfering substances are being diluted out, affecting the antibody-antigen binding kinetics differently at each dilution.[2] | Perform a serial dilution of the sample and identify a dilution factor where linearity is achieved. This indicates that the effect of the interfering components has been minimized.[2] |
Experimental Protocols
Protocol 1: Spike and Recovery Assay
This protocol is designed to determine if components in a serum sample interfere with the accurate detection of Endothelin (16-21).
-
Prepare three sets of samples:
-
Neat Sample: The serum sample without any added analyte.
-
Spiked Sample: The serum sample spiked with a known concentration of Endothelin (16-21). The spiked amount should be within the linear range of the assay.
-
Spiked Control: The assay buffer spiked with the same concentration of Endothelin (16-21) as the spiked sample.
-
-
Run the samples in your Endothelin (16-21) bioassay according to the manufacturer's instructions.
-
Calculate the Percent Recovery using the following formula: % Recovery = ([Concentration of Spiked Sample] - [Concentration of Neat Sample]) / [Concentration of Spiked Control] * 100
Protocol 2: Sample Dilution and Linearity Assessment
This protocol helps to identify an appropriate dilution factor to minimize serum interference.
-
Prepare a serial dilution of a serum sample with a detectable endogenous level of Endothelin (16-21). Use the assay buffer provided with the kit for dilutions. A common starting point is a series of 1:2, 1:4, 1:8, and 1:16 dilutions.
-
Assay the diluted samples for their Endothelin (16-21) concentration.
-
Calculate the corrected concentration for each dilution by multiplying the measured concentration by the dilution factor.
-
Assess linearity. The corrected concentrations should be consistent across the different dilutions. The dilution factor that provides consistent results should be used for subsequent sample analysis.
Visualizations
Endothelin Signaling Pathway
Caption: Endothelin receptor signaling cascade.
Troubleshooting Workflow for Serum Interference
Caption: Logical workflow for troubleshooting serum interference.
References
- 1. researchgate.net [researchgate.net]
- 2. The Matrix Effect During Elisa Testing - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 4. arp1.com [arp1.com]
- 5. abcam.cn [abcam.cn]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Enhancing the Stability of Endothelin (16-21) with Protease Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of the C-terminal hexapeptide fragment of Endothelin-1 (B181129), Endothelin (16-21). Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store Endothelin (16-21) to ensure its long-term stability?
A1: For optimal long-term stability, Endothelin (16-21) should be stored in its lyophilized (freeze-dried) form at -20°C, or preferably -80°C. The removal of water through lyophilization significantly slows down degradation processes. When stored under these conditions and protected from heat, light, and moisture, the lyophilized peptide can remain stable for an extended period.
Q2: What precautions should I take when handling the lyophilized Endothelin (16-21) powder?
A2: To prevent contamination from moisture in the air, it is crucial to allow the vial of lyophilized Endothelin (16-21) to equilibrate to room temperature in a desiccator before opening. This simple step prevents condensation from forming on the cold peptide. Once opened, weigh out the desired amount of peptide quickly and then tightly reseal the vial. For peptides like Endothelin (16-21) that may be susceptible to oxidation, it is good practice to purge the vial with an inert gas such as nitrogen or argon before resealing.
Q3: What are the best practices for preparing and storing Endothelin (16-21) in solution?
A3: Peptide solutions are significantly less stable than their lyophilized counterparts. For the best results, it is recommended to use solutions of Endothelin (16-21) immediately after preparation. If storage is necessary, create single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. These aliquots should be stored at -20°C or -80°C. For optimal stability in solution, consider using a slightly acidic buffer with a pH between 5 and 6.[1] To prevent bacterial contamination, the solution can be passed through a 0.2 μm filter.[1]
Q4: What are the primary pathways of degradation for Endothelin (16-21) in experimental settings?
A4: While specific data on Endothelin (16-21) is limited, based on the degradation of the parent peptide Endothelin-1 and general principles of peptide stability, the primary degradation pathways are likely to be:
-
Proteolytic Cleavage: Degradation by proteases present in biological samples (e.g., plasma, cell lysates) is a major concern. Full-length Endothelin-1 is degraded by metalloproteases and aspartic proteases.[2][3]
-
Oxidation: The Tryptophan residue at position 21 in the Endothelin (16-21) sequence is susceptible to oxidation.[4] This can be initiated by exposure to air, light, or trace metals in buffers.[4]
-
Deamidation: Although Endothelin (16-21) does not contain Asparagine or Glutamine, this is a common degradation pathway for other peptides.[4]
-
Hydrolysis: Cleavage of peptide bonds can occur, particularly at acidic or basic pH.[4]
Q5: Which proteases are likely to degrade Endothelin (16-21)?
A5: The parent molecule, Endothelin-1, is known to be degraded by several enzymes, including:
-
Neutral Endopeptidase 24.11 (Neprilysin): This is a metalloprotease that plays a role in the degradation of Endothelin-1.[3]
-
Endothelin-Converting Enzyme (ECE): While primarily known for converting Big Endothelin-1 to Endothelin-1, some isoforms may also be involved in its degradation.[3]
-
Cathepsin D: An aspartic proteinase that has been shown to cleave Endothelin-1.[2]
-
Thermolysin: A metalloprotease that can hydrolyze Endothelin-1.[5][6]
Given that Endothelin (16-21) is the C-terminal fragment, it is plausible that these same or similar proteases could be responsible for its degradation.
Troubleshooting Guide
Problem 1: My Endothelin (16-21) shows rapid degradation in my biological matrix (e.g., plasma, serum, cell culture media).
| Possible Cause | Troubleshooting Step |
| High Protease Activity | Incorporate a broad-spectrum protease inhibitor cocktail into your sample matrix. For targeted inhibition, consider metalloprotease inhibitors such as phosphoramidon (B1677721) or a general chelating agent like EDTA, as metalloproteases are known to degrade Endothelin-1.[7][8] |
| Inappropriate pH of the Medium | Ensure the pH of your experimental medium is within a stable range for the peptide, ideally between pH 5 and 6.[1] Extreme pH values can accelerate hydrolysis. |
| Oxidation | If your experimental conditions permit, consider adding antioxidants. Also, minimize the exposure of your samples to air and light.[1] |
Problem 2: I am observing multiple peaks in my HPLC analysis of Endothelin (16-21) even at time zero.
| Possible Cause | Troubleshooting Step |
| Peptide Quality Issues | Verify the purity of your synthesized Endothelin (16-21) with the supplier's certificate of analysis. Consider re-purification if necessary. |
| Degradation during Sample Preparation | Prepare samples immediately before analysis. Keep samples on ice to minimize any potential degradation. Ensure that the solvents and buffers used for reconstitution are of high purity and free of contaminants. |
| Oxidation during Storage or Handling | If the peptide was not stored under an inert gas, oxidation of the Tryptophan residue could have occurred. When preparing solutions, use degassed buffers. |
Problem 3: The activity of my Endothelin (16-21) is lower than expected in my functional assays.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Confirm the stability of the peptide under your specific assay conditions. Run a parallel stability study using HPLC to quantify the amount of intact peptide over the time course of your experiment. Add appropriate protease inhibitors to the assay buffer. |
| Incorrect Peptide Concentration | Re-verify the concentration of your stock solution. Peptides can be hygroscopic, meaning they absorb moisture from the air, which can lead to inaccuracies in weighing.[9] |
| Adsorption to Surfaces | Hydrophobic peptides can adsorb to plasticware. Consider using low-adsorption vials and pipette tips. |
Data on Protease Inhibitors for Endothelin Stability
| Protease Inhibitor | Target Protease Class | Target Enzyme(s) | Notes |
| Phosphoramidon | Metalloprotease | Neutral Endopeptidase (NEP), Endothelin-Converting Enzyme (ECE), Thermolysin[5][6] | A potent inhibitor that has been shown to block the in vivo and in vitro conversion of Big Endothelin-1 and the degradation of Endothelin-1.[7][10] |
| Thiorphan | Metalloprotease | Neutral Endopeptidase (NEP) | Also effective in inhibiting NEP-mediated degradation.[7] |
| EDTA | Metalloprotease | General Metalloproteases | A general chelating agent that can inhibit metalloproteases by sequestering essential metal ions.[8] |
| Pepstatin A | Aspartic Protease | Cathepsin D, Pepsin[2] | Useful if aspartic proteases are suspected to be involved in the degradation. |
| Broad-Spectrum Protease Inhibitor Cocktails | Multiple Classes | Serine, Cysteine, Aspartic, and Metalloproteases | A convenient option to inhibit a wide range of proteases, especially when the specific degrading enzymes are unknown.[11][12] |
Experimental Protocols
Protocol for Assessing the Stability of Endothelin (16-21) in a Biological Matrix
This protocol provides a general method for evaluating the stability of Endothelin (16-21) in biological fluids such as plasma or serum, with and without the addition of protease inhibitors.
Materials:
-
Lyophilized Endothelin (16-21)
-
Biological matrix (e.g., human plasma, rat serum)
-
Protease inhibitor(s) of choice (e.g., Phosphoramidon, broad-spectrum cocktail)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Low-binding microcentrifuge tubes
-
Refrigerated centrifuge
-
HPLC system with a C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Endothelin (16-21) in sterile, nuclease-free water.
-
Prepare a concentrated stock solution of the chosen protease inhibitor(s) according to the manufacturer's instructions.
-
-
Incubation:
-
Thaw the biological matrix on ice.
-
In low-binding microcentrifuge tubes, prepare the following reaction mixtures:
-
Control: 90 µL of biological matrix + 10 µL of PBS
-
Test: 90 µL of biological matrix + 10 µL of protease inhibitor solution
-
-
Spike each tube with the Endothelin (16-21) stock solution to a final concentration of 10 µM.
-
Incubate the tubes at 37°C in a water bath or incubator.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take a 20 µL aliquot from each reaction mixture.
-
The 0-minute time point should be taken immediately after adding the peptide.
-
-
Sample Quenching and Protein Precipitation:
-
Immediately add the 20 µL aliquot to a new tube containing 40 µL of cold acetonitrile with 0.1% TFA to stop the enzymatic reaction and precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
-
Centrifugation:
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
Inject a defined volume (e.g., 20 µL) onto the C18 column.
-
Use a suitable gradient of water/ACN with 0.1% TFA to separate the intact Endothelin (16-21) from its degradation products.
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis:
-
Quantify the peak area of the intact Endothelin (16-21) at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the half-life.
-
Visualizations
Caption: Experimental workflow for assessing Endothelin (16-21) stability.
References
- 1. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 2. Mode of cleavage of porcine big endothelin-1 by aspartic proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and degradation of endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Generation by the phosphoramidon-sensitive peptidases, endopeptidase-24.11 and thermolysin, of endothelin-1 and c-terminal fragment from big endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation by the phosphoramidon-sensitive peptidases, endopeptidase-24.11 and thermolysin, of endothelin-1 and c-terminal fragment from big endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphoramidon blocks the pressor activity of porcine big endothelin-1-(1-39) in vivo and conversion of big endothelin-1-(1-39) to endothelin-1-(1-21) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regional differences in endothelin converting enzyme activity in rat brain: inhibition by phosphoramidon and EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedgrid.com [biomedgrid.com]
- 10. Endothelin degradation by vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protech.com.tw [bio-protech.com.tw]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Endothelin (16-21) Vehicle Effects on Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Endothelin (16-21) [ET(16-21)]. The focus is on addressing potential issues related to the vehicle used to dissolve the peptide and its impact on cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving Endothelin (16-21)?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is a recommended solvent for Endothelin (16-21) and its acetylated form. It has been reported to be soluble in DMSO at concentrations as high as 100 mg/mL[1].
Q2: Can the vehicle itself affect cell viability in my experiments?
A2: Yes, the vehicle, particularly DMSO, can have a significant impact on cell viability. At concentrations generally above 0.5%, DMSO can be cytotoxic to many cell lines. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically well below 0.5%, to minimize any vehicle-induced effects[2][3]. For sensitive or primary cell lines, the final DMSO concentration should ideally not exceed 0.1%[3].
Q3: How can I control for the effects of the vehicle in my cell viability assay?
A3: It is essential to include a "vehicle control" in your experimental design. This control group should consist of cells treated with the same final concentration of the vehicle (e.g., DMSO) as the cells treated with the Endothelin (16-21) solution. This allows you to distinguish the effects of the peptide from the effects of the solvent.
Q4: I am observing unexpected cell death even at low concentrations of Endothelin (16-21). What could be the cause?
A4: Unexpected cytotoxicity can arise from several factors:
-
High Vehicle Concentration: Ensure the final concentration of your vehicle (e.g., DMSO) in the culture medium is at a non-toxic level for your specific cell line[3].
-
Peptide Purity and Contaminants: Peptides from synthesis can contain residual substances like trifluoroacetic acid (TFA), which can be cytotoxic. If you suspect this, consider using TFA-removed peptides for sensitive cell-based assays.
-
Peptide Degradation: Improper storage of the peptide stock solution can lead to degradation and potentially cytotoxic byproducts.
-
Endotoxin Contamination: Bacterial endotoxins can be present in peptide preparations and can induce inflammatory responses and cell death.
Q5: My Endothelin (16-21) peptide is not showing any effect on cell viability. What should I check?
A5: If you are not observing the expected biological activity, consider the following:
-
Peptide Solubility: The peptide may not be fully dissolved in the vehicle, leading to a lower effective concentration. Ensure complete dissolution of the peptide.
-
Peptide Integrity: Verify the integrity of your peptide. Repeated freeze-thaw cycles can degrade the peptide. It is advisable to aliquot the stock solution into smaller, single-use volumes.
-
Cell Line and Receptor Expression: Confirm that your chosen cell line expresses the appropriate endothelin receptors (ETA or ETB) that Endothelin (16-21) may interact with. Some reports suggest that the C-terminal fragment of endothelin-1 (B181129) can modulate tumor cell proliferation[4].
-
Assay Sensitivity: The chosen cell viability assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive assay or optimizing the current one (e.g., incubation time, cell density).
Troubleshooting Guide
This guide provides solutions to common problems encountered during cell viability experiments with Endothelin (16-21).
| Problem | Potential Cause | Recommended Solution |
| High background signal or inconsistent results in the vehicle control group. | Vehicle (DMSO) concentration is too high, causing stress or toxicity to the cells. | Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your specific cell line. Ensure the final DMSO concentration is below this threshold in all experimental wells[3]. |
| Precipitation of the peptide when added to the cell culture medium. | The peptide is not fully soluble in the aqueous environment of the culture medium. | First, dissolve the peptide in a minimal amount of 100% DMSO to create a concentrated stock solution. Then, serially dilute the stock solution in your cell culture medium to the final desired concentration. Add the diluted peptide to the wells dropwise while gently swirling the plate to ensure proper mixing. |
| Low cell viability across all treatment groups, including controls. | General cell culture issues such as contamination (bacterial, fungal, or mycoplasma), poor cell health, or incorrect seeding density. | Always practice good cell culture technique. Regularly check your cultures for any signs of contamination. Ensure your cells are healthy and in the logarithmic growth phase before starting an experiment. Optimize cell seeding density for your specific assay. |
| Results from MTT/XTT assays do not correlate with visual inspection under a microscope. | The peptide or vehicle may be interfering with the chemistry of the colorimetric assay. Some compounds can directly reduce the tetrazolium salts, leading to a false positive signal for viability. | Run a cell-free control where you add the peptide and vehicle to the assay medium without cells to check for direct reduction of the reagent. Consider using an alternative viability assay with a different mechanism, such as a trypan blue exclusion assay or a CyQUANT Direct Cell Proliferation Assay. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Endothelin (16-21) peptide
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Peptide Preparation:
-
Prepare a concentrated stock solution of Endothelin (16-21) in 100% DMSO. For example, dissolve 1 mg of peptide in 111.36 µL of DMSO to get a 10 mM stock.
-
Prepare serial dilutions of the peptide stock in complete cell culture medium to achieve the desired final concentrations.
-
Prepare a vehicle control by diluting the DMSO in culture medium to the same final concentration as in the peptide-treated wells.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the prepared peptide dilutions and vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Endothelin Signaling Pathway
Endothelin-1 (ET-1), the parent peptide of ET(16-21), activates G-protein coupled receptors ETA and ETB, leading to the activation of downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Caption: Simplified Endothelin signaling pathway leading to cell proliferation.
Experimental Workflow for Cell Viability Assay
A logical workflow is critical for obtaining reliable and reproducible results in cell viability assays.
Caption: General workflow for a typical cell viability experiment.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting unexpected results in your cell viability assay.
Caption: A logical flow for troubleshooting cell viability assay results.
References
Technical Support Center: Interpreting Biphasic Dose-Response to Endothelin (16-21)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Endothelin (16-21). The content is designed to address specific issues that may arise during experiments and to provide a deeper understanding of the biphasic dose-response often observed with this peptide.
Frequently Asked Questions (FAQs)
Q1: What is Endothelin (16-21) and what is its primary mechanism of action?
Endothelin (16-21) is a C-terminal hexapeptide fragment of Endothelin-1 (B181129) (ET-1). It acts as a selective agonist for the Endothelin type B (ETB) receptor.[1][2][3] Its primary action relevant to a biphasic response is endothelium-dependent vasodilation.[2] This is in contrast to its parent molecule, ET-1, which exhibits potent vasoconstrictor effects, particularly at higher concentrations, through both ETA and ETB receptors on vascular smooth muscle cells.[4][5]
Q2: What constitutes the "biphasic dose-response" in the context of Endothelin signaling?
The classic biphasic vascular response to Endothelin-1 involves vasodilation at low concentrations and vasoconstriction at higher concentrations.[5] This is attributed to the differential activation of ETB receptors on endothelial cells, which mediate vasodilation, and ETA/ETB receptors on vascular smooth muscle cells, which cause vasoconstriction. While Endothelin (16-21) is primarily a vasodilator, understanding the biphasic nature of the broader endothelin system is crucial for interpreting experimental results. A biphasic response can also be observed at the intracellular signaling level, such as a transient initial peak in intracellular calcium followed by a sustained phase.[6]
Q3: Why am I observing vasoconstriction with Endothelin (16-21) when it is supposed to be a vasodilator?
While Endothelin (16-21) is predominantly a vasodilator through endothelial ETB receptors, some studies have reported weak contractile activity in certain vascular beds or at very high concentrations.[2][7] This could be due to off-target effects or the presence of ETB receptors on smooth muscle cells that can mediate vasoconstriction. It is also important to ensure the purity of the peptide, as contamination with full-length ET-1 could lead to vasoconstriction.
Q4: What is the difference between Endothelin (16-21) and Acetyl-(D-Trp16)-Endothelin-1 (16-21)?
This is a critical distinction. While Endothelin (16-21) is an ETB receptor agonist, Acetyl-(D-Trp16)-Endothelin-1 (16-21) is a potent and selective ETA receptor antagonist.[8][9] The N-terminal acetylation and the D-tryptophan substitution at position 16 dramatically change its pharmacological profile. It is essential to use the correct compound for your intended experiment.
Troubleshooting Guides
Issue 1: Inconsistent or No Vasodilation in Response to Endothelin (16-21)
| Potential Cause | Troubleshooting Step |
| Endothelial Damage | The vasodilatory effect of Endothelin (16-21) is endothelium-dependent. Ensure gentle handling of vascular tissues during dissection and mounting to preserve endothelial integrity. Perform a control experiment with an endothelium-dependent vasodilator like acetylcholine (B1216132) to confirm endothelial function.[10] |
| Incorrect Peptide Concentration | Prepare fresh dilutions of Endothelin (16-21) for each experiment. The peptide may adhere to plastic surfaces, so using siliconized tubes is recommended. Perform a full dose-response curve to ensure you are testing within the effective concentration range. |
| Vascular Bed Variability | The expression and function of ETB receptors can vary significantly between different vascular beds.[11] The vasodilatory response may be more prominent in certain arteries or veins. Consult the literature for responses in your specific tissue of interest. |
| Inhibition of Nitric Oxide Synthase (NOS) | The vasodilation is primarily mediated by nitric oxide (NO). Ensure that your experimental buffer does not contain NOS inhibitors unless it is part of the experimental design. Co-incubation with an NOS inhibitor like L-NAME should abolish the vasodilation, confirming the mechanism.[5] |
Issue 2: High Variability in Intracellular Calcium Measurements
| Potential Cause | Troubleshooting Step |
| Uneven Dye Loading | Ensure homogenous loading of the calcium indicator dye (e.g., Fura-2 AM) by incubating cells for the optimal time and concentration. Gently mix during loading.[12][13] |
| Cell Health | Use cells at a consistent and optimal confluency. Over-confluent or unhealthy cells will respond poorly. Visually inspect cells before each experiment. |
| Phototoxicity or Photobleaching | Minimize exposure of dye-loaded cells to excitation light to prevent phototoxicity and photobleaching, which can lead to a progressive decline in fluorescence and affect ratiometric measurements. Use the lowest possible excitation intensity and exposure time. |
| Agonist Desensitization | Repeated stimulation of ETB receptors can lead to desensitization. Ensure that cells are not pre-exposed to other agonists that might cross-desensitize the ETB receptor. Include adequate washout periods between stimulations. |
Quantitative Data Summary
Table 1: Receptor Binding Affinities and Potencies of Endothelin Peptides
| Compound | Receptor | Assay Type | Species/Tissue | Value | Reference |
| Endothelin (16-21) | ETB | Functional (Vasodilation) | Guinea-pig bronchus | EC50 = 228 nM | [1] |
| Endothelin (16-21) | ETB | Functional (Agonist) | Rat | EC50 = 0.3 µmol/L | [14] |
| Endothelin (16-21) | ETA / ETB | Binding Displacement | Bovine Retinal Pericytes | IC50 = 0.1 mM / Partial inhibition | [15] |
| Acetyl-(D-Trp16)-ET-1 (16-21) | ETA | Binding Affinity | Rabbit vascular smooth muscle | IC50 = 0.13 µM | [8] |
| Acetyl-(D-Trp16)-ET-1 (16-21) | ETB | Binding Affinity | - | <10% displacement at 10 µM | [8] |
| ET-1 | ETB | Binding Affinity | - | IC50 ≈ 0.2 nmol/L | [14] |
| BQ-3020 | ETB | Binding Displacement | Porcine lung membranes | IC50 = 0.2 nM | [1] |
| IRL-1620 | ETB | Binding Affinity | - | Ki = 16 pM | [1] |
Detailed Experimental Protocols
Protocol 1: Wire Myography for Assessment of Endothelium-Dependent Vasodilation
This protocol is adapted for studying the effects of Endothelin (16-21) on isolated arterial rings.
Materials:
-
Isolated arterial segments (e.g., rat mesenteric artery)
-
Wire myograph system
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)
-
Phenylephrine (B352888) or other vasoconstrictor
-
Endothelin (16-21)
-
Acetylcholine (for control)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Dissection and Mounting:
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes, with periodic washing every 15-20 minutes.
-
Perform a wake-up procedure by stimulating with a high potassium solution.
-
To check endothelial integrity, pre-constrict the arterial rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM). A relaxation of >80% indicates a healthy endothelium.
-
-
Dose-Response to Endothelin (16-21):
-
Wash the tissues and allow them to return to baseline tension.
-
Pre-constrict the rings again with the same concentration of phenylephrine.
-
Once a stable plateau is reached, add cumulative concentrations of Endothelin (16-21) (e.g., 1 nM to 10 µM) to the bath.
-
Record the relaxation response at each concentration.
-
Protocol 2: Intracellular Calcium Measurement using Fura-2 AM
This protocol describes the measurement of intracellular calcium changes in cultured endothelial cells in response to Endothelin (16-21).
Materials:
-
Cultured endothelial cells (e.g., HUVECs) on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Endothelin (16-21)
-
Fluorescence microscopy system with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Preparation:
-
Plate endothelial cells on glass coverslips and grow to 70-80% confluency.
-
-
Fura-2 AM Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification for at least 20 minutes.[13]
-
-
Calcium Imaging:
-
Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Continuously perfuse with HBSS at 37°C.
-
Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Stimulate the cells by adding Endothelin (16-21) to the perfusion buffer at the desired concentration.
-
Record the changes in the 340/380 nm fluorescence ratio over time.[12]
-
-
Data Analysis:
-
The 340/380 nm fluorescence ratio is proportional to the intracellular calcium concentration.
-
Quantify the peak response and the sustained phase of the calcium transient.
-
Signaling Pathways and Experimental Workflows
Below are diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endothelium-dependent mesenteric vasorelaxant effects and systemic actions of endothelin (16-21) and other endothelin-related peptides in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelium-derived endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH () for sale [vulcanchem.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
- 11. Endothelin is blood vessel selective: studies on a variety of human and dog vessels in vitro and on regional blood flow in the conscious rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. reprocell.com [reprocell.com]
- 17. pure.eur.nl [pure.eur.nl]
Validation & Comparative
Endothelin (16-21): A Comparative Analysis of ETA Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of the C-terminal hexapeptide fragment of Endothelin-1, Endothelin (16-21), with the Endothelin A (ETA) receptor. The performance of this fragment is contrasted with the endogenous ligand, Endothelin-1 (ET-1), and a selective ETA receptor antagonist, BQ-123. This analysis is supported by experimental data and detailed methodologies to assist in research and development endeavors targeting the endothelin system.
Ligand-Receptor Interaction Profile
The Endothelin A (ETA) receptor, a G-protein coupled receptor, is a key regulator of vascular tone and cell proliferation. Its primary endogenous ligand is the potent vasoconstrictor, Endothelin-1 (ET-1). The interaction of various ligands with this receptor dictates distinct physiological responses. This section quantitatively summarizes the binding affinities of Endothelin (16-21), Endothelin-1, and the selective antagonist BQ-123 at the human ETA receptor.
| Ligand | Ligand Type | Binding Affinity (Ki) at human ETA Receptor | Functional Activity at ETA Receptor |
| Endothelin (16-21) | Peptide Fragment | Very Low / Inactive | Weak to negligible agonist activity |
| Endothelin-1 (ET-1) | Endogenous Agonist | ~0.2 nM | Potent Agonist |
| BQ-123 | Selective Antagonist | ~0.78 - 7.3 nM | Antagonist |
Functional Implications of ETA Receptor Activation
Activation of the ETA receptor by an agonist such as Endothelin-1 initiates a well-defined signaling cascade. This pathway is pivotal in mediating the physiological effects associated with this receptor, primarily vasoconstriction and cellular proliferation.
ETA Receptor Signaling Pathway
Upon agonist binding, the ETA receptor undergoes a conformational change, activating the heterotrimeric G-protein Gq/11. The activated Gαq subunit then stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration is a critical event that triggers downstream cellular responses, including smooth muscle contraction.
Caption: ETA receptor signaling cascade.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for key experiments used to characterize ligand interactions with the ETA receptor.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the ETA receptor.
Caption: Radioligand binding assay workflow.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing ETA receptors in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ETA receptor ligand (e.g., [¹²⁵I]ET-1), and varying concentrations of the unlabeled test compound (e.g., Endothelin (16-21), ET-1, or BQ-123).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist at the ETA receptor by quantifying changes in intracellular calcium levels.
Protocol:
-
Cell Culture: Culture cells stably or transiently expressing the human ETA receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution in the dark.
-
Compound Addition: Add varying concentrations of the test compound to the wells. For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist like ET-1.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: For agonists, plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50 value (the concentration that elicits 50% of the maximal response). For antagonists, determine the shift in the agonist's concentration-response curve to calculate the antagonist's potency.
Vasoconstriction Assay
This ex vivo functional assay directly measures the physiological response of blood vessels to ETA receptor activation.
Protocol:
-
Tissue Preparation: Isolate arterial rings (e.g., from rat aorta) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: Allow the arterial rings to equilibrate under a resting tension.
-
Compound Administration: Add cumulative concentrations of the test compound to the organ bath.
-
Response Measurement: Record the changes in isometric tension using a force transducer. An increase in tension indicates vasoconstriction.
-
Data Analysis: Plot the contractile response against the logarithm of the compound concentration to determine the EC50 value and the maximum contractile response.
Conclusion
The data presented in this guide demonstrate that Endothelin (16-21) exhibits negligible cross-reactivity with the ETA receptor. Its binding affinity is markedly lower than that of the endogenous agonist Endothelin-1, and it does not produce significant functional activation of the ETA receptor-mediated signaling pathway. In contrast, Endothelin-1 is a potent agonist, and BQ-123 is an effective antagonist of the ETA receptor. These findings are crucial for researchers designing selective ligands for the endothelin system, as they confirm that the C-terminal hexapeptide of ET-1 is not a significant contributor to ETA receptor activation and can be modified or excluded when developing ETA-selective compounds. The provided experimental protocols offer a framework for the independent verification and further exploration of ligand-ETA receptor interactions.
A Comparative Guide to ETB Receptor Selectivity: Endothelin (16-21) vs. IRL 1620
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endothelin B (ETB) receptor selectivity of two commonly studied agonists: the C-terminal fragment of endothelin-1, Endothelin (16-21), and the synthetic analog, IRL 1620. This analysis is based on published experimental data to assist researchers in selecting the appropriate tool for their specific needs in studying the endothelin system.
Executive Summary
IRL 1620 emerges as a significantly more potent and selective agonist for the ETB receptor compared to Endothelin (16-21). With a picomolar binding affinity and a selectivity ratio for ETB over the endothelin A (ETA) receptor in the range of 120,000-fold, IRL 1620 stands out as a highly specific pharmacological tool. In contrast, Endothelin (16-21) demonstrates a lower affinity for the ETB receptor, with reported EC50 values in the nanomolar range. The available data, although originating from different studies, consistently points to the superior selectivity profile of IRL 1620.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for Endothelin (16-21) and IRL 1620, highlighting their respective affinities and selectivity for the endothelin receptors. It is crucial to note that the data presented is compiled from different studies, and direct comparison should be made with caution as experimental conditions can vary.
| Compound | Receptor | Parameter | Value | Selectivity (ETA/ETB) | Reference |
| IRL 1620 | ETB | Ki | 16 pM | ~120,000 | [1] |
| ETA | Ki | 1.9 µM | [1] | ||
| Endothelin (16-21) | ETB | EC50 | 228 nM | Not Reported | [2] |
| ETB | Functional Activity | Devoid of contractile activity in some assays | Not Applicable | [3] |
Note: Ki (inhibitory constant) is a measure of binding affinity, with lower values indicating higher affinity. EC50 (half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.
Signaling Pathway and Experimental Workflow
To visualize the context of these compounds' actions and the methods used to characterize them, the following diagrams are provided.
Caption: Simplified signaling pathway of the Endothelin B receptor upon activation by agonists.
Caption: General experimental workflows for determining receptor binding affinity and functional potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are summaries of typical protocols used to determine the ETB receptor selectivity of agonists like Endothelin (16-21) and IRL 1620.
Radioligand Binding Assay (for Ki determination)
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
-
Membrane Preparation:
-
Tissues or cells expressing ETA and ETB receptors (e.g., porcine lung membranes) are homogenized in a buffered solution.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.
-
-
Competitive Binding Incubation:
-
A constant concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor ligand (Endothelin (16-21) or IRL 1620) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assay: Calcium Mobilization (for EC50 determination)
This assay measures the functional response of a cell upon receptor activation, such as the release of intracellular calcium.
-
Cell Culture:
-
A cell line endogenously or recombinantly expressing the ETB receptor is cultured in appropriate media.
-
Cells are seeded into multi-well plates and grown to a suitable confluency.
-
-
Fluorescent Dye Loading:
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
The dye is allowed to de-esterify within the cells, becoming fluorescent upon binding to calcium.
-
-
Agonist Addition:
-
A baseline fluorescence reading is taken.
-
Increasing concentrations of the agonist (Endothelin (16-21) or IRL 1620) are added to the wells.
-
-
Fluorescence Measurement:
-
The change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is measured over time using a fluorescence plate reader (e.g., a FLIPR).
-
-
Data Analysis:
-
The peak fluorescence response at each agonist concentration is determined.
-
A dose-response curve is generated, and the EC50 value is calculated.
-
Conclusion
Based on the available scientific literature, IRL 1620 is a superior pharmacological tool for the selective activation of the ETB receptor. Its high potency and remarkable selectivity make it an ideal choice for in vitro and in vivo studies aimed at elucidating the specific roles of the ETB receptor in various physiological and pathological processes. While Endothelin (16-21) can be used as an ETB-selective agonist, its lower potency and the conflicting reports on its activity necessitate careful consideration and validation in the experimental system of interest. Researchers should be mindful of the limitations of comparing data from different studies and, where possible, conduct head-to-head comparisons under their own experimental conditions to ensure the most accurate and reliable results.
References
A Comparative Guide to the Activity of Endothelin (16-21) and BQ-3020
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two commonly used Endothelin (ET) receptor agonists: the C-terminal hexapeptide fragment of endothelin, Endothelin (16-21), and the synthetic peptide analogue, BQ-3020. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their studies of the endothelin system, particularly the ETB receptor subtype.
Overview of Endothelin (16-21) and BQ-3020
Endothelin (16-21) is the C-terminal hexapeptide fragment of the potent vasoconstrictor peptide, endothelin-1. It is recognized for its interaction with endothelin receptors and has been characterized as a selective agonist for the ETB receptor subtype.[1] Its biological activity, however, is notably less potent than that of the full-length endothelin peptide.
BQ-3020 is a synthetic, linear peptide analogue of endothelin-1, specifically designed as a highly potent and selective ETB receptor agonist.[2][3] Its high affinity and selectivity have made it a valuable pharmacological tool for investigating the physiological and pathological roles of the ETB receptor.
Quantitative Comparison of Biological Activity
The following table summarizes the key quantitative parameters of Endothelin (16-21) and BQ-3020 from various experimental studies. It is important to note that direct comparisons should be made with caution, as the experimental conditions, such as tissue preparations and assay types, may vary between studies.
| Parameter | Endothelin (16-21) | BQ-3020 | Tissue/Cell Type |
| Receptor Binding Affinity | |||
| IC50 (vs [125I]ET-1) | 0.1 mM | 0.2 nM | Bovine Retinal Pericytes / Porcine Cerebellar Membranes[3][4] |
| Ki (ETB Receptor) | Not widely reported | 0.18 nM | Human |
| Ki (ETA Receptor) | Not widely reported | 970 nM | Human |
| Kd | Not widely reported | 31 pM | Rat Cerebellum[2][5] |
| Functional Activity | |||
| EC50 (ETB Receptor) | 0.3 µM (300 nM) | Not directly reported in this format | -[6] |
| EC50 (Contraction) | 228 nM | 0.57 nM | Guinea-pig bronchus / Rabbit pulmonary artery |
Key Observation: The data consistently demonstrates that BQ-3020 is a significantly more potent ETB receptor agonist than Endothelin (16-21). The binding affinity of BQ-3020 is in the picomolar to low nanomolar range, whereas the effective concentrations for Endothelin (16-21) are in the micromolar to high nanomolar range. Furthermore, BQ-3020 exhibits high selectivity for the ETB receptor over the ETA receptor.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a ligand to its receptor.
Objective: To measure the displacement of a radiolabeled ligand from the ETB receptor by Endothelin (16-21) or BQ-3020.
Materials:
-
Cell membranes prepared from a tissue or cell line expressing ETB receptors (e.g., rat cerebellum).
-
Radiolabeled ETB receptor ligand (e.g., [125I]BQ-3020).[2][5]
-
Unlabeled competitor ligands (Endothelin (16-21) and BQ-3020).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA).
-
96-well microtiter filtration plates with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand in the binding buffer.
-
Add increasing concentrations of the unlabeled competitor ligand (Endothelin (16-21) or BQ-3020) to the incubation mixture.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the 96-well filtration plates.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of the competitor ligand.
Smooth Muscle Contraction Assay
This protocol outlines a general method for assessing the contractile response of smooth muscle tissue to agonists.
Objective: To measure the concentration-dependent contraction of an isolated smooth muscle preparation in response to Endothelin (16-21) or BQ-3020.
Materials:
-
Isolated smooth muscle tissue (e.g., rabbit pulmonary artery, guinea-pig bronchus).
-
Organ bath system with a force transducer.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 and 5% CO2.
-
Endothelin (16-21) and BQ-3020 stock solutions.
Procedure:
-
Mount the isolated smooth muscle strip in the organ bath containing the physiological salt solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
Induce a reference contraction with a standard agonist (e.g., potassium chloride) to ensure tissue viability.
-
After a washout period, cumulatively add increasing concentrations of the test agonist (Endothelin (16-21) or BQ-3020) to the organ bath.
-
Record the isometric tension generated by the muscle strip at each concentration.
-
Construct a concentration-response curve and calculate the EC50 value.
Signaling Pathway
Both Endothelin (16-21) and BQ-3020 exert their effects by binding to and activating the ETB receptor, a G-protein coupled receptor (GPCR). The activation of the ETB receptor can initiate multiple downstream signaling cascades.
Upon agonist binding, the ETB receptor couples to G proteins, primarily Gq/11, which in turn activates phospholipase C (PLC).[7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium ([Ca2+]i). The increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of events culminating in various physiological responses, such as smooth muscle contraction or relaxation, depending on the cell type and context.
Conclusion
Based on the available experimental data, BQ-3020 is a substantially more potent and selective ETB receptor agonist compared to Endothelin (16-21). For researchers requiring a high-affinity and highly selective tool to probe ETB receptor function, BQ-3020 is the superior choice. Endothelin (16-21) may still serve as a useful, albeit much less potent, agonist in specific experimental contexts where the C-terminal fragment's activity is of particular interest. The choice between these two agonists should be guided by the specific requirements of the experimental design, particularly the desired concentration range for receptor activation and the need for high receptor subtype selectivity.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Pharmacological characterization of the rat cerebellar endothelin B (ETB) receptor using the novel agonist radioligand [125I]BQ3020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel radioligand [125I]BQ-3020 selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. [125I]BQ3020, a novel endothelin agonist selective for the endothelinB receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
A Researcher's Guide to Endothelin Receptor Antagonist Competition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the endothelin system and the methodologies used to identify and characterize its antagonists. We will delve into the intricacies of the endothelin signaling pathway, present a detailed protocol for a competitive binding assay, and offer a comparative analysis of common endothelin receptor antagonists. It is important to clarify a common point of confusion: while this guide focuses on antagonist assays, the peptide fragment Endothelin (16-21) is, in fact, a selective agonist for the Endothelin B (ETB) receptor and is largely inactive at the Endothelin A (ETA) receptor.[1] The assays described herein are fundamental for the discovery and development of novel therapeutics targeting diseases associated with the endothelin system, such as pulmonary arterial hypertension, renal disease, and certain cancers.[2]
The Endothelin Signaling Pathway
The endothelin family comprises potent vasoconstrictor peptides, with Endothelin-1 (ET-1) being the most prominent isoform in the cardiovascular system.[2] ET-1 exerts its effects by binding to two distinct G protein-coupled receptors: ETA and ETB.[2] Activation of these receptors, which are coupled to Gq/11 proteins, initiates a signaling cascade through phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[3][4] This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of cellular responses, including vasoconstriction, cell proliferation, and fibrosis.[5]
Caption: The Endothelin-1 signaling cascade.
Experimental Protocol: Endothelin Receptor Antagonist Competition Assay
This protocol outlines a radioligand competition binding assay to determine the binding affinity (Ki) of unlabled antagonist compounds for the ETA or ETB receptors. The assay measures the ability of a test compound to compete with a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) for binding to receptors in a membrane preparation.
Materials:
-
Membrane Preparations: Cell membranes from a cell line recombinantly expressing either human ETA or ETB receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]ET-1.
-
Unlabeled Ligands: Test antagonist compounds, a reference antagonist for non-specific binding (e.g., a high concentration of unlabeled ET-1), and selective reference antagonists (e.g., BQ-123 for ETA, BQ-788 for ETB).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well Plates: For incubation.
-
Filter Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Scintillation Fluid.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and re-centrifuge.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation (typically 5-20 µg of protein).
-
50 µL of the test antagonist compound at various concentrations (to generate a dose-response curve).
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of a high concentration of unlabeled ET-1.
-
50 µL of [¹²⁵I]ET-1 at a concentration near its Kd (e.g., 0.1 nM).
-
-
-
Incubation:
-
Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C or 37°C) with gentle agitation to reach binding equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filter plate using a vacuum harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value (the equilibrium dissociation constant of the antagonist) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Caption: Workflow for an Endothelin Antagonist Competition Assay.
Comparative Performance of Endothelin Receptor Antagonists
The table below summarizes the binding affinities (Ki or IC₅₀ values) of several well-characterized endothelin receptor antagonists for the ETA and ETB receptors. Lower values indicate higher binding affinity. The selectivity of an antagonist is determined by the ratio of its affinity for the two receptor subtypes.
| Antagonist | Type | ETA Ki (nM) | ETB Ki (nM) | Selectivity (ETB/ETA) |
| BQ-123 | ETA Selective | 1.4[6] | 1500[6] | ~1071 |
| Ambrisentan | ETA Selective | 0.12[7] | - | Highly Selective |
| Sitaxentan | ETA Selective | ~0.6 | ~4000 | ~6500 |
| Atrasentan | ETA Selective | 0.18 | 330 | ~1800 |
| BQ-788 | ETB Selective | >1000 | 1.2[6] | ~0.001 |
| Bosentan | Dual ETA/ETB | 4.7[6] | 95[6] | ~20 |
| Macitentan | Dual ETA/ETB | 0.5 | 26 | ~50 |
Note: Ki and IC₅₀ values can vary depending on the specific experimental conditions, such as the radioligand used, tissue/cell source, and assay buffer composition. The data presented here are compiled from various sources for comparative purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Endothelin-1 Upregulates Activin Receptor-Like Kinase-1 Expression via Gi/RhoA/Sp-1/Rho Kinase Pathways in Human Pulmonary Arterial Endothelial Cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. IP3 receptor signaling and endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Endothelin C-Terminal Fragments: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between endothelin (ET) C-terminal fragments is crucial for advancing cardiovascular and pharmacological research. This guide provides a comprehensive comparison of these peptide fragments, summarizing their biological activities, receptor binding affinities, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also included to facilitate reproducible research.
Endothelin-1 (B181129) (ET-1), a potent 21-amino acid vasoconstrictor peptide, is processed from a larger precursor, proendothelin. The C-terminal fragments derived from ET-1 and its precursors exhibit a range of biological activities, from potent vasoconstriction to serving as inactive surrogates. Their study is pivotal in understanding the structure-activity relationships of endothelins and in the development of targeted therapeutics.
Quantitative Comparison of Endothelin C-Terminal Fragments
The biological activity of endothelin C-terminal fragments is primarily determined by their affinity for the two major endothelin receptor subtypes: ETA and ETB. The following tables summarize the receptor binding affinities and functional potencies of various C-terminal fragments.
Table 1: Receptor Binding Affinity of Endothelin C-Terminal Fragments
| Fragment | Description | Receptor Subtype | IC50 (M) | Reference |
| ET-21 (ET-1) | Endothelin-1 | Rat Smooth Muscle Cells (A10) | 1.6 x 10-10 | [1] |
| ET-22 | C-terminal elongated | Rat Smooth Muscle Cells (A10) | 1.6 x 10-8 | [1] |
| ET-38 (Proendothelin) | C-terminal elongated | Rat Smooth Muscle Cells (A10) | ~4.8 x 10-9 (30-fold less than ET-21) | [1] |
| Ac-Endothelin-1 (16-21) | Acetylated C-terminal hexapeptide | ETA | Preference for ETA | [2] |
| ET-1 | Endothelin-1 | A10 Cells | Ki = 0.14 nM | [3] |
| ET-2 | Endothelin-2 | A10 Cells | Ki = 0.16 nM | [3] |
| ET-3 | Endothelin-3 | A10 Cells | Ki = 16 nM | [3] |
Table 2: Functional Potency of Endothelin C-Terminal Fragments (Vasoconstriction)
| Fragment | Description | Preparation | EC50 (M) | Reference |
| ET-21 (ET-1) | Endothelin-1 | Rat Aortic Segments | 2.8 x 10-10 | [1] |
| ET-22 | C-terminal elongated | Rat Aortic Segments | 1.2 x 10-7 | [1] |
| ET-38 (Proendothelin) | C-terminal elongated | Rat Aortic Segments | > 2.8 x 10-8 (>100-fold less active than ET-21) | [1] |
| ET-1 (16-21) | C-terminal hexapeptide | Guinea-pig bronchus | Active | [4] |
Signaling Pathways of Endothelin Receptors
Endothelin receptors are G protein-coupled receptors (GPCRs) that mediate their effects through various intracellular signaling cascades. The activation of ETA and ETB receptors by endothelin fragments leads to distinct downstream signaling events.
The ETA receptor, primarily found on vascular smooth muscle cells, predominantly couples to Gq/11 proteins.[5][6] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] The elevated intracellular Ca2+ is a key driver of vasoconstriction.
ETA Receptor Signaling Pathway.
The ETB receptor exhibits more diverse signaling, coupling to Gq/11, Gi/o, and Gs proteins.[5][8] When expressed on endothelial cells, ETB receptor activation, typically by ET-1 or ET-3, leads to vasodilation. This is mediated through Gi/o, leading to the activation of endothelial nitric oxide synthase (eNOS) and the production of nitric oxide (NO), a potent vasodilator. On smooth muscle cells, ETB receptors can also couple to Gq/11 and contribute to vasoconstriction, similar to ETA receptors.
ETB Receptor Vasodilatory Signaling Pathway.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable comparison of endothelin C-terminal fragments.
Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of unlabelled endothelin fragments for ETA or ETB receptors.
Experimental Workflow for Receptor Binding Assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target endothelin receptor subtype in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled endothelin (e.g., [125I]ET-1), and varying concentrations of the unlabeled C-terminal fragment.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 120 minutes) to reach equilibrium.
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which retain the membrane-bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled fragment concentration. Determine the IC50 value, which is the concentration of the unlabeled fragment that inhibits 50% of the specific binding of the radioligand.[3]
Vasoconstriction Assay
This protocol describes an ex vivo method to assess the functional potency of endothelin C-terminal fragments by measuring their ability to contract isolated arterial rings.
Methodology:
-
Tissue Preparation: Isolate arterial segments (e.g., rat thoracic aorta) and cut them into rings of 2-3 mm in width.
-
Mounting: Suspend the arterial rings in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate under a resting tension (e.g., 1.5 g) for at least 60 minutes.
-
Viability Check: Contract the rings with a high-potassium solution to ensure their viability.
-
Cumulative Concentration-Response Curve: Add the endothelin C-terminal fragment to the organ bath in a cumulative manner, increasing the concentration stepwise.
-
Data Recording: Record the isometric tension generated by the arterial rings using a force transducer.
-
Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by the high-potassium solution. Plot the response against the logarithm of the fragment concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).[1]
By providing standardized data and detailed methodologies, this guide aims to support the scientific community in the continued exploration of the endothelin system and the development of novel therapeutics targeting its complex signaling pathways.
References
- 1. C-terminus of ETA/ETB receptors regulate endothelin-1 signal transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]
- 3. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin receptor signaling: new insight into its regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of peptide recognition and activation of endothelin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into endothelin receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin-induced vasoconstriction and calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
A Comparative Analysis of Endothelin (16-21) and Endothelin Isoforms: Receptor Selectivity and Functional Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the C-terminal hexapeptide Endothelin (16-21) with the three primary endothelin isoforms: Endothelin-1 (B181129) (ET-1), Endothelin-2 (ET-2), and Endothelin-3 (ET-3). The focus is on their selective binding to and activation of the endothelin receptors, ET-A and ET-B. This document summarizes key quantitative data, outlines experimental methodologies, and illustrates the relevant biological pathways to support research and development in pharmacology and drug discovery.
Introduction to Endothelins and Their Receptors
The endothelin family consists of potent, 21-amino acid vasoconstrictor peptides that play a crucial role in vascular homeostasis.[1][2] Their biological effects are mediated through two distinct G-protein coupled receptors (GPCRs): the ET-A and ET-B receptors.[3][4][5]
-
ET-A Receptor: Primarily located on vascular smooth muscle cells, its activation leads to vasoconstriction and cell proliferation.[6][7] It exhibits a higher affinity for ET-1 and ET-2 than for ET-3.[3][4]
-
ET-B Receptor: Found on both endothelial and vascular smooth muscle cells.[7] Activation on endothelial cells typically leads to the release of vasodilators like nitric oxide (NO) and prostacyclin.[2] In contrast, its activation on smooth muscle cells can contribute to vasoconstriction.[5] The ET-B receptor binds all three endothelin isoforms with similar high affinity and is also involved in the clearance of circulating ET-1.[2][8]
Understanding the selectivity of various endothelin peptides for these receptors is critical for the development of targeted therapeutics for cardiovascular and other diseases. This guide specifically examines the properties of the C-terminal fragment, Endothelin (16-21), in comparison to the full-length isoforms.
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Endothelin (16-21), ET-1, ET-2, and ET-3 for the ET-A and ET-B receptors. The data is compiled from various in vitro studies. It is important to note that absolute values can vary between studies due to different experimental conditions, tissues, and cell lines used.
Table 1: Comparative Binding Affinities (Ki, nM) for ET-A and ET-B Receptors
| Ligand | ET-A Receptor (Ki, nM) | ET-B Receptor (Ki, nM) | Selectivity Profile |
| Endothelin-1 (ET-1) | ~0.1 - 0.2[8] | ~0.1 - 0.2[8] | Non-selective |
| Endothelin-2 (ET-2) | ~0.1 - 0.2[9] | ~0.1 - 0.2 | Non-selective |
| Endothelin-3 (ET-3) | ~16 - 500[8][9] | ~0.1 - 0.2 | ET-B selective |
| Endothelin (16-21) | >10,000 (inactive)[3][10] | High (inactive in some vascular tissues)[3] | ET-B selective (in specific tissues) |
Table 2: Comparative Functional Activity (EC50, nM) at ET-A and ET-B Receptors
| Ligand | ET-A Mediated Response (e.g., Vasoconstriction) (EC50, nM) | ET-B Mediated Response (e.g., Bronchoconstriction) (EC50, nM) |
| Endothelin-1 (ET-1) | ~2.3 - 6.8[4][11] | ~2.7[12] |
| Endothelin-2 (ET-2) | ~8.5 (pD2)[10] | Data not consistently available |
| Endothelin-3 (ET-3) | ~6.8 (pD2)[10] | ~3.3[12] |
| Endothelin (16-21) | Inactive[10] | ~228[13][14] |
Signaling Pathways
Activation of both ET-A and ET-B receptors on smooth muscle cells initiates a signaling cascade through the Gq alpha subunit of the G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), collectively leading to smooth muscle contraction.
Caption: Endothelin receptor signaling pathway leading to smooth muscle contraction.
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays such as vasoconstriction or bronchoconstriction studies.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.
References
- 1. scispace.com [scispace.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Pharmacological evidence for the presence of three distinct functional endothelin receptor subtypes in the rabbit lateral saphenous vein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of agonists of endothelin-1 exhibiting selectivity towards ETA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Distinct subdomains of human endothelin receptors determine their selectivity to endothelinA-selective antagonist and endothelinB-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]
- 8. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Agonist-dependent modulation of arterial endothelinA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the molecular mechanism of endothelin ETA receptor selecting isopeptides endothelin-1 and -3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Selective endothelin A receptor antagonism in chronic kidney disease: improving clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Endothelin (16-21) Specificity: A Comparative Guide to Receptor Antagonist Use
For researchers, scientists, and drug development professionals, understanding the precise receptor interactions of novel compounds is paramount. This guide provides a comparative analysis of how selective receptor antagonists are used to experimentally confirm the specificity of Endothelin (16-21) for the Endothelin B (ETB) receptor.
Endothelin (16-21), a C-terminal hexapeptide fragment of Endothelin-1 (B181129) (ET-1), has been identified as a selective agonist for the ETB receptor subtype. This specificity is crucial for its potential therapeutic applications and for its use as a tool in studying the endothelin system. To rigorously validate this specificity, researchers employ selective antagonists for the two primary endothelin receptor subtypes: the ETA receptor and the ETB receptor.
This guide will detail the experimental methodologies and showcase the expected data when using the selective ETA antagonist, BQ-123, and the selective ETB antagonist, BQ-788, to confirm the receptor binding profile of Endothelin (16-21).
The Endothelin System: A Brief Overview
The endothelin system plays a critical role in vascular homeostasis and is implicated in a variety of diseases. Its effects are mediated through two main G protein-coupled receptors:
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to vasoconstriction and cell proliferation.
-
ETB Receptors: Found on endothelial cells and smooth muscle cells, their activation can lead to vasodilation (via nitric oxide and prostacyclin release) or vasoconstriction, as well as clearance of circulating endothelin.
The distinct and sometimes opposing functions of these receptors necessitate the development of highly specific agonists and antagonists for targeted therapeutic intervention and research.
Confirming Specificity with Receptor Antagonists
To experimentally confirm that Endothelin (16-21) selectively activates ETB receptors, two main types of experiments are conducted: functional assays and receptor binding assays. The selective antagonists BQ-123 and BQ-788 are indispensable tools in these investigations.
Alternative 1: BQ-123 (Selective ETA Antagonist)
BQ-123 is a potent and highly selective competitive antagonist of the ETA receptor.[1] When used in experiments with an ETB-selective agonist like Endothelin (16-21), it is expected to have a negligible effect on the agonist's activity.
Alternative 2: BQ-788 (Selective ETB Antagonist)
BQ-788 is a potent and selective competitive antagonist of the ETB receptor.[2][3] In the presence of an ETB-selective agonist, BQ-788 is expected to inhibit its binding and functional effects in a concentration-dependent manner.
Comparative Experimental Data
The following tables summarize the expected quantitative data from functional and receptor binding assays designed to confirm the ETB specificity of Endothelin (16-21).
Table 1: Functional Assay Data (e.g., Vasoconstriction or Bronchoconstriction)
| Agonist | Antagonist (Concentration) | Agonist EC50 | Maximum Response | Interpretation |
| Endothelin (16-21) | None | ~0.3 µM[4] | 100% | Baseline ETB-mediated response. |
| Endothelin (16-21) | BQ-123 (e.g., 1 µM) | No significant change | No significant change | Demonstrates lack of ETA receptor involvement. |
| Endothelin (16-21) | BQ-788 (e.g., 1 µM) | Significant rightward shift | No significant change (competitive antagonism) | Confirms ETB receptor-mediated effect. |
Table 2: Receptor Binding Assay Data
| Receptor Type | Ligand | Competitor | Ki or IC50 | Interpretation |
| ETA | Radiolabeled ET-1 | Endothelin (16-21) | High µM to mM range | Low affinity for ETA receptors. |
| ETA | Radiolabeled ET-1 | BQ-123 | Low nM range[1][5] | High affinity and specificity of the antagonist for ETA receptors. |
| ETB | Radiolabeled ET-1 | Endothelin (16-21) | Sub-µM range | High affinity for ETB receptors. |
| ETB | Radiolabeled ET-1 | BQ-788 | Low nM range[2] | High affinity and specificity of the antagonist for ETB receptors. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for key experiments.
Functional Assay: Isolated Tissue Contraction (e.g., Guinea Pig Bronchus)
This assay measures the ability of an agonist to induce contraction in a tissue known to express the target receptor.
-
Tissue Preparation: A guinea pig is euthanized, and the bronchi are carefully dissected and cut into rings.
-
Mounting: The bronchial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
Antagonist Pre-incubation: For antagonist studies, the tissues are pre-incubated with either BQ-123, BQ-788, or vehicle for a set time (e.g., 30 minutes) before the addition of the agonist.
-
Concentration-Response Curve: Endothelin (16-21) is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.
-
Data Analysis: The contractile response is measured and plotted against the logarithm of the agonist concentration to generate a concentration-response curve. The EC50 (the concentration of agonist that produces 50% of the maximal response) is calculated. In the presence of a competitive antagonist like BQ-788, a parallel rightward shift in the concentration-response curve is expected.
Receptor Binding Assay: Competitive Binding
This assay determines the affinity of a ligand for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Cell lines or tissues expressing either ETA or ETB receptors are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) and varying concentrations of the unlabeled competitor (Endothelin (16-21), BQ-123, or BQ-788).
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The amount of radioligand bound is plotted against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated to reflect the affinity of the competitor for the receptor.
Visualizing the Logic and Pathways
To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.
Caption: Ligand-receptor interactions in specificity testing.
Caption: Workflow for a functional vasoconstriction assay.
Caption: Logical framework for confirming receptor specificity.
By employing these selective antagonists in well-defined experimental setups, researchers can unequivocally determine the receptor specificity of compounds like Endothelin (16-21), paving the way for more targeted and effective drug development and a deeper understanding of the endothelin system's role in health and disease.
References
- 1. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Differences between endothelin receptors mediating contraction of guinea-pig aorta and pig coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Off-Target Effects of Endothelin (16-21): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of Endothelin (16-21), a synthetic peptide also known as IRL-1620 or Sovateltide, focusing on its target selectivity and potential for off-target effects. As a highly selective agonist for the Endothelin B (ETB) receptor, understanding its interaction with other receptors is critical for preclinical and clinical development. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and compares its performance with another well-known selective ETB agonist, Sarafotoxin S6c.
Overview of Endothelin (16-21) / IRL-1620
Endothelin (16-21) (IRL-1620) is a potent and highly specific agonist for the ETB receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including vasodilation, neurogenesis, and angiogenesis.[1][2] Its selectivity is a key attribute, minimizing the potential for effects mediated by the closely related Endothelin A (ETA) receptor, which is primarily associated with vasoconstriction and cell proliferation.[3][4] IRL-1620 has been investigated for therapeutic applications in neurological conditions such as ischemic stroke and has demonstrated a favorable safety profile in clinical trials.[4][5][6]
On-Target Signaling Pathway
Activation of the ETB receptor by IRL-1620 can trigger multiple downstream signaling cascades, depending on the cell type. In endothelial cells, it primarily couples to Gq proteins, activating Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which in turn activates endothelial Nitric Oxide Synthase (eNOS) to produce nitric oxide (NO), a potent vasodilator.[3][7]
Comparative Analysis of Receptor Selectivity
The primary off-target concern for an ETB agonist is the ETA receptor. The following table compares the binding affinities (Ki) of IRL-1620 and Sarafotoxin S6c for both ETA and ETB receptors. A higher Ki value indicates lower binding affinity. The selectivity ratio is calculated as Ki (ETA) / Ki (ETB), where a higher number signifies greater selectivity for the ETB receptor.
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity Ratio (ETA/ETB) | Reference |
| IRL-1620 | ETB | 16 pM | \multirow{2}{}{~120,000-fold } | \multirow{2}{}{[1][8]} |
| ETA | 1,900 nM (1,900,000 pM) | |||
| Sarafotoxin S6c | ETB | 20 pM - 290 pM | \multirow{2}{}{~96,500-fold } | \multirow{2}{}{[1][7]} |
| ETA | 4,500 nM - 28,000 nM |
Note: Binding affinities can vary based on the experimental system (e.g., tissue source, cell line).
Both IRL-1620 and Sarafotoxin S6c demonstrate exceptionally high selectivity for the ETB receptor over the ETA receptor. IRL-1620 exhibits a slightly higher selectivity ratio, making it one of the most specific ETB agonists identified.[1][8]
Broader Off-Target Profile and Safety Assessment
A comprehensive evaluation of off-target effects requires screening against a broad panel of unrelated receptors, ion channels, and enzymes. Publicly available data from such a comprehensive screening panel for IRL-1620 is limited.
However, extensive preclinical and clinical studies have provided insights into its safety profile:
-
Clinical Safety: Phase I and II clinical trials for acute ischemic stroke have shown that Sovateltide (IRL-1620) is safe and well-tolerated in humans.[4][6][9] No significant drug-related adverse events affecting hemodynamic, biochemical, or hematological parameters were reported.[4][9]
-
Genotoxicity: A Mammalian Erythrocyte Micronucleus Test in mice indicated that IRL-1620 does not cause micronucleus induction, suggesting a lack of clastogenic potential.
-
Tumorigenicity: Studies have shown that IRL-1620 did not induce tumors or promote tumor growth.
While this clinical and preclinical safety data is reassuring, in vitro safety pharmacology screening remains the standard for systematically identifying potential off-target interactions during drug development.
References
- 1. Sarafotoxin S6c: an agonist which distinguishes between endothelin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the binding of endothelin ETB selective ligands in human and rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct endothelin-B receptors mediate the effects of sarafotoxin S6c and IRL1620 in the ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sarafotoxin S6c | ETB Receptors | Tocris Bioscience [tocris.com]
- 8. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sarafotoxin - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Endothelin (16-21)
For researchers, scientists, and drug development professionals, the responsible management and disposal of synthetic peptides like Endothelin (16-21) are paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the limited availability of specific toxicological data for many research peptides, a precautionary approach to their disposal is essential. This guide provides a procedural, step-by-step framework for the safe handling and disposal of Endothelin (16-21), promoting best practices in laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to employ appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical safety glasses, nitrile gloves, and a lab coat.[1][2] When handling lyophilized peptide powder, which can become airborne, all manipulations should be conducted within a chemical fume hood or a biosafety cabinet to prevent inhalation.[1]
General Principles for Peptide Waste Management
Given that the specific biological and toxicological properties of Endothelin (16-21) are not extensively documented, it should be treated as a potentially hazardous substance.[2] Consequently, all waste materials contaminated with this peptide—including solid waste, liquid waste, and consumables—must be segregated from general laboratory waste and managed in accordance with hazardous waste protocols.[2] It is imperative to never dispose of peptides in the regular trash or pour solutions down public drains unless explicitly permitted by your institution's environmental health and safety (EH&S) department.[1]
Quantitative Data on Waste Disposal
Specific quantitative limits for the disposal of Endothelin (16-21), such as permissible concentrations for sewer disposal, are not publicly available and are subject to local and institutional regulations. For guidance on such quantitative measures, direct consultation with your institution's EH&S department is mandatory. However, some general quantitative guidelines for laboratory chemical waste can be considered as a reference point, as detailed in the table below.
| Waste Stream | General Quantitative Guidelines | Disposal Method |
| Strong Acids/Bases | Quantities of 25 milliliters or less must be diluted 10 to 1 before neutralization.[3] Quantities exceeding 25 ml must be managed by EH&S.[3] | Neutralize to a pH between 5 and 9, then flush to the sewer with at least 20 parts water, if permitted by institutional policy.[3] |
| Non-Hazardous Liquids | Limited to 5 gallons of chemical per discharge.[3] | May be flushed to the sewer with an equal volume of water, provided it is not harmful to aquatic life and has no strong odors, subject to institutional approval.[3] |
| Non-Hazardous Solids | Limited to 1 kilogram per discharge.[3] | May be disposed of in the sanitary landfill via designated containers, not in laboratory trash cans.[4] |
| Empty Chemical Containers | Containers must be completely empty with no freestanding liquids or scrapable solid residue.[4] | May be placed in regular trash after defacing the label, if the container held non-hazardous material.[4] |
Step-by-Step Experimental Protocol for Disposal
The following protocol outlines the recommended procedure for the disposal of Endothelin (16-21) waste.
1. Waste Segregation:
-
At the point of generation, separate all waste contaminated with Endothelin (16-21) from other waste streams.
2. Solid Waste Collection:
-
Procedure: Collect all solid waste, such as contaminated pipette tips, tubes, gloves, and absorbent paper, in a dedicated, clearly labeled, and leak-proof container.[2] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[2] The container must be kept closed except when adding waste.[2]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical (Endothelin (16-21)), and the accumulation start date.
3. Liquid Waste Collection:
-
Procedure: Collect all liquid waste containing Endothelin (16-21), including unused solutions, reaction mixtures, and contaminated buffers, in a dedicated, sealed, and shatter-resistant container.[2]
-
Labeling: As with solid waste, the container must be clearly labeled as "Hazardous Waste" with the chemical name and date.
4. Storage of Peptide Waste:
-
Procedure: Store waste containers in a designated and secure area, away from general lab traffic.[2] Secondary containment trays should be used to prevent spills.[2] Ensure that incompatible waste types are stored separately.[2]
5. Final Disposal:
-
Procedure: Coordinate with your institution's EH&S department for the collection and disposal of the hazardous waste.[1] Follow all institutional protocols for waste pickup and documentation.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the Endothelin (16-21) disposal process.
Caption: Workflow for the proper disposal of Endothelin (16-21) waste.
This comprehensive approach ensures that the disposal of Endothelin (16-21) is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Endothelin (16-21)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Endothelin (16-21). Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is vital to minimize exposure risk when working with Endothelin (16-21), a potent bioactive peptide. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against splashes and chemical vapors. Must meet ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to safety goggles when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard minimum requirement for incidental contact.[1][2][3] Consider double-gloving for added protection, especially when handling concentrated solutions.[1][2] Gloves should be changed immediately if contaminated.[1][3] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes.[1][2][4] |
| Respiratory Protection | Respirator/Dust Mask | Necessary when weighing or handling the lyophilized powder to avoid inhalation of fine particles that can easily become airborne.[1][2][3] Work should be conducted in a fume hood or biosafety cabinet.[3][4] The type of respirator should be selected based on a risk assessment.[2] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of Endothelin (16-21) while ensuring user safety.
Receiving and Storage of Lyophilized Peptide:
-
Inspect: Upon receipt, inspect the package for any damage.
-
Store: For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed, light-protective container.[1][5]
-
Equilibrate Before Use: Before opening, allow the container to warm to room temperature in a desiccator. This prevents moisture absorption which can degrade the peptide.
Reconstitution and Handling of Solutions:
-
Work in a Controlled Area: Confine all handling of the peptide to a designated, clean laboratory area, preferably within a fume hood or biosafety cabinet, especially when handling the powder.[3][4]
-
Solubilization: The choice of solvent depends on the peptide's properties. For many peptides, sterile, distilled water or a buffer at a pH of 5-6 is suitable.[4] For hydrophobic peptides, organic solvents like DMSO may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.[2]
-
Technique: Add the solvent slowly to the vial. Gently swirl or sonicate to dissolve the peptide; avoid vigorous shaking.[1][5]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to create single-use aliquots of the reconstituted peptide solution.[1][4]
-
Storage of Solutions: If immediate use is not possible, store aliquots at -20°C or -80°C.[1][4] Solutions are much less stable than the lyophilized form.[4]
-
Labeling: Clearly label all solutions with the peptide name, concentration, date of preparation, and a "Research Use Only" warning.[3][5]
Disposal Plan
All waste contaminated with Endothelin (16-21) must be treated as hazardous chemical waste.
-
Waste Segregation: Collect all materials that have come into contact with the peptide, including used vials, pipette tips, and contaminated gloves, in a designated and clearly labeled hazardous waste container.[2][3]
-
Aqueous Waste: Collect all aqueous solutions containing the peptide in a separate, labeled hazardous waste container.[2] Do not pour down the drain.[3]
-
Institutional Protocols: Adhere to your institution's environmental health and safety (EH&S) guidelines for the final disposal of chemical waste.[3]
Emergency Procedures: Spills and Exposure
Immediate action is critical in the event of a spill or personal exposure.
-
In Case of Inhalation: If the lyophilized powder is inhaled, move the individual to fresh air immediately. Seek medical attention.[6]
-
In Case of Skin Contact: Wash the affected area thoroughly with plenty of water.[6] Remove contaminated clothing. If irritation persists, seek medical attention.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[6]
-
In Case of Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
-
Spill Cleanup: For small spills, carefully sweep up the powdered material to avoid raising dust, or absorb liquid spills with an inert material.[6] Place the waste in a sealed, labeled container for hazardous waste disposal.[6] Ensure proper PPE is worn during cleanup.
Caption: Workflow for the safe handling and disposal of Endothelin (16-21).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
